6-Nitropiperonyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKQKDTZQNFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15341-08-9 | |
| Record name | 6-Nitro-1,3-benzodioxole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15341-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitropiperonyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Multifunctional Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Nitropiperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This compound, systematically known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a specialized organic compound distinguished by its unique trifunctional architecture: a primary alcohol, a nitro group, and a methylenedioxy moiety integrated into a single aromatic scaffold.[1][] This strategic combination of functional groups imparts a versatile reactivity profile, positioning it as a valuable intermediate in advanced organic synthesis and a sophisticated tool in modern biochemical research.[1][3][4]
First synthesized in the latter half of the 20th century, its prominence grew significantly with its application in photoremovable protecting group technologies, where its nitroaromatic system offers superior photolytic efficiency for controlling biological processes with spatial and temporal precision.[1] This guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals in chemical and biological sciences.
Caption: Chemical Structure of (6-nitro-1,3-benzodioxol-5-yl)methanol.
Physicochemical Properties
This compound is typically supplied as a yellow crystalline powder.[][3] Its physical and chemical characteristics are dictated by the interplay of its functional groups, which influence its melting point, solubility, and electronic properties. The quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15341-08-9 | [1][4] |
| Molecular Formula | C₈H₇NO₅ | [1][4] |
| Molecular Weight | 197.14 g/mol | [1][4] |
| Appearance | Yellow Powder / Solid | [][3][4] |
| Melting Point | 120.5 - 126.5 °C | [3][4][5] |
| Boiling Point | 334.23 °C (Estimated) | [4] |
| Density | 1.50 - 1.56 g/cm³ (Estimated) | [][4] |
| pKa | 13.65 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Synthesis and Reactivity
Synthetic Pathway
The principal route for synthesizing this compound involves the electrophilic nitration of a piperonyl-derived precursor. While direct nitration of 3,4-Methylenedioxybenzyl ethanol is a viable method, a common and controllable laboratory-scale synthesis involves a two-step process starting from the more readily available piperonal (3,4-methylenedioxybenzaldehyde).[1]
-
Nitration of Piperonal: Piperonal is nitrated to form 6-Nitropiperonal. This reaction requires careful control of temperature to prevent over-nitration and side-product formation.
-
Reduction of 6-Nitropiperonal: The aldehyde functional group of 6-Nitropiperonal is then selectively reduced to a primary alcohol to yield the final product.
Caption: Two-step synthesis pathway for this compound from piperonal.
Exemplary Synthesis Protocol (Two-Step)
Step 1: Synthesis of 6-Nitropiperonal from Piperonal [6]
-
Rationale: This protocol utilizes concentrated nitric acid for electrophilic aromatic substitution. The reaction is exothermic and must be cooled to ensure regioselectivity and prevent degradation. The product is isolated by precipitation in an ice bath, leveraging its lower solubility in the cold aqueous medium.
-
Methodology:
-
In a round-bottom flask, suspend piperonal (1.0 g, 6.66 mmol) in concentrated nitric acid (3.3 mL).
-
Maintain the suspension at room temperature under vigorous magnetic stirring. The reaction onset is indicated by an immediate color change from colorless to yellow.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by distilled water until the filtrate is pH 7.
-
Step 2: Reduction of 6-Nitropiperonal to this compound
-
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent ideal for selectively reducing aldehydes in the presence of a nitro group. The reaction is typically performed in an alcoholic solvent where both the substrate and reagent are soluble.
-
Methodology:
-
Dissolve the synthesized 6-Nitropiperonal (1.0 g, 5.12 mmol) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (0.2 g, 5.3 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the solution is slightly acidic, which decomposes the excess NaBH₄.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
-
Chemical Reactivity
The reactivity of this compound is a composite of its constituent functional groups:
-
Alcohol Group (-CH₂OH): As a primary alcohol, it undergoes typical reactions such as oxidation to form the corresponding aldehyde (6-Nitropiperonal) or carboxylic acid, and esterification with carboxylic acids or their derivatives to form esters.[1]
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), providing a synthetic handle to access amino-substituted derivatives.[1]
-
Photolability: The ortho-nitrobenzyl alcohol framework is the basis for its use as a photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), the molecule undergoes an intramolecular rearrangement and subsequent cleavage, releasing the protected molecule and a nitroso byproduct.[1] This property allows for the precise release of biologically active molecules or chemical reagents in a controlled manner.[1]
Expected Spectroscopic Signature
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two singlets are expected in the aromatic region (~7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet would appear around 6.0-6.2 ppm.
-
Benzylic Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between 2.0-5.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Distinct signals for the six aromatic carbons, with those attached to or influenced by the electron-withdrawing nitro group shifted downfield.
-
A signal for the methylenedioxy carbon (~100-105 ppm).
-
A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol C-O bond and the ether linkages of the methylenedioxy group.
-
Applications in Research and Development
The unique structure of this compound makes it a highly valuable molecule in several scientific domains.
Intermediate in Organic Synthesis
It serves as a key building block for more complex molecules. The alcohol can be functionalized, and the nitro group can be transformed into an amine, which can then participate in a wide range of coupling and derivatization reactions. This makes it a precursor for potential pharmaceuticals, including anticonvulsants and anti-inflammatories, as well as specialized dyes and pigments.[1]
Tool for Proteomics Research
In the study of proteins, this compound is used as a biochemical reagent.[1][7] Its structure allows it to function as a cross-linking agent, forming covalent bonds with specific amino acid residues on proteins.[1] This application is critical for:
-
Mapping Protein-Protein Interactions: By linking interacting proteins, researchers can isolate and identify protein complexes within a cell.
-
Stabilizing Transient Complexes: It can stabilize weak or temporary protein interactions, making them easier to detect during co-immunoprecipitation experiments.[1]
-
Interaction Surface Mapping: It can be used to probe the binding sites of proteins.[1]
Caption: Conceptual workflow of protein cross-linking using a derivative of this compound.
Photoremovable Protecting Group
This is one of its most sophisticated applications. By attaching this compound to a biomolecule (like a nucleotide or an amino acid), the biomolecule's activity is "caged" or blocked. The activity can be restored on-demand by exposing the sample to UV light, which cleaves the 6-Nitropiperonyl group. This provides researchers with powerful control over biological systems, enabling:[1]
-
Temporal Control: Activating a biological process at a precise moment.
-
Spatial Precision: Activating a process in a specific subcellular location by focusing a beam of light.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
Hazard Identification
| Pictogram | GHS Code | Hazard Statement | Source |
|
| GHS07 | Warning | |
| H302 | Harmful if swallowed. | ||
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. |
Safe Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene Practices: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling. Avoid generating dust. Keep away from heat, sparks, and open flames.[8][9]
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at -20°C under an inert atmosphere for long-term stability.[4]
-
Sensitivities: The compound is noted to be light-sensitive.[4] Protect from direct sunlight.
Conclusion
This compound is more than a simple chemical intermediate; it is a precisely designed molecular tool. Its chemical properties, governed by the strategic placement of its alcohol, nitro, and methylenedioxy groups, provide a foundation for diverse applications ranging from the synthesis of novel pharmaceuticals to the advanced spatiotemporal control of biological systems. For researchers and developers, a thorough understanding of its synthesis, reactivity, and handling is essential to fully exploit its potential in pushing the boundaries of chemical and biological innovation.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. A18140.06 [thermofisher.com]
- 6. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 6-Nitropiperonyl Alcohol for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
6-Nitropiperonyl alcohol, with the CAS number 15341-08-9, is a nitro-substituted aromatic alcohol that has garnered interest within the scientific community for its potential as a versatile intermediate in organic synthesis and as a tool in biochemical research. Its structure, featuring a piperonyl (3,4-methylenedioxybenzyl) backbone appended with a nitro group, imparts a unique reactivity profile that makes it a valuable precursor for a range of more complex molecules. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in cutting-edge research, particularly in the realms of proteomics and the development of novel therapeutics such as anticonvulsants.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. This section details the key characteristics of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 15341-08-9 | |
| Molecular Formula | C₈H₇NO₅ | |
| Molecular Weight | 197.15 g/mol | |
| Appearance | Yellow powder/solid | |
| Melting Point | 122.5 °C | |
| Boiling Point | 460.44 °C (estimated) | |
| Density | 1.561 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol |
Spectroscopic Profile: An Analytical Perspective
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the benzylic alcohol protons, and the hydroxyl proton. The aromatic protons will likely appear as singlets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the dioxole ring should present as a characteristic singlet. The benzylic CH₂ protons adjacent to the alcohol will also be a singlet, and the hydroxyl proton will likely be a broad singlet, the position of which can be concentration and solvent-dependent.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal signals for each of the eight unique carbon atoms in the molecule. The carbons of the aromatic ring will appear in the downfield region (typically 110-160 ppm), with the carbon bearing the nitro group being significantly deshielded. The benzylic carbon attached to the hydroxyl group would be expected in the 60-70 ppm range. The methylene carbon of the dioxole ring will also have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-O stretching of the primary alcohol would likely be observed in the 1000-1050 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring and the CH₂ groups, as well as aromatic C=C stretching bands, would be present.
-
Mass Spectrometry (Predicted Fragmentation): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 197 would be expected. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) to form a stable benzylic cation. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a common fragmentation pathway for alcohols. Dehydration (loss of H₂O) is another possibility. The presence of the nitro group will also influence the fragmentation pattern, with potential losses of NO, NO₂, or other small neutral molecules.
Synthesis and Purification: A Practical Approach
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of its precursor, piperonyl alcohol (3,4-methylenedioxybenzyl alcohol).
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a plausible method based on standard organic chemistry procedures for the nitration of activated aromatic rings. It should be performed by trained chemists with appropriate safety precautions in a fume hood.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio with constant stirring. Maintain the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate flask, dissolve piperonyl alcohol in a minimal amount of concentrated sulfuric acid, keeping the solution cool.
-
Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the solution of piperonyl alcohol, ensuring the reaction temperature does not exceed 10-15 °C. Vigorous stirring is essential during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude this compound should precipitate as a yellow solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Ethanol or a mixture of ethanol and water is a likely candidate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude, dried this compound in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven at a moderate temperature.
Key Chemical Reactions and Mechanistic Insights
The chemical reactivity of this compound is dictated by its three key functional groups: the aromatic ring, the nitro group, and the primary alcohol.
-
Reactions of the Alcohol Group: The primary alcohol can undergo typical reactions such as esterification with carboxylic acids or acid chlorides, and oxidation to the corresponding aldehyde (6-nitropiperonal) or carboxylic acid (6-nitropiperonylic acid) using appropriate oxidizing agents.
-
Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a wide range of synthetic possibilities for creating derivatives with different electronic and biological properties.
-
Reactions involving the Aromatic Ring: The electron-deficient nature of the aromatic ring due to the nitro group makes it susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Drug Development and Proteomics
This compound's unique structural features make it a valuable tool in both drug discovery and proteomics research.
Potential as a Precursor for Anticonvulsant Agents
The 3,4-methylenedioxy moiety is a structural feature present in a number of neurologically active compounds. Research has demonstrated that compounds containing a 6,7-methylenedioxyphthalazin-1(2H)-one scaffold exhibit potent anticonvulsant activity. The synthesis of such compounds often involves multi-step sequences where a substituted methylenedioxybenzene derivative is a key starting material.
This compound, with its versatile functional groups, represents a promising starting point for the synthesis of novel anticonvulsant candidates. The nitro group can be reduced to an amine, which can then be further elaborated to construct heterocyclic ring systems. The benzylic alcohol can be oxidized or otherwise functionalized to introduce additional diversity.
Plausible Synthetic Route to a Phthalazinone Anticonvulsant Precursor
Caption: A plausible synthetic pathway illustrating the potential of this compound as a precursor to anticonvulsant scaffolds.
Application in Proteomics: A Bifunctional Cross-linking Agent
In the field of proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes. This compound possesses the characteristics of a bifunctional cross-linking agent. Its aromatic ring can engage in non-covalent interactions (e.g., π-stacking) with hydrophobic regions of proteins, while the hydroxyl group can be activated to form covalent bonds with specific amino acid residues, such as primary amines (e.g., lysine).
Plausible Experimental Protocol: Protein Cross-linking
Disclaimer: This is a generalized and plausible protocol. The optimal conditions (e.g., concentrations, incubation times) would need to be determined empirically for each specific protein system.
-
Protein Complex Preparation: Prepare the protein complex of interest in a suitable buffer (e.g., HEPES or PBS) at an appropriate concentration.
-
Cross-linker Activation (Hypothetical): The hydroxyl group of this compound would likely require activation to become reactive towards amine groups on proteins. This could potentially be achieved by converting it to a more reactive species, such as a tosylate or by using a coupling agent like a carbodiimide in the presence of an N-hydroxysuccinimide (NHS) ester to form an NHS-activated ester.
-
Cross-linking Reaction: Add the activated this compound derivative to the protein solution and incubate at a controlled temperature (e.g., room temperature or 4 °C) for a specific duration (e.g., 30 minutes to 2 hours).
-
Quenching: Quench the reaction by adding a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted cross-linker.
-
Analysis of Cross-linked Products:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
Mass Spectrometry: For identification of cross-linked peptides, the protein mixture is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is then used to identify the cross-linked peptides, providing information on which amino acid residues are in close proximity in the protein complex.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling Recommendations: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with significant potential for researchers in organic synthesis and drug development. Its well-defined structure and the presence of versatile functional groups allow for its use as a key intermediate in the construction of more complex molecular architectures, including those with potential anticonvulsant activity. Furthermore, its bifunctional nature suggests its utility as a cross-linking agent in proteomics research. While a comprehensive body of literature on this specific compound is still developing, this guide provides a solid foundation of its known properties, plausible and practical experimental procedures, and a forward-looking perspective on its applications. As research continues, the full potential of this compound in advancing science and medicine will undoubtedly be further elucidated.
An In-depth Technical Guide to (6-nitro-1,3-benzodioxol-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (6-nitro-1,3-benzodioxol-5-yl)methanol
(6-nitro-1,3-benzodioxol-5-yl)methanol, also known by its common name 6-nitropiperonyl alcohol, is a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug development. Its structure, featuring a nitro-substituted benzodioxole core, provides a versatile scaffold for the synthesis of a wide array of complex molecular architectures. The presence of both a reactive nitro group and a primary alcohol function allows for sequential and site-selective modifications, making it a valuable building block for creating libraries of novel compounds for biological screening. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its critical role in the development of new therapeutic agents.
Chemical Identity and Nomenclature
The compound in focus is systematically named (6-nitro-1,3-benzodioxol-5-yl)methanol according to IUPAC nomenclature. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [1] |
| Common Name | This compound | [1][] |
| CAS Number | 15341-08-9 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.15 g/mol | [3] |
| Appearance | Yellow powder | [4] |
| Melting Point | 121-125 °C | [4] |
Synthesis and Mechanism
The principal route for the synthesis of (6-nitro-1,3-benzodioxol-5-yl)methanol is the electrophilic aromatic substitution of its precursor, piperonyl alcohol ((1,3-benzodioxol-5-yl)methanol). The electron-donating effect of the methylenedioxy group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the ortho position of the benzyl alcohol substituent.
Reaction Mechanism: Electrophilic Aromatic Nitration
The nitration of piperonyl alcohol proceeds via a classic electrophilic aromatic substitution mechanism. This multi-step process can be visualized as follows:
Caption: Mechanism of Electrophilic Aromatic Nitration of Piperonyl Alcohol.
Experimental Protocol: Nitration of Piperonyl Alcohol
Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of activated aromatic compounds. Specific reaction conditions may require optimization. Due to a lack of a publicly available, detailed protocol for this specific transformation, this procedure is provided for illustrative purposes.
Materials:
-
Piperonyl alcohol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperonyl alcohol in a minimal amount of a suitable solvent, such as glacial acetic acid or dichloromethane, and cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of piperonyl alcohol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of the physicochemical properties and spectroscopic data is essential for the identification, purification, and downstream application of (6-nitro-1,3-benzodioxol-5-yl)methanol.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons will appear as singlets or doublets in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the dioxole ring will likely appear as a singlet around δ 6.0-6.2 ppm. The benzylic methylene protons adjacent to the hydroxyl group are expected to be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton signal will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the range of δ 110-150 ppm. The methylene carbon of the dioxole ring is expected around δ 100-105 ppm, and the benzylic carbon bearing the hydroxyl group should appear around δ 60-65 ppm.
Expected FTIR and Mass Spectrometry Data
-
FTIR Spectroscopy: The infrared spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch from the alcohol at approximately 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and methylene groups around 2850-3100 cm⁻¹, strong asymmetric and symmetric N-O stretching of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-O stretching of the alcohol and the ether linkages of the dioxole ring in the 1000-1250 cm⁻¹ region.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns would involve the loss of the hydroxyl group, the nitro group, and cleavage of the benzylic carbon.
Applications in Drug Discovery and Organic Synthesis
The primary utility of (6-nitro-1,3-benzodioxol-5-yl)methanol lies in its role as a precursor to (6-amino-1,3-benzodioxol-5-yl)methanol. The reduction of the nitro group to a primary amine is a critical transformation that opens up a vast array of synthetic possibilities.
Reduction to (6-amino-1,3-benzodioxol-5-yl)methanol
The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.
Caption: Reduction of the nitro group to form the corresponding amine.
A Key Intermediate for Bioactive Molecules
The resulting aminobenzyl alcohol is a bifunctional molecule that can be further elaborated. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the alcohol can be oxidized, esterified, or converted to a leaving group for nucleophilic substitution. This dual functionality makes it a valuable synthon for the construction of compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents. While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, the structural motif is present in numerous biologically active compounds.
Safety and Handling
(6-nitro-1,3-benzodioxol-5-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
(6-nitro-1,3-benzodioxol-5-yl)methanol is a strategically important intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis via the nitration of piperonyl alcohol provides access to a versatile building block. The subsequent reduction of the nitro group to an amine unlocks a wide range of synthetic transformations, enabling the creation of diverse molecular libraries for drug discovery programs. Further research into the applications of this compound and its derivatives holds significant promise for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 6-Nitropiperonyl Alcohol from Piperonyl Alcohol
This guide provides a comprehensive overview of the synthesis of 6-nitropiperonyl alcohol, a key intermediate in the pharmaceutical and specialty chemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, experimental protocols, safety considerations, and product characterization.
Introduction: The Significance of this compound
This compound, with the IUPAC name (6-nitro-1,3-benzodioxol-5-yl)methanol, is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatories.[1] Its molecular structure, featuring a nitro group attached to a piperonyl alcohol backbone, allows for diverse chemical modifications, making it a versatile building block in organic synthesis.[1] The compound also finds applications in proteomics research as a cross-linking agent and in the synthesis of dyes and pigments.[1]
Core Synthesis: The Nitration of Piperonyl Alcohol
The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of piperonyl alcohol with a suitable nitrating agent.[1] This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the piperonyl alcohol molecule.
Mechanism of Electrophilic Aromatic Nitration
The nitration of an aromatic compound like piperonyl alcohol typically proceeds through a well-established three-step mechanism:[2]
-
Generation of the Electrophile (Nitronium Ion): The reaction is commonly carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] Sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][4]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of piperonyl alcohol attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The nitro group can add to different positions on the ring, but the directing effects of the existing substituents on the piperonyl alcohol molecule favor substitution at the 6-position.
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[2] This step restores the aromaticity of the ring, yielding the final product, this compound.[2]
Diagram of the Nitration Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Piperonyl alcohol (C₈H₈O₃)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ice
-
Suitable organic solvent for recrystallization (e.g., ethanol, methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Thermometer
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly and carefully add a predetermined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This process is highly exothermic and must be performed with caution.[5] Allow the mixture to cool to 0-5 °C.
-
Dissolution of Starting Material: In a separate beaker, dissolve a measured amount of piperonyl alcohol in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the cooled piperonyl alcohol solution dropwise to the nitrating mixture while maintaining the reaction temperature between 0-10 °C with vigorous stirring. Careful temperature control is crucial to prevent over-nitration and side reactions.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[6]
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the crude this compound to precipitate out of the solution as a yellow solid.[6]
-
Isolation of the Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Neutralization: Wash the solid cake in the funnel with copious amounts of cold deionized water until the washings are neutral to pH paper. Then, wash with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with cold deionized water.[6]
-
Purification by Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product as a yellow crystalline solid.
Safety Considerations
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[7]
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[8][9] Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[7][11] Inadequate temperature control can lead to a runaway reaction, potentially causing an explosion.[5] Always use an ice bath and add reagents slowly.[5]
-
Violent Reactions: Nitric acid reacts violently with many organic compounds, including alcohols.[8][10] Ensure that all equipment is clean and dry, and avoid contact with incompatible materials.
-
Spill and Exposure Procedures: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes.[9] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[8][9] Have appropriate spill containment and neutralization materials, such as sodium bicarbonate, readily available.[10]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₇NO₅[1][12] |
| Molecular Weight | 197.14 g/mol [1] |
| Appearance | Yellow powder/solid[][14] |
| Melting Point | 121-125 °C[14] |
| Solubility | Slightly soluble in DMSO and Methanol[14] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons on the aromatic ring, the methylene group of the alcohol, and the methylenedioxy group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight distinct carbon atoms in the molecule.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group, the nitro (NO₂) group (asymmetric and symmetric stretching), the aromatic C-H bonds, and the C-O bonds of the ether and alcohol.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Diagram of the Characterization Process
Caption: A schematic outlining the analytical methods used to characterize the final product.
Conclusion
The synthesis of this compound from piperonyl alcohol via electrophilic aromatic nitration is a well-established and efficient method. This guide has provided a detailed protocol, emphasizing the critical aspects of the reaction mechanism, experimental procedure, safety precautions, and product characterization. By following these guidelines, researchers can safely and effectively synthesize this important chemical intermediate for various applications in research and development.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. scbt.com [scbt.com]
- 14. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Spectroscopic Characterization of 6-Nitropiperonyl Alcohol
This guide provides an in-depth analysis of the expected spectroscopic data for 6-Nitropiperonyl alcohol ((6-nitro-1,3-benzodioxol-5-yl)methanol), a key intermediate in various organic syntheses and a valuable biochemical tool in proteomics research.[1][2] While comprehensive, publicly available experimental spectra for this specific molecule are scarce, this document, grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.
Molecular Structure and its Spectroscopic Implications
This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) possesses a unique assembly of functional groups that dictate its spectroscopic behavior.[][4] The core structure is a benzodioxole ring, substituted with a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH). Understanding the interplay of these groups is paramount to interpreting the spectral data.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the benzylic protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | ~7.5 - 8.0 | s | - |
| Ar-H | ~7.0 - 7.5 | s | - |
| -O-CH₂-O- | ~6.1 | s | - |
| -CH₂-OH | ~4.7 | d | ~6 |
| -CH₂-OH | ~2.5 - 3.5 (broad) | t | ~6 |
Causality Behind Predictions:
-
Aromatic Protons: The two aromatic protons are in different electronic environments. The proton ortho to the nitro group is expected to be the most downfield due to strong deshielding.
-
Methylenedioxy Protons: The two protons of the methylenedioxy group are chemically equivalent and typically appear as a sharp singlet around 6.1 ppm.
-
Benzylic Protons: The benzylic protons (-CH₂OH) will appear as a doublet, coupled to the hydroxyl proton. The exact chemical shift can vary depending on the solvent and concentration.
-
Hydroxyl Proton: The hydroxyl proton will likely appear as a broad triplet due to coupling with the adjacent methylene protons and exchange with the solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | ~140 - 150 |
| C-CH₂OH | ~135 - 145 |
| Aromatic C-H | ~105 - 120 |
| Aromatic C-H | ~105 - 120 |
| Aromatic C-O | ~145 - 155 |
| Aromatic C-O | ~145 - 155 |
| -O-CH₂-O- | ~102 |
| -CH₂-OH | ~60 - 65 |
Causality Behind Predictions:
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro group and the oxygen atoms of the benzodioxole ring will be the most downfield. The protonated aromatic carbons will appear in the typical aromatic region.
-
Methylenedioxy Carbon: The carbon of the methylenedioxy group has a characteristic chemical shift around 102 ppm.
-
Benzylic Carbon: The benzylic carbon will be found in the range of 60-65 ppm, typical for a carbon attached to an oxygen atom.
Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Perform a D₂O exchange experiment to confirm the hydroxyl proton signal, which will disappear upon addition of D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (the CH₂ signal will be negative, while CH and CH₃ signals will be positive).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |
| Asymmetric N-O Stretch (NO₂) | 1500 - 1560 | Strong |
| Symmetric N-O Stretch (NO₂) | 1340 - 1380 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
| C-O Stretch (ether, methylenedioxy) | 1000 - 1300 | Strong |
Causality Behind Predictions:
-
O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the high-frequency region of the spectrum.
-
N-O Stretches: The nitro group will exhibit two strong and distinct stretching vibrations.
-
C-O Stretches: Both the alcohol and the methylenedioxy ether linkages will show strong C-O stretching bands in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): A peak at m/z = 197 is expected, corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways:
Caption: Key predicted fragmentation pathways.
Causality Behind Predictions:
-
Loss of Hydroxyl Radical: Alpha-cleavage next to the oxygen atom can lead to the loss of a hydroxyl radical (•OH).
-
Dehydration: Alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O).
-
Loss of Nitro Group: The C-N bond can cleave, resulting in the loss of a nitro radical (•NO₂).
-
Loss of Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the benzylic carbon can result in the loss of a hydroxymethyl radical (•CH₂OH).
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
To gain more structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 197) and fragmenting it to observe the daughter ions.
-
Conclusion
The spectroscopic characterization of this compound is a critical step in its quality control and application in research and development. This guide provides a comprehensive, albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols outline best practices for acquiring high-quality, reliable data. By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic particles, researchers can confidently interpret the spectroscopic data for this and other related compounds.
References
A Methodological Guide to the Single-Crystal X-ray Structure Determination of 6-Nitropiperonyl Alcohol
Executive Summary: 6-Nitropiperonyl alcohol (also known as (6-nitro-1,3-benzodioxol-5-yl)methanol) is a key organic intermediate and a valuable biochemical reagent in proteomics research.[1][2][3] Its utility in applications such as chemical cross-linking for stabilizing protein structures for X-ray crystallography underscores the importance of understanding molecular architecture at the atomic level.[2] This guide presents a comprehensive, field-proven methodology for determining the three-dimensional crystal structure of this compound via single-crystal X-ray diffraction (SC-XRD). While a publicly deposited crystal structure for this specific compound (CAS 15341-08-9) is not available in major crystallographic databases as of this writing, this document outlines the complete experimental and computational workflow required for its determination. To illustrate the principles of structural analysis, data from a closely related molecule containing the same core scaffold, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, is used as a practical example.[4]
Introduction: The Rationale for Structural Elucidation
The precise arrangement of atoms in a crystalline solid dictates its macroscopic properties and its interactions in a biological or chemical system. For a molecule like this compound, a definitive crystal structure provides critical insights into:
-
Molecular Conformation: Understanding the intrinsic geometry, including bond lengths, bond angles, and the torsion angles that define the spatial orientation of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups relative to the benzodioxole ring.
-
Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack together in the solid state. These forces are fundamental to crystal stability, solubility, and polymorphism.
-
Structure-Activity Relationships: In drug development, the three-dimensional shape and electrostatic potential of a molecule are paramount for its binding affinity to biological targets.[5] Structural data provides an empirical foundation for computational modeling and rational drug design.
This guide serves as a blueprint for researchers aiming to perform this structural determination, from initial synthesis and crystallization to final data analysis and interpretation.
Part I: Synthesis and Generation of Diffraction-Quality Crystals
The foundational step in any crystallographic study is the procurement of a high-purity, single crystal of suitable size and quality.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the nitration of the parent compound, piperonyl alcohol. The introduction of the nitro group is a critical step that influences the molecule's electronic and steric properties.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of piperonyl alcohol in glacial acetic acid to 0-5°C using an ice bath.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid and glacial acetic acid. Add this mixture dropwise to the cooled piperonyl alcohol solution, ensuring the temperature does not exceed 10°C. The regioselectivity of the nitration is directed by the electron-donating nature of the methylenedioxy group, favoring substitution at the 6-position.
-
Quenching: After the addition is complete, allow the reaction to stir for 1-2 hours. Pour the reaction mixture slowly over crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity (>98% by GC, as specified by commercial suppliers[3]).
Crystallization Methodology
Growing a single crystal suitable for X-ray diffraction is often the most challenging phase. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.
Protocol: Slow Evaporation Technique
-
Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) to find a system where the compound is sparingly soluble at room temperature.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Crystal Growth: Filter the warm solution into a clean vial, cover it loosely with paraffin film pierced with a few small holes, and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days to weeks.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the process of data collection can begin.
dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} dott Caption: Workflow for Single-Crystal X-ray Structure Determination.
Protocol: Data Collection & Reduction
-
Mounting: A selected crystal is mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Instrumentation: The crystal is placed on a modern CCD- or CMOS-based diffractometer (e.g., a Bruker APEXII CCD).
-
Unit Cell & Data Strategy: A few initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. Based on this, a strategy for complete data collection is calculated.
-
Data Collection: The crystal is rotated in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å), and a full sphere of diffraction data is collected as a series of images.
-
Data Reduction: Software (e.g., Bruker's SAINT) is used to integrate the raw images to determine the intensity of each reflection. The data is then corrected for various effects (e.g., Lorentz and polarization factors) and scaled.
Part III: Structure Solution, Refinement, and Analysis
This stage transitions from experimental data to a chemical model.
Protocol:
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXS or SHELXT). This provides an initial electron density map from which a preliminary molecular model can be built.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and occupancy. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software like PLATON or CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).
Part IV: Anticipated Structural Features & Analysis by Proxy
While the precise structure of this compound is yet to be determined, we can anticipate key features and illustrate the analytical process using data from the known structure of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile .[4]
Anticipated Features for this compound:
-
Hydrogen Bonding: The primary alcohol's hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitro group's oxygen atoms are strong acceptors. A robust network of intermolecular O-H···O hydrogen bonds is expected to be a dominant feature, defining the crystal packing.
-
Molecular Conformation: The planarity of the benzodioxole ring system will be a key feature. Significant torsion will likely be observed in the C-C-O-H linkage of the alcohol and the C-N bond of the nitro group, which is often twisted out of the aromatic plane to relieve steric strain.
-
π-π Interactions: The electron-deficient nitro-substituted aromatic ring may engage in offset π-π stacking interactions with adjacent rings.
Analysis of a Proxy Structure: 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile[4]
This related molecule provides a tangible example of the data that would be obtained and analyzed.
Table 1: Crystallographic Data for the Proxy Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₅N₃O₄ |
| Formula Weight | 243.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0953 (2) |
| b (Å) | 8.8847 (3) |
| c (Å) | 9.2212 (3) |
| α (°) | 84.470 (2) |
| β (°) | 67.634 (2) |
| γ (°) | 78.874 (2) |
| Volume (ų) | 527.30 (3) |
| Z | 2 |
| R-factor (R1) | 0.048 |
Data sourced from Acta Crystallographica Section E, 2011, 67, o3469.[4]
Structural Insights from the Proxy:
-
Non-Planarity: In this structure, the nitro group is significantly twisted out of the plane of the aromatic ring by 29.9°.[4] A similar deviation is expected for this compound.
-
Intermolecular Interactions: The crystal packing is stabilized by weak C-H···O interactions, forming specific, repeating patterns (graph-set motifs).[4] In this compound, these weaker interactions would be complemented by the much stronger O-H···O hydrogen bonds from the alcohol group, leading to a more robust three-dimensional network.
dot digraph "Intermolecular_Interactions" { graph [fontname="Arial", fontsize=12, splines=true, nodesep=0.8, ranksep=1.2]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10, color="#5F6368", style=dashed, arrowhead=none];
} dott Caption: Anticipated Primary Hydrogen Bond in Crystalline this compound.
Conclusion
The determination of the single-crystal X-ray structure of this compound is an essential step toward a complete understanding of its chemical and physical properties. This guide provides the necessary theoretical framework and practical, step-by-step protocols to achieve this goal. The resulting structural data—including precise bond lengths, conformation, and a detailed map of intermolecular interactions—would be of significant value to researchers in synthetic chemistry, materials science, and drug development, enabling more informed molecular design and application.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 15341-08-9 [smolecule.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 6-Nitropiperonyl Alcohol and Its Derivatives: Synthesis, Properties, and Applications
This guide provides an in-depth technical review of 6-nitropiperonyl alcohol, a versatile nitroaromatic compound, and its derivatives. We will explore its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role as a key intermediate in organic synthesis and as a valuable tool in chemical biology and drug discovery. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and proteomics.
Introduction: The Significance of the 6-Nitropiperonyl Scaffold
This compound, formally known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a functionalized aromatic alcohol containing the distinctive piperonyl (3,4-methylenedioxybenzyl) moiety and a nitro group.[1][] This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic alcohol, opening avenues for a variety of chemical transformations.
Historically, the interest in nitroaromatic compounds has been driven by their utility as synthetic intermediates, particularly in the pharmaceutical and dye industries.[1] The nitro group can be readily reduced to an amine, a key functional group in a vast array of bioactive molecules. Furthermore, the piperonyl moiety is a common structural feature in many natural products and synthetic compounds with interesting biological activities.
This guide will delve into the fundamental aspects of this compound, providing a comprehensive overview of its synthesis, a detailed account of its properties, and an exploration of the synthesis and applications of its derivatives.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 15341-08-9 | [1] |
| Molecular Formula | C8H7NO5 | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Yellow powder | [] |
| Melting Point | 121-125 °C | [3] |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [] |
| Synonyms | 3,4-Methylenedioxy-6-nitrobenzyl alcohol | [] |
Spectroscopic Data Interpretation:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[4][5] Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Characteristic C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, and C-O stretching of the alcohol and the methylenedioxy group will be observed in the fingerprint region (1000-1300 cm⁻¹).[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit a singlet for the two protons of the methylenedioxy group (O-CH₂-O) typically between δ 5.9-6.1 ppm. The aromatic protons will appear as singlets in the downfield region. The benzylic protons (-CH₂OH) would likely appear as a doublet (or a singlet depending on the solvent and concentration) around δ 4.5-4.8 ppm, and the hydroxyl proton (-OH) would be a broad singlet with a variable chemical shift.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylenedioxy carbon (around δ 101 ppm), the benzylic carbon (around δ 64 ppm), and the carbon bearing the nitro group, which will be significantly deshielded.[4][6]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 197. Fragmentation patterns would likely involve the loss of the hydroxyl group, the nitro group, and cleavage of the benzylic C-C bond.[4][7]
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the electrophilic nitration of piperonyl alcohol (3,4-methylenedioxybenzyl alcohol).
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to 6-Nitropiperonyl Alcohol: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Nitropiperonyl alcohol (IUPAC name: (6-nitro-1,3-benzodioxol-5-yl)methanol), a versatile organic compound with significant applications in proteomics, organic synthesis, and as a photoremovable protecting group. This document delves into the historical synthesis of this molecule, detailing the evolution of synthetic methodologies. It provides in-depth, step-by-step protocols for both the historical and modern synthetic routes, emphasizing the chemical principles and experimental considerations that underpin these processes. Furthermore, this guide explores the compound's role in advanced applications, particularly its use in "caged" compounds for controlled release of bioactive molecules, and discusses its potential, though not yet fully realized, in the development of novel anticonvulsant and anti-inflammatory agents. Spectroscopic data are provided to aid in the characterization of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound, a derivative of piperonal, is a crystalline solid (typically a yellow powder) with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1][2] Its structure is characterized by a 1,3-benzodioxole ring system, a nitro group at the 6-position, and a hydroxymethyl group at the 5-position. This unique combination of functional groups, particularly the photolabile nitrobenzyl moiety, imparts distinctive chemical properties that make it a valuable tool in various scientific disciplines.
First synthesized in the late 20th century, this compound gained prominence for its application in photoremovable protecting group technologies, often referred to as "caged compounds".[1] The nitroaromatic structure allows for efficient cleavage upon irradiation with light, enabling the controlled release of protected molecules with high spatial and temporal precision.[3][4][5] This property is of particular interest in studying dynamic biological processes and for the targeted delivery of therapeutic agents.[6][7][8][9]
Beyond its use in photochemistry, this compound serves as a key intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the construction of more complex molecular architectures.[10] While direct applications in drug development are not extensively documented, its structural motifs are found in various bioactive molecules, suggesting its potential as a scaffold for the synthesis of novel therapeutic agents, including those with anticonvulsant and anti-inflammatory properties.[10][11][12][13][14]
This guide will provide a detailed exploration of the synthesis and applications of this compound, offering practical insights for researchers in both academic and industrial settings.
Historical Synthesis: A Two-Step Approach from Piperonal
The historical synthesis of this compound is a two-step process commencing from the readily available starting material, piperonal (also known as heliotropin). The first step involves the nitration of piperonal to form the intermediate, 6-Nitropiperonal. The subsequent step is the reduction of the aldehyde functionality to the corresponding primary alcohol.
Step 1: Nitration of Piperonal to 6-Nitropiperonal
The introduction of a nitro group onto the piperonal ring is a classic example of electrophilic aromatic substitution. The methylenedioxy group is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, nitration occurs at the position ortho to the formyl group and meta to the methylenedioxy bridge.
Causality Behind Experimental Choices: The choice of concentrated nitric acid as the nitrating agent is standard for this type of reaction. The reaction is typically carried out at or below room temperature to control the exothermicity of the nitration and to minimize the formation of side products. The use of an ice bath for isolation is a straightforward method to induce precipitation of the product, which has lower solubility in the cold acidic medium. The subsequent washing with sodium bicarbonate solution is crucial to neutralize any remaining acid, followed by washing with water to remove any inorganic salts.
Experimental Protocol: Synthesis of 6-Nitropiperonal [15]
-
Materials:
-
Piperonal (1.0 g, 6.66 mmol)
-
Concentrated Nitric Acid (HNO₃, 3.3 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine piperonal (1.0 g) and concentrated nitric acid (3.3 mL).
-
Stir the resulting suspension vigorously at room temperature. An immediate color change from colorless to yellow will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the yellow solid precipitate by filtration using a Büchner funnel.
-
Wash the solid with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by washing with distilled water until the pH of the filtrate is neutral (pH=7).
-
Dry the resulting yellow solid, 6-Nitropiperonal.
-
-
Expected Yield: ~95%
Step 2: Reduction of 6-Nitropiperonal to this compound
The conversion of the aldehyde group of 6-Nitropiperonal to a primary alcohol is a standard reduction reaction. A common and effective reagent for this transformation is sodium borohydride (NaBH₄).
Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[16][17][18] It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its ease of handling and compatibility with protic solvents like methanol or ethanol. The reaction is typically performed at a low temperature (0 °C to room temperature) to control the reaction rate and selectivity. The workup with a weak acid (like dilute HCl or NH₄Cl) is necessary to neutralize the borate esters formed during the reaction and to protonate the resulting alkoxide to yield the alcohol.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
6-Nitropiperonal (1.0 g, 5.12 mmol)
-
Methanol (or Ethanol)
-
Sodium Borohydride (NaBH₄)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-Nitropiperonal (1.0 g) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Modern Synthetic Approaches
While the historical two-step synthesis from piperonal remains a viable and common laboratory-scale method, modern approaches may focus on alternative starting materials or more efficient nitration and reduction procedures. One such alternative involves the direct nitration of 3,4-methylenedioxybenzyl alcohol.[1]
Experimental Protocol: Nitration of 3,4-Methylenedioxybenzyl Alcohol [1]
-
Materials:
-
3,4-Methylenedioxybenzyl alcohol (Piperonyl alcohol)
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Appropriate solvent
-
-
Procedure:
-
Dissolve 3,4-methylenedioxybenzyl alcohol in a suitable solvent and cool the solution.
-
Slowly add the pre-cooled nitrating agent while maintaining a low temperature.
-
Control the reaction time and temperature carefully to ensure selective nitration at the desired position.
-
Work up the reaction mixture, which typically involves quenching with ice water, neutralization, extraction, and purification.
-
This direct nitration of the alcohol can be more atom-economical but requires careful control to avoid over-nitration or side reactions.
Quantitative Data Summary
| Synthesis Step | Starting Material | Reagents | Typical Yield | Reference |
| Nitration | Piperonal | Conc. HNO₃ | ~95% | [15] |
| Reduction | 6-Nitropiperonal | NaBH₄, Methanol | High (specific yield not reported in general procedures) | General Method |
Visualization of Synthetic Workflow
Caption: Synthetic pathway of this compound from Piperonal.
Applications in Research and Development
Photoremovable Protecting Groups ("Caged Compounds")
The most prominent application of this compound is in the synthesis of "caged compounds".[7][8][9] The ortho-nitrobenzyl moiety is a well-established photolabile protecting group.[4][5][19] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic C-O bond and the release of the protected molecule.
This technology allows for the precise control over the release of a wide range of biologically active molecules, including neurotransmitters, second messengers, and drugs.[3][6] The ability to trigger release with light provides unparalleled spatial and temporal resolution, which is invaluable for studying complex biological systems. This compound serves as a key building block for creating these photocleavable linkers.[20]
Caption: General mechanism of a caged compound using a 6-nitropiperonyl moiety.
Intermediate in Organic Synthesis
The functional groups of this compound provide multiple avenues for further chemical modification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The nitro group can be reduced to an amine, which can then participate in a variety of reactions, such as amide bond formation or the synthesis of heterocyclic compounds.[10]
Potential in Drug Discovery
While direct synthesis of commercial drugs from this compound is not widely reported, its structural features are present in compounds with known biological activities. The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry. Furthermore, the aminobenzyl alcohol derivative (obtained after reduction of the nitro group) can serve as a precursor for the synthesis of various heterocyclic systems, such as quinazolines and quinazolinones, which are known to exhibit a broad range of pharmacological activities, including anticonvulsant and anti-inflammatory effects.[10][11][12][13][14]
The development of novel anticonvulsant and anti-inflammatory agents often involves the exploration of new chemical scaffolds that can interact with specific biological targets. The derivatization of this compound offers a pathway to a diverse range of compounds that could be screened for such activities. For instance, the amino-derivative could be used in condensation reactions with various electrophiles to build libraries of potential drug candidates.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis and other applications. The following are typical spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show the following characteristic absorptions:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[21][22]
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-O stretch (alcohol): A strong absorption in the region of 1000-1200 cm⁻¹.[21]
-
Aromatic C=C stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide key information about the structure. Expected chemical shifts (in ppm, relative to TMS) would be:
-
Aromatic protons: Signals in the aromatic region (around 7.0-8.0 ppm).
-
Methylenedioxy protons (-O-CH₂-O-): A characteristic singlet around 6.0 ppm.
-
Benzylic protons (-CH₂-OH): A singlet or doublet (depending on coupling to the hydroxyl proton) typically between 4.5 and 5.0 ppm.
-
Hydroxyl proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. Expected chemical shifts (in ppm) would be:
-
Aromatic carbons: Signals in the range of 100-150 ppm.
-
Methylenedioxy carbon (-O-CH₂-O-): A signal around 100-105 ppm.
-
Benzylic carbon (-CH₂-OH): A signal in the range of 60-70 ppm.[2]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is a solid that may cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile compound with a rich history rooted in fundamental organic synthesis. Its journey from a simple derivative of piperonal to a key component in sophisticated photochemical tools highlights the ingenuity of chemical synthesis. This guide has provided a comprehensive overview of its discovery, historical and modern synthesis, and its established and potential applications. For researchers in organic synthesis, proteomics, and drug discovery, this compound offers a unique set of chemical properties that can be leveraged to advance their respective fields. As the demand for greater control over chemical and biological processes continues to grow, the importance of molecules like this compound is set to increase.
References
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- 2. magritek.com [magritek.com]
- 3. Photoremovable Protecting Groups [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 15. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 20. Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Potential of 6-Nitropiperonyl Alcohol: A Technical Guide to its Predicted Biological Activities and Experimental Validation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitropiperonyl alcohol, a derivative of the naturally occurring piperonal, stands as a molecule of significant interest in the landscape of medicinal chemistry. While direct and extensive research into its biological activities remains nascent, its structural features—a nitroaromatic system coupled with a methylenedioxy bridge and a reactive primary alcohol—suggest a compelling potential for diverse pharmacological effects. This technical guide synthesizes the available information on related compounds to build a predictive framework for the biological activities of this compound and its derivatives. We delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties, underpinned by established structure-activity relationships. Crucially, this guide provides detailed, field-proven experimental protocols for the validation of these predicted activities, offering a roadmap for future research and development in this promising area.
Introduction: The Structural and Synthetic Landscape
This compound, with the chemical formula C8H7NO5, is a crystalline solid.[1] Its synthesis is primarily achieved through the nitration of piperonyl alcohol or the reduction of its precursor, 6-nitropiperonal. The latter is synthesized by the nitration of piperonal (heliotropin), a readily available starting material.[2][3] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, while the methylenedioxy group, a common motif in bioactive natural products, and the primary alcohol offer avenues for further chemical modification.[2][4]
Predicted Biological Activities and Mechanistic Insights
Based on the well-documented bioactivities of structurally analogous compounds, we can infer a range of potential therapeutic applications for this compound.
Prospective Anticancer Activity
The presence of a nitro group on an aromatic ring is a key feature in several compounds with recognized cytotoxic and anticancer properties.[5][6] The mechanism of action for many nitroaromatic compounds involves their metabolic reduction to reactive intermediates that can induce cellular damage, including DNA adduct formation and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis in cancer cells.[7][8]
Inferred Mechanism of Action: It is hypothesized that this compound could exert anticancer effects through the following pathway:
Prospective Antimicrobial Activity
Nitrogen-containing heterocyclic and aromatic compounds are a cornerstone of antimicrobial drug discovery.[9][10][11][12][13] The nitro group can act as a bio-oxidant, and its reduction within microbial cells can lead to the production of cytotoxic radicals that damage cellular components, including DNA and proteins. This mechanism is the basis for the activity of several established antimicrobial drugs.
Inferred Mechanism of Action: The antimicrobial action of this compound is likely to proceed as follows:
Prospective Anti-inflammatory Activity
The methylenedioxy group, present in this compound, is a structural feature of compounds known to possess anti-inflammatory properties.[14] The anti-inflammatory mechanisms of such compounds can be diverse, including the inhibition of pro-inflammatory enzymes and cytokines.
Inferred Mechanism of Action: While more speculative, a potential anti-inflammatory role for this compound could involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response.
Experimental Protocols for Biological Validation
To empirically determine the biological activities of this compound and its derivatives, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity Assessment
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.[15][16][17]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[16]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
| Cell Line | Predicted IC50 Range (µM) |
| MCF-7 | 10-100 |
| A549 | 10-100 |
| HeLa | 10-100 |
Antimicrobial Susceptibility Testing
The agar disk diffusion method is a standard and widely used technique to assess the antimicrobial activity of a compound.[18][19][20][21][22]
Objective: To determine the zone of inhibition of this compound against various microbial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Standard antibiotic disks (positive control)
-
Solvent (e.g., DMSO, negative control)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plate using a sterile swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound. Place the disks on the inoculated agar surface.[22]
-
Controls: Place a standard antibiotic disk and a solvent-only disk on the agar.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
| Microorganism | Expected Zone of Inhibition (mm) |
| Staphylococcus aureus | >10 |
| Escherichia coli | >10 |
| Candida albicans | >10 |
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25][26][27]
Objective: To assess the ability of this compound to reduce carrageenan-induced paw edema in rats.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Pletismometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of this compound).
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) and Future Directions
The primary alcohol group of this compound is a prime target for chemical modification to generate a library of derivatives. Esterification, for example, can modulate the compound's lipophilicity, potentially enhancing its cell permeability and bioavailability. The exploration of different ester derivatives would be a logical next step in elucidating the structure-activity relationship of this class of compounds.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Buy this compound | 15341-08-9 [smolecule.com]
- 3. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 4. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 5. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rrjournals.com [rrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. kosheeka.com [kosheeka.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Agar diffusion susceptibility test: Significance and symbolism [wisdomlib.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. criver.com [criver.com]
- 24. mdpi.com [mdpi.com]
- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 26. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Safety and Handling of 6-Nitropiperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and regulatory information for 6-Nitropiperonyl alcohol (CAS No. 15341-08-9). As a key intermediate in organic synthesis and a valuable biochemical reagent in proteomics research, a thorough understanding of its properties is essential for ensuring laboratory safety and experimental integrity. This document synthesizes available data to offer field-proven insights and self-validating protocols for the safe utilization of this compound.
Chemical and Physical Properties
This compound is a yellow, powdered solid.[1] A summary of its key physical and chemical properties is provided in the table below. Understanding these properties is the first step in a robust safety assessment, influencing storage conditions, handling procedures, and emergency response.
| Property | Value | Source |
| CAS Number | 15341-08-9 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.15 g/mol | [2] |
| Appearance | Yellow Powder/Solid | [1] |
| Melting Point | 121 - 125 °C (249.8 - 257 °F) | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No information available | [1] |
Hazard Identification and GHS Classification
According to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific, this compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]
Expert Insight: The formal "non-hazardous" classification is a crucial piece of data. However, the absence of a hazard classification does not equate to an absence of risk. The causality behind this classification is likely a lack of comprehensive toxicological data.[1] Therefore, it is prudent for researchers to handle this compound with the same care as any other laboratory chemical, especially given its nature as a nitroaromatic compound. The protocols outlined in this guide are designed around this principle of "assumed risk" in the absence of complete data.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is a self-validating system for safety. The following procedures are based on best practices for handling solid chemical reagents in a research environment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is a combination of effective engineering controls and appropriate PPE.
-
Ventilation: All manipulations of this compound powder, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the potential for inhalation.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile gloves are a suitable choice for handling this solid compound. A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, no respiratory protection is needed.[3]
Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including secondary containment trays, readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or on a bench with localized exhaust ventilation. Use a spatula to handle the powder and avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, or clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
Proper storage is critical to maintaining the stability and integrity of this compound.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Temperature: While no specific storage temperature is mandated, refrigeration (2-8 °C) is a common practice for maintaining the long-term stability of organic reagents.
Emergency Procedures
A well-defined emergency plan is essential for any laboratory. The following protocols are based on standard first-aid and emergency response procedures.
First-Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician or poison control center immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
-
Environmental Precautions: Should not be released into the environment.
Toxicological and Environmental Information
As of the latest revision of the available SDS, there is no acute toxicity information available for this product.[1] The toxicological properties have not been fully investigated.
Similarly, the SDS indicates that this compound contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] However, the lack of data necessitates that releases to the environment should be avoided.
Disposal Considerations
Waste from residues and unused products should be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to post-handling procedures.
References
The Solubility Profile of 6-Nitropiperonyl Alcohol: A Comprehensive Technical Guide for Researchers
Introduction: The Critical Role of Solubility in the Application of 6-Nitropiperonyl Alcohol
This compound (CAS 15341-08-9), a nitro-aromatic compound featuring a methylenedioxy bridge, is a molecule of significant interest in various research and development sectors, including its use as an intermediate in organic synthesis and as a biochemical tool in proteomics research.[1][][3] The utility of this compound in any application is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for its effective use. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, its biological availability and efficacy.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide will focus on the theoretical principles that dictate its solubility, present available qualitative data, and provide detailed, field-proven experimental protocols to enable researchers to determine its solubility in their specific solvent systems. Furthermore, we will explore computational approaches for estimating solubility and discuss strategies for modulating the solubility of poorly soluble compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [][3] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Yellow powder | [][4] |
| Melting Point | 120.5-126.5 °C | [4] |
| Structure |
Caption: Chemical structure of this compound.
The molecule possesses several key functional groups that dictate its solubility characteristics:
-
Aromatic Ring System: The benzene ring provides a significant non-polar, hydrophobic character.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which introduces significant polarity to the molecule.
-
Hydroxyl Group (-CH₂OH): The alcohol functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5]
-
Methylenedioxy Group (-O-CH₂-O-): This group, while containing polar ether linkages, is conformationally constrained and contributes to the overall hydrophobicity of the molecule.
The interplay of these functional groups results in a molecule with a complex polarity profile, suggesting that its solubility will be highly dependent on the nature of the solvent.
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" is the cornerstone of solubility prediction.[6] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces within the pure solute and the pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules.
For this compound, we can anticipate the following interactions:
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, and their polar nature can interact favorably with the polar nitro group. This is supported by qualitative data indicating that this compound is slightly soluble in methanol.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are polar and can accept hydrogen bonds, allowing for favorable interactions with the hydroxyl group of the solute. They can also engage in dipole-dipole interactions with the nitro group. The slight solubility in DMSO aligns with this principle.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic core of this compound will have favorable van der Waals interactions with non-polar solvents. However, the highly polar nitro and hydroxyl groups will be poorly solvated, likely leading to low solubility.
-
In Water: While the hydroxyl and nitro groups can interact with water, the dominant hydrophobic character of the aromatic ring system and the methylenedioxy group is expected to result in poor aqueous solubility. The related compound, piperonyl alcohol, is only slightly soluble in water.[7]
Qualitative Solubility Data for this compound
Experimentally determined quantitative solubility data for this compound is not widely available in the literature. However, qualitative assessments from commercial suppliers provide a starting point for solvent selection.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
This limited data underscores the need for researchers to perform their own solubility assessments for their specific applications and solvent systems.
Experimental Protocol for Qualitative and Semi-Quantitative Solubility Determination
The following protocol provides a robust and reliable method for determining the solubility of this compound in various organic solvents. This method is designed to be self-validating by establishing clear, observable endpoints.
Materials and Equipment:
-
This compound
-
A range of organic solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL) with caps
-
Vortex mixer
-
Analytical balance (for semi-quantitative analysis)
-
Micropipettes
-
Visual inspection chamber with good lighting and a dark background
Experimental Workflow Diagram
Caption: A flowchart illustrating the step-by-step process for determining the qualitative and semi-quantitative solubility of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry test tube or vial.
-
Initial Solvent Addition: Add 100 µL of the selected organic solvent to the test tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Initial Observation: Visually inspect the sample against a well-lit, dark background.
-
Soluble: If all the solid has dissolved, the compound is considered soluble at a concentration of approximately 50 mg/mL.
-
Insoluble or Slightly Soluble: If any solid material remains, proceed to the next step.
-
-
Further Solvent Addition: To the same tube, add an additional 400 µL of the solvent (for a total volume of 500 µL).
-
Re-mixing: Cap the tube and vortex again for 1-2 minutes.
-
Final Observation: Visually inspect the sample again.
-
Soluble: If all the solid has dissolved, the compound is soluble at a concentration of approximately 10 mg/mL.
-
Partially Soluble: If some, but not all, of the solid has dissolved, the compound is considered partially soluble.
-
Insoluble: If there is no discernible change in the amount of undissolved solid, the compound is considered insoluble at this concentration.
-
This protocol allows for a semi-quantitative estimation of solubility (e.g., >50 mg/mL, ~10 mg/mL, or <10 mg/mL). For more precise quantitative data, a gravimetric or spectroscopic analysis of the saturated solution would be required.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational methods can provide valuable estimates of a compound's solubility profile.
-
LogP Prediction: The partition coefficient (LogP) between octanol and water is a measure of a molecule's lipophilicity. A higher LogP value generally correlates with better solubility in non-polar organic solvents and lower solubility in water. Various computational tools can predict the LogP of this compound based on its structure. These predictions can be a useful first-pass screening tool for solvent selection.[8]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the chemical structure of a molecule with its physical properties, including solubility.[9][10] While building a custom QSPR model for a single compound is not practical, existing pre-trained models may provide solubility predictions in a range of solvents.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict the solubility of a compound in various solvents with a higher degree of accuracy than simpler models.
It is crucial to remember that these are predictive methods, and their results should be validated experimentally.
Strategies for Enhancing the Solubility of this compound
For applications where the intrinsic solubility of this compound is a limiting factor, several strategies can be employed to enhance its dissolution:
-
Co-solvency: Using a mixture of solvents can often lead to a significant increase in solubility. For this compound, a mixture of a polar aprotic solvent (like DMSO) and a polar protic solvent (like ethanol) might be more effective than either solvent alone.
-
Temperature Adjustment: The solubility of most solids increases with temperature. Gently warming the solvent during the dissolution process can help to increase the amount of dissolved solute. However, the thermal stability of this compound must be considered.
-
pH Modification: While less relevant for non-ionizable compounds in organic solvents, if aqueous solutions are involved, adjusting the pH can impact the solubility of compounds with acidic or basic functional groups. The hydroxyl group of this compound is very weakly acidic and would require a strong base to deprotonate.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. By combining a strong theoretical understanding of the physicochemical principles of solubility with a robust experimental protocol, researchers can confidently select appropriate solvent systems for their specific needs. While quantitative solubility data for this compound remains limited in the public domain, the methodologies outlined herein empower scientists and drug development professionals to generate the necessary data to advance their research and development efforts. The judicious application of these principles and techniques will facilitate the effective utilization of this compound in its various applications.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties like melting point and boiling point of 6-Nitropiperonyl alcohol.
An In-Depth Technical Guide to the Physical Properties of 6-Nitropiperonyl Alcohol
Introduction to this compound
This compound, systematically known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a significant organic compound characterized by a nitro group and a hydroxymethyl group attached to a piperonyl ring structure. Its CAS Number is 15341-08-9.[1][][3] This yellow, crystalline solid serves as a versatile intermediate in organic synthesis and as a valuable biochemical reagent in the field of proteomics.[3][4] Its utility in proteomics research stems from its ability to act as a cross-linking agent or to stabilize transient protein complexes, facilitating the study of protein-protein interactions.[4] Given its application in sensitive research and development environments, a thorough understanding of its physical properties is paramount for its proper handling, characterization, and application.
This guide provides a detailed examination of the key physical properties of this compound—specifically its melting and boiling points—and outlines authoritative, field-proven protocols for their experimental determination.
Physicochemical Characteristics
The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for substance identification and for predicting its behavior in various experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [4] |
| Synonyms | 4,5-Methylenedioxy-2-nitrobenzyl alcohol | [1][3] |
| CAS Number | 15341-08-9 | [1][3] |
| Molecular Formula | C₈H₇NO₅ | [1][] |
| Molecular Weight | 197.14 g/mol | [3] |
| Appearance | Yellow Powder / Solid | [3] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point | 334.23 °C (rough estimate) | [3] |
Section 1: Melting Point Determination Protocol
Expertise & Experience: The Principle of Melting Point Analysis
The melting point is a robust indicator of a crystalline solid's purity. A pure, crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0 °C. The presence of even minor soluble impurities disrupts the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, accurately determining the melting point serves not only to identify the substance but also as a crucial quality control step to assess its purity. The protocol described here is designed as a self-validating system to ensure accuracy and reproducibility.
Methodology: Capillary Melting Point Determination
This protocol outlines the use of a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt), a standard and reliable method in chemical research.[5]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently on a watch glass using a spatula.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[6]
-
Sample Packing: To pack the sample tightly into the sealed end of the tube, drop the capillary, sealed-end down, through a long, narrow glass tube onto a hard surface. The impact will force the powder to the bottom.[7] A well-packed sample is crucial for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[7]
-
Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a fast heating ramp (e.g., 10-20 °C/minute).[5] This provides a ballpark range and saves time. Note the temperature at which melting begins and ends.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[5] Insert a new, freshly prepared capillary tube.
-
Controlled Heating: Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute as you approach the expected melting range.[6] This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid becomes visible.[7]
-
T₂: The temperature at which the last solid particle melts completely. The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow.
-
Trustworthiness: The Mixed Melting Point Technique
To definitively confirm the identity of the substance, a mixed melting point determination should be performed.[6] This involves thoroughly mixing the unknown sample with an authentic, certified sample of this compound in a roughly 50:50 ratio. If the unknown sample is indeed this compound, the melting point of the mixture will be sharp and identical to that of the authentic sample. If the sample is a different compound, a significant depression and broadening of the melting point range will be observed.[6]
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Boiling Point Determination
Expertise & Experience: High-Boiling Point Considerations
The reported boiling point of 334.23 °C for this compound is a rough estimate.[3] Experimentally determining the boiling point of such a high-boiling organic solid presents challenges. At these elevated temperatures, many organic compounds, particularly those with nitro groups, are susceptible to thermal decomposition. Therefore, methods that require large sample volumes and prolonged heating, like standard distillation, are often unsuitable.[8]
The Thiele tube method is a highly effective micro-scale technique for determining boiling points.[8] It requires only a small amount of sample and minimizes the duration of heating, thereby reducing the risk of decomposition. The principle relies on observing the temperature at which the vapor pressure of the liquid sample equals the external atmospheric pressure.[9]
Methodology: Thiele Tube Boiling Point Determination
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of this compound (enough to fill the bottom of a small test tube or fusion tube to a depth of 2-3 cm) into the tube.
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, sealed-end up, into the fusion tube containing the liquid sample.[10][11]
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the rubber band is positioned well above the level of the heating oil to prevent it from dissolving or snapping.[12] The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Clamp the thermometer and assembly so that it is immersed in the oil of a Thiele tube. The side arm of the Thiele tube should be heated gently and evenly with a microburner or heat gun.[12] The unique shape of the Thiele tube ensures uniform heat distribution via convection currents.
-
Observation (Heating Phase): As the temperature rises, air trapped in the inverted capillary will first be expelled. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][12]
-
Observation (Cooling Phase): Once a steady stream of bubbles is observed, remove the heat source. The apparatus will begin to cool.
-
Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this precise moment is the boiling point of the liquid.[12]
Trustworthiness: The Importance of Pressure Correction
A liquid's boiling point is highly dependent on the surrounding atmospheric pressure.[9][10] It is imperative to record the barometric pressure at the time of the experiment. For comparison with literature values, which are typically reported at standard pressure (760 mmHg), the observed boiling point may need to be corrected using a pressure nomograph or the Clausius-Clapeyron equation.
Visualization: Thiele Tube Boiling Point Workflow
References
- 1. scbt.com [scbt.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Buy this compound | 15341-08-9 [smolecule.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. uomus.edu.iq [uomus.edu.iq]
Alternate names such as 4,5-Methylenedioxy-2-nitrobenzyl alcohol.
An In-depth Technical Guide to 4,5-Methylenedioxy-2-nitrobenzyl Alcohol: Synthesis, Mechanism, and Applications as a Photolabile Protecting Group
Introduction: Mastering Spatiotemporal Control with Light
In the intricate fields of drug development, proteomics, and synthetic chemistry, the ability to control reactions with precision in both time and space is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are a cornerstone technology that provides this control.[1][2] By using light as a traceless reagent, researchers can initiate chemical reactions or release bioactive molecules on demand, offering a level of finesse that traditional chemical reagents cannot match.[1]
This guide focuses on a specific and highly valuable member of the ortho-nitrobenzyl class of PPGs: 4,5-Methylenedioxy-2-nitrobenzyl alcohol (CAS 15341-08-9). Also known by its synonyms, 6-Nitropiperonyl alcohol and (6-Nitro-1,3-benzodioxol-5-yl)methanol , this compound offers a unique structural motif that modulates the photophysical properties of the parent 2-nitrobenzyl chromophore.[] Its structure is closely related to the widely used 6-nitroveratryl (NV) group, which features two methoxy substituents instead of the methylenedioxy ring.[4] This structural feature influences the absorption wavelength and photochemical behavior, making it a distinct tool in the PPG arsenal.[5]
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying principles—the causality behind experimental choices. This guide is structured to provide researchers with both the theoretical foundation and the practical, field-proven methodologies required to successfully synthesize and deploy this versatile photocaging agent.
Synthesis of 4,5-Methylenedioxy-2-nitrobenzyl alcohol
The most direct and reliable synthesis of 4,5-Methylenedioxy-2-nitrobenzyl alcohol begins with the commercially available and inexpensive starting material, piperonal (also known as heliotropin). The synthesis is a two-step process: electrophilic nitration of the aromatic ring followed by selective reduction of the aldehyde.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 4,5-Methylenedioxy-2-nitrobenzyl alcohol.
Experimental Protocol: Synthesis
Part 1: Nitration of Piperonal to 6-Nitropiperonal
This step introduces the critical nitro group ortho to the eventual benzylic alcohol. The methylenedioxy group is an activating group, directing electrophilic substitution to the adjacent positions. Concentrated nitric acid is a potent nitrating agent, and its use requires careful temperature control to prevent over-nitration or side reactions.
-
Materials: Piperonal, Concentrated Nitric Acid (70%), Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Distilled Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend Piperonal (1.0 eq) in concentrated nitric acid (approx. 5 mL per 1 g of piperonal).[6]
-
Maintain vigorous stirring at room temperature. The suspension will immediately turn yellow.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 15-20 minutes, indicated by the consumption of the starting material.[6]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the yellow solid using a Büchner funnel.
-
Wash the solid sequentially with a saturated NaHCO₃ solution (to neutralize excess acid) and then with cold distilled water until the filtrate is neutral (pH ~7).[6]
-
Dry the resulting yellow solid, 6-Nitropiperonal, under vacuum. The product is typically of high purity and can be used in the next step without further purification.
-
Part 2: Reduction of 6-Nitropiperonal to 4,5-Methylenedioxy-2-nitrobenzyl alcohol
This step selectively reduces the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mildness and high selectivity for aldehydes and ketones over other functional groups like nitro groups.
-
Materials: 6-Nitropiperonal, Methanol, Sodium Borohydride (NaBH₄), 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 6-Nitropiperonal (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Self-Validation: Monitor the reaction by TLC. The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot indicates completion.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain 4,5-Methylenedioxy-2-nitrobenzyl alcohol as a yellow solid.[]
-
Mechanism of Photocleavage: A Light-Induced Intramolecular Redox Reaction
The functionality of all 2-nitrobenzyl-based PPGs hinges on a well-established intramolecular redox process initiated by UV light.[7] Understanding this mechanism is crucial for optimizing irradiation conditions and predicting reaction outcomes.
Upon absorption of a photon (typically in the 300-400 nm range), the 2-nitrobenzyl moiety is promoted to an excited state.[1][8] This triggers an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the excited nitro group.[7][8] This key step forms a transient species known as an aci-nitro intermediate.[5][9] This intermediate is unstable and rapidly rearranges through a series of steps, ultimately leading to the cleavage of the benzylic C-O bond. This releases the protected molecule (the "caged" substrate) and generates 4,5-methylenedioxy-2-nitrosobenzaldehyde as an inert byproduct.[7][10]
Photocleavage Signaling Pathway Diagram
Caption: Mechanism of photocleavage for 2-nitrobenzyl-based protecting groups.
The methylenedioxy group tends to shift the absorption maximum to a longer wavelength (a bathochromic shift) compared to the unsubstituted 2-nitrobenzyl group, which can be advantageous for minimizing photodamage in biological systems.[5][11]
Physicochemical and Photometric Data
For effective experimental design, a clear understanding of the compound's properties is essential.
| Property | Value | Source |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [] |
| Synonyms | This compound, 4,5-Methylenedioxy-2-nitrobenzyl alcohol | [] |
| CAS Number | 15341-08-9 | [][12] |
| Molecular Formula | C₈H₇NO₅ | [] |
| Molecular Weight | 197.14 g/mol | [] |
| Appearance | Yellow powder or crystal | [] |
| Typical Excitation λ | >300 nm, typically ~350-365 nm | [1][8] |
| Quantum Yield (Φ) | Varies; related nitroveratryl derivatives range from 0.01 to 0.19 | [4][13][14] |
Applications in Research and Development
The utility of 4,5-Methylenedioxy-2-nitrobenzyl alcohol lies in its ability to be attached to a wide variety of functional groups, rendering them inactive until a pulse of light restores their function.
Core Applications:
-
Photocaging Bioactive Molecules: Small molecules, neurotransmitters, and second messengers can be caged to study complex signaling pathways in cells with high spatiotemporal resolution.[2][15]
-
Solid-Phase Peptide Synthesis: The corresponding chloroformate (NVOC-Cl) is used to protect amine groups on amino acids. This allows for the sequential addition of amino acids, with deprotection achieved using light instead of harsh chemicals like piperidine or TFA, enabling an entirely neutral synthesis process.[16]
-
Light-Directed Oligonucleotide Synthesis: Protecting groups on nucleobases can be selectively removed with light, enabling the synthesis of custom DNA or RNA microarrays.[8]
-
Controlled Drug Delivery: Active pharmaceutical ingredients (APIs) can be caged to create prodrugs that are only activated at a specific site of disease (e.g., a tumor) upon targeted irradiation, minimizing systemic toxicity.[17]
-
Surface Modification: Surfaces can be functionalized with caged molecules, allowing light to be used to pattern the surface chemistry for applications in materials science and cell biology.[1]
General Workflow: Caging and Photorelease
Caption: General workflow for caging a substrate and its subsequent photorelease.
Experimental Protocol: Caging a Carboxylic Acid via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for forming esters from primary alcohols and carboxylic acids under mild, neutral conditions. It is an ideal choice for caging sensitive substrates.
-
Rationale: This protocol is chosen for its high efficiency and compatibility with a wide range of functional groups. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, though this is not relevant for this achiral PPG.
-
Materials: Carboxylic acid substrate (1.0 eq), 4,5-Methylenedioxy-2-nitrobenzyl alcohol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve the carboxylic acid, 4,5-Methylenedioxy-2-nitrobenzyl alcohol, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DEAD or DIAD solution dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is typically observed.[18]
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the higher Rf ester product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced diazodicarboxylate byproducts are typically more polar and can be separated from the desired caged ester.
-
Final Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Conclusion: A Versatile Tool for Light-Mediated Chemistry
4,5-Methylenedioxy-2-nitrobenzyl alcohol is more than just another chemical reagent; it is an enabling tool for sophisticated experimental design. By providing a robust method for caging a vast array of chemical functionalities, it empowers researchers to ask and answer complex questions in biology, medicine, and materials science. Its synthesis is straightforward, and its mechanism of action is well-understood, making it an accessible yet powerful component of the modern chemist's toolkit. The protocols and principles outlined in this guide provide a self-validating framework for the successful application of this versatile photolabile protecting group.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 15341-08-9 [smolecule.com]
- 13. Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Nitropiperonyl Alcohol in Modern Organic Synthesis
Core Characteristics and Strategic Importance
6-Nitropiperonyl alcohol, systematically named (6-nitro-1,3-benzodioxol-5-yl)methanol, is a crystalline solid that has garnered significant attention for its unique structural features: a photolabile 2-nitrobenzyl alcohol core appended with a methylenedioxy group.[1][2][3] This combination of functionalities makes it a highly valuable tool in multistep organic synthesis.[1] Its primary strategic value lies in two distinct domains: as a foundational building block for larger molecules and as a "caged" protecting group that can be removed with light.[1][4]
| Property | Value | Reference |
| CAS Number | 15341-08-9 | [1][] |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [1][] |
| Molecular Formula | C₈H₇NO₅ | [][6] |
| Molecular Weight | 197.14 g/mol | [1][7] |
| Appearance | Light yellow to yellow crystalline powder | [2][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Key Synonyms | 4,5-Methylenedioxy-2-nitrobenzyl alcohol | [3] |
Application as a Versatile Synthetic Intermediate
The true power of this compound is realized in its transformations, which unlock pathways to a variety of complex and high-value molecules, including pharmaceuticals and molecular probes.[1]
Controlled Oxidation to 6-Nitropiperonal
The oxidation of the primary alcohol in this compound to its corresponding aldehyde, 6-Nitropiperonal, is a critical synthetic step. 6-Nitropiperonal is a valuable precursor in its own right, notably used in the synthesis of labeled compounds for medical imaging, such as 6-[¹⁸F]fluoro-L-dopa.[8] The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid, making mild agents preferable.
Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a standard laboratory-scale oxidation. PCC is a reliable, relatively mild oxidant that typically stops at the aldehyde stage for primary alcohols.[9]
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, create a slurry of PCC in anhydrous DCM.
-
Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring. The reaction mixture will turn dark brown.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel topped with a layer of Celatom® to filter out the chromium byproducts.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude 6-Nitropiperonal can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a yellow solid.
Causality: The use of anhydrous DCM is critical as PCC can react with water. The silica/Celatom® plug is an efficient method for removing the tar-like chromium salts, simplifying the workup process compared to aqueous extractions.
Workflow: Oxidation of this compound
Caption: Workflow for the oxidation of this compound to 6-Nitropiperonal.
Gateway to Amino Derivatives via Nitro Group Reduction
The nitro group is a versatile functional handle that can be readily reduced to a primary amine.[1] The resulting 6-Aminopiperonyl alcohol and its derivatives are key synthons for building heterocyclic scaffolds, particularly isoquinoline alkaloids, a class of natural products with a wide range of biological activities.[10][11][12]
Protocol: Reduction using Tin(II) Chloride
Tin(II) chloride is an effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes or alcohols.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the suspension.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 6-Aminopiperonyl alcohol, which can be purified by chromatography or recrystallization.
Causality: The reaction is performed under acidic conditions generated by the Lewis acid SnCl₂. The final basic workup is essential to neutralize the acid and precipitate the tin hydroxides, allowing for the extraction of the free amine product into the organic phase.
Logical Flow: Synthesis of Amino-Precursor
Caption: Conversion of the nitro-compound to a versatile amine precursor.
Application as a Photolabile Protecting Group (PPG)
The 2-nitrobenzyl scaffold is one of the most well-established and widely used classes of photolabile protecting groups (PPGs).[4] this compound belongs to this class and can be used to "cage" a wide variety of functional groups, including alcohols, carboxylic acids, and phosphates.[1][13] This strategy allows for the release of the active molecule with high spatial and temporal precision using a pulse of UV light, a process invaluable in chemical biology, materials science, and complex synthesis.[14][15]
Mechanism of Photocleavage
The deprotection mechanism for 2-nitrobenzyl-based PPGs is a well-studied Norrish Type II reaction.[4] Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, cleaving the C-O bond to release the protected substrate and forming a 2-nitrosobenzaldehyde derivative as a byproduct.[4]
Diagram: Photocleavage Mechanism
Caption: The Norrish Type II mechanism for photocleavage of 2-nitrobenzyl PPGs.
Protocol for Protection & Deprotection of a Carboxylic Acid
This two-part protocol demonstrates the caging and subsequent release of a model carboxylic acid.
Part A: Protection via Esterification
Materials:
-
Carboxylic acid of interest (e.g., Boc-Alanine) (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Combine the carboxylic acid, this compound, and DMAP in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Dissolve DCC in a small amount of anhydrous DCM and add it dropwise to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
Part B: Photochemical Deprotection
Materials:
-
Protected ester (from Part A)
-
Photolysis-grade solvent (e.g., Methanol/Water mixture, Acetonitrile)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to block light <300 nm)
Procedure:
-
Dissolve the protected ester in the chosen solvent system in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure good light penetration (e.g., 0.01-0.05 M).
-
Purge the solution with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution at room temperature using the photoreactor (e.g., at 350 nm or broadband UV with a filter).
-
Monitor the cleavage by TLC or HPLC, observing the disappearance of the starting material and the appearance of the carboxylic acid and the nitroso byproduct.
-
Upon completion, remove the solvent under reduced pressure.
-
The deprotected carboxylic acid can be separated from the colored byproduct by a suitable workup, such as an acid-base extraction or chromatography.
Trustworthiness: The success of photodeprotection relies on several factors: the quantum yield of the PPG, the wavelength of light used, and the absence of quenching agents.[4][16] Using filtered light is crucial to avoid damaging sensitive substrates.[16] The choice of solvent can also influence the reaction efficiency.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. This compound | 15341-08-9 [sigmaaldrich.com]
- 7. This compound | 15341-08-9 [chemicalbook.com]
- 8. 6-NITROPIPERONAL price,buy 6-NITROPIPERONAL - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Photoremovable protecting groups as controlled-release device for sex pheromone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Nitropiperonyl Alcohol as a Photoremovable Protecting Group
Introduction: Harnessing Light for Spatiotemporal Control
In the intricate fields of organic synthesis, chemical biology, and drug development, the ability to control reactions with precision in both time and space is paramount. Photoremovable protecting groups (PPGs), often termed "caging" groups, are powerful molecular tools that offer this control.[1][2] A PPG temporarily masks a functional group, rendering it inert to various chemical conditions. The true power of a PPG lies in its cleavage mechanism: a pulse of light, delivered with high spatiotemporal resolution, triggers the release of the functional group, thereby activating a molecule or initiating a biological process on demand.[3][4]
Among the diverse families of PPGs, those based on the ortho-nitrobenzyl scaffold are the most widely used due to their synthetic accessibility and robust photochemical properties.[1] The 6-nitropiperonyl group, derived from 6-nitropiperonyl alcohol, is a specialized derivative within this class. Its key feature is the 3,4-methylenedioxy substituent on the benzene ring, which modulates the electronic properties of the chromophore. This modification often leads to superior photolytic efficiency and favorable absorption characteristics compared to simpler ortho-nitrobenzyl groups, making it an excellent choice for demanding applications such as nucleotide caging and proteomics.[5]
This guide provides a comprehensive overview of the mechanism, key performance metrics, and detailed protocols for the application of this compound as a photoremovable protecting group for researchers in organic synthesis and drug development.
Physicochemical Properties & Mechanism of Photocleavage
The utility of this compound as a PPG is rooted in its distinct chemical structure and photochemical reactivity.
Chemical Properties:
-
Compound: this compound (also known as (6-nitro-1,3-benzodioxol-5-yl)methanol)[]
-
CAS Number: 15341-08-9[7]
-
Molecular Formula: C₈H₇NO₅[7]
-
Molecular Weight: 197.15 g/mol [7]
-
Appearance: Light yellow to yellow solid[][8]
Mechanism of Action: The photocleavage of the 6-nitropiperonyl group proceeds through a well-established intramolecular rearrangement mechanism, characteristic of ortho-nitrobenzyl compounds, which can be described as a Norrish Type II reaction.[9][10]
-
Photoexcitation: The process is initiated by the absorption of a photon (typically in the UVA range, ~350-365 nm), which promotes the nitro group to an excited state (n,π*).[10]
-
Intramolecular Hydrogen Abstraction: In this excited state, an oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon bearing the protected substrate). This step is highly efficient due to the favorable six-membered ring transition state.
-
Aci-Nitro Intermediate Formation: The hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro tautomer.[9]
-
Rearrangement and Release: This unstable intermediate rapidly undergoes an irreversible rearrangement. An oxygen atom from the former nitro group attacks the benzylic carbon, leading to the formation of a cyclic ether intermediate which subsequently collapses. This collapse cleaves the bond to the protected functional group (X-Substrate), releasing it in its active form.
-
Byproduct Formation: The photoremoval process liberates the substrate and converts the 6-nitropiperonyl moiety into 6-nitroso-piperonal (a nitroso-aldehyde). This byproduct can be reactive and may need to be scavenged in biological systems to prevent off-target effects.
Caption: Photocleavage mechanism of the 6-nitropiperonyl protecting group.
Quantitative Performance Data
The efficiency of a PPG is defined by its photochemical properties. While the specific quantum yield for 6-nitropiperonyl derivatives can be substrate-dependent, the performance is generally high, consistent with efficient nitrobenzyl systems.
| Parameter | Typical Value | Significance |
| Absorption Max. (λmax) | ~340-360 nm | Dictates the optimal wavelength for irradiation. This range minimizes potential damage to biological samples often associated with shorter wavelength UV light (<300 nm).[4][11] |
| Quantum Yield (Φ) | 0.05 - 0.2 (estimated) | Represents the efficiency of photorelease per photon absorbed.[12] Values for related nitrobenzyl systems fall in this range, and a Φ > 0.1 is considered effective.[4][9] |
| Cleavage Half-Life | Milliseconds to seconds | The rate of substrate release upon irradiation, which is critical for time-resolved studies. |
| Photochemical Byproduct | 6-Nitroso-piperonal | A potentially reactive aldehyde that may require a scavenger (e.g., a thiol like glutathione) in sensitive applications.[13] |
Experimental Protocols
The application of this compound involves two key stages: the protection of the target functional group and its subsequent photolytic deprotection. The following protocols provide a framework for the protection of primary/secondary amines as carbamates, a common and robust application.
Protocol 1: Protection of an Amine as a 6-Nitropiperonyl Carbamate (NPPOC-Amine)
To protect an amine, the hydroxyl group of this compound must first be activated. A highly effective method is its conversion to the corresponding chloroformate, which readily reacts with amines to form stable carbamates.
Step A: Synthesis of 6-Nitropiperonyl Chloroformate
Causality: Direct reaction of the alcohol with an amine is inefficient. Conversion to a chloroformate creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack by the amine. This is a standard activation method for creating carbamate protecting groups.[14]
Materials:
-
This compound (1.0 eq)
-
Triphosgene (0.4 eq) or Diphosgene (0.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Pyridine or 2,6-Lutidine (catalytic amount, ~0.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound in anhydrous DCM in a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve triphosgene in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred alcohol solution over 30 minutes. Safety Note: Phosgene and its precursors are highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, add a catalytic amount of anhydrous pyridine. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting alcohol.
-
Workup: The resulting solution of 6-nitropiperonyl chloroformate is typically used immediately in the next step without purification. The crude solution contains the activated protecting group ready for coupling.
Step B: Coupling with the Amine Substrate
Materials:
-
Amine-containing substrate (1.0 eq)
-
Crude 6-nitropiperonyl chloroformate solution (approx. 1.1-1.2 eq)
-
Anhydrous DCM
-
A non-nucleophilic base, such as Pyridine or Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Setup: In a separate flask, dissolve the amine substrate and the base in anhydrous DCM and cool to 0 °C.
-
Coupling: Add the crude chloroformate solution dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Extraction: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Wash: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure NPPOC-protected amine.
Protocol 2: Photolytic Deprotection (Uncaging)
Causality: The energy from photons of a specific wavelength (matching the chromophore's absorbance) is used to trigger the intramolecular reaction, ensuring that cleavage only occurs "on command." The choice of solvent is critical to ensure solubility of the caged compound and stability of the released substrate.
Materials:
-
NPPOC-protected substrate
-
Appropriate solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution pH ~7.4)
-
Photolysis apparatus (e.g., Rayonet reactor, medium-pressure mercury lamp with filters)
-
Optional: Scavenger reagent (e.g., 1,3,5-trimethoxybenzene or glutathione)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mM) of the NPPOC-protected compound in the chosen solvent in a quartz or borosilicate glass reaction vessel. Note: Standard glass will block most of the required UV light.
-
Degassing (Optional but Recommended): For optimal and reproducible results, degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can sometimes quench the excited state.
-
Irradiation: Place the sample in the photolysis apparatus. Irradiate with light centered around 365 nm. The duration of irradiation will depend on the lamp power, concentration, and the quantum yield of the specific substrate. Monitor the reaction by TLC or LC-MS at various time points to determine the optimal irradiation time. A typical reaction may take anywhere from 15 minutes to a few hours.
-
Workup: After complete cleavage is observed, remove the solvent under reduced pressure.
-
Purification: The deprotected product can be isolated from the 6-nitroso-piperonal byproduct by standard methods such as extraction or chromatography. For many applications, the crude solution containing the released, active compound can be used directly.
Caption: General experimental workflow for caging and uncaging a substrate.
Applications in Research and Development
The precise spatiotemporal control offered by the 6-nitropiperonyl group makes it a valuable tool in several advanced research areas:
-
Chemical Biology & Proteomics: Used to "cage" bioactive molecules like neurotransmitters, enzyme inhibitors, or signaling lipids.[1][5] Their release can be triggered within a specific cellular region to study complex biological pathways with high precision.
-
Drug Delivery: Incorporated into drug delivery systems to create light-activated therapeutics.[15] This allows for targeted drug release at a disease site (e.g., a tumor) upon external light application, minimizing systemic toxicity.
-
Organic Synthesis: Employed in complex multi-step syntheses where mild and orthogonal deprotection conditions are required.[16][17] The ability to remove the protecting group without chemical reagents prevents interference with other sensitive functional groups in the molecule.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoremovable protecting groups: development and applications - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C2PP90005J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 15341-08-9 [smolecule.com]
- 7. scbt.com [scbt.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.rug.nl [research.rug.nl]
Application of 6-Nitropiperonyl Alcohol in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Controlled Release in Proteomics
Modern mass spectrometry-based proteomics has revolutionized our ability to understand complex biological systems by identifying and quantifying thousands of proteins. A cornerstone of many advanced proteomics workflows is the specific enrichment of protein subsets, often achieved through biotin-streptavidin affinity purification. However, the remarkably strong interaction between biotin and streptavidin, while excellent for capture, presents a significant challenge for the subsequent release of captured proteins for analysis. Harsh elution conditions can lead to sample contamination and loss. This has driven the development of cleavable linkers, which allow for the controlled release of captured biomolecules under specific, mild conditions.
Among the various types of cleavable linkers, photocleavable linkers offer unparalleled spatiotemporal control. The ability to trigger release with light provides a "traceless" reagent, avoiding the introduction of additional chemicals that could interfere with downstream analysis. 6-Nitropiperonyl alcohol, a derivative of the well-established 2-nitrobenzyl photocleavable caging group, emerges as a promising scaffold for creating photo-cleavable probes for proteomics research. Its aromatic structure and nitro group are key to its photo-labile nature, typically responding to UV irradiation in the 340-365 nm range.[1][2] This guide provides a detailed overview of the application of this compound in proteomics, from the synthesis of a bespoke photocleavable biotin probe to its application in a complete proteomics workflow.
The Chemistry of Controlled Release: this compound
This compound (also known as 4,5-Methylenedioxy-2-nitrobenzyl alcohol) is a biochemical reagent noted for its potential in proteomics research.[3] Its utility stems from the nitrobenzyl moiety, which can be photolytically cleaved with UV light. This property allows for its incorporation into chemical probes as a linker that can be broken on demand.
Proposed Synthesis of a this compound-Based Photocleavable Biotin Probe (PC-Biotin-Azide)
To be useful in proteomics, this compound must be derivatized to include a biotin tag for affinity capture and a reactive handle for conjugation to proteins or other biomolecules. Here, we propose a synthetic scheme to create a "PC-Biotin-Azide" probe, a versatile tool for "click chemistry" based proteomics. This proposed synthesis is based on established methods for creating similar photocleavable biotin probes.[1][2]
Step 1: Activation of this compound.
The hydroxyl group of this compound is first activated to facilitate the attachment of a linker. A common method is to convert the alcohol to a chloroformate by reacting it with phosgene or a phosgene equivalent like triphosgene or diphosgene. This reaction is typically performed in an inert solvent at low temperatures.
Step 2: Attachment of a Linker with a Reactive Handle.
The resulting 6-Nitropiperonyl chloroformate is then reacted with a bifunctional linker containing an amine on one end and an azide on the other, for example, 3-azidopropylamine. This creates a carbamate linkage and introduces the azide moiety, which will be used for click chemistry.
Step 3: Conjugation to Biotin.
Finally, a biotin derivative with a reactive amine, such as Biotin-PEG-amine, is coupled to the other end of the molecule. This step would require the initial this compound to be first modified with a carboxyl group to allow for amide bond formation with the biotin-amine.
Mechanism of Photocleavage
The photocleavage of the 6-Nitropiperonyl linker is initiated by irradiation with UV light, typically around 365 nm.[1] The absorption of a photon excites the nitrobenzyl group, leading to an intramolecular rearrangement and subsequent cleavage of the carbamate bond, releasing the captured biomolecule. The byproducts are typically a nitroso-aldehyde or ketone, which remain attached to the biotin portion of the probe bound to the streptavidin beads.
Application in a Proteomics Workflow
A this compound-based photocleavable biotin probe can be integrated into various proteomics workflows. The following is a detailed protocol for a chemoproteomics experiment aimed at identifying proteins that have been metabolically labeled with a bioorthogonal amino acid.
Diagram of the Experimental Workflow
Caption: A typical chemoproteomics workflow using a photocleavable biotin probe.
Detailed Experimental Protocol
1. Metabolic Labeling of Cells
-
Culture cells of interest to mid-log phase.
-
Replace the normal growth medium with a medium deficient in an amino acid (e.g., methionine-free RPMI).
-
Supplement the medium with an azide-containing analog of that amino acid (e.g., L-azidohomoalanine) and incubate for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
2. Cell Lysis and Protein Extraction
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction
-
To the protein lysate, add the this compound-based PC-Biotin-alkyne probe.
-
Add the click chemistry reaction cocktail (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelating ligand like TBTA).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
4. Streptavidin Affinity Purification
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with the lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Perform a final wash with a low-salt buffer to prepare for elution.
5. Photocleavage and Elution
-
Resuspend the beads in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the sample with UV light at 365 nm. The duration and intensity of the irradiation should be optimized, but a starting point is 15-30 minutes.
-
Separate the beads using a magnet and collect the supernatant containing the released proteins.
6. Protein Digestion
-
Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
7. LC-MS/MS Analysis
-
Acidify the peptide solution with formic acid and desalt the peptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis
-
Search the acquired MS/MS spectra against a protein database using a search engine like MaxQuant or Sequest.
-
When setting up the search parameters, it is crucial to account for the mass of the remnant of the photocleavable linker that remains on the modified peptides. The exact mass will depend on the specific structure of the synthesized probe.
Data Presentation and Interpretation
The results of a proteomics experiment using a this compound-based probe can be presented in various ways. A key aspect is the confident identification of the labeled proteins.
| Metric | Description | Example Value |
| Number of Identified Proteins | Total number of proteins identified with high confidence. | 1,500 |
| Number of Labeled Peptides | Number of unique peptides identified with the linker remnant mass modification. | 2,500 |
| Enrichment Score | A measure of the enrichment of known labeled proteins in the experimental sample compared to a control. | >10-fold |
| Coefficient of Variation (CV) | The reproducibility of protein quantification across replicate experiments. | <20% |
Causality Behind Experimental Choices
-
Choice of Bioorthogonal Handle: The azide-alkyne "click chemistry" is chosen for its high efficiency and bioorthogonality, meaning it does not interfere with native cellular processes.
-
Photocleavage vs. Other Cleavage Methods: Photocleavage is preferred for its mild conditions, which preserve post-translational modifications and protein complexes. It also avoids the introduction of chemical reagents that could complicate downstream analysis.
-
Washing Steps: Extensive washing is critical to reduce the background of non-specifically bound proteins, thereby increasing the signal-to-noise ratio and the confidence in protein identifications.
-
Mass Spectrometry Data Analysis: Correctly specifying the mass of the linker remnant as a variable modification is essential for the successful identification of labeled peptides.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of negative controls (e.g., cells not treated with the azide-amino acid) is crucial to assess the level of non-specific binding to the streptavidin beads. Additionally, the identification of peptides with the specific mass shift corresponding to the linker remnant provides direct evidence of successful labeling and enrichment.
Conclusion and Future Perspectives
This compound provides a valuable scaffold for the development of photocleavable probes for proteomics research. The ability to release captured proteins with spatiotemporal control opens up new avenues for studying dynamic cellular processes. Future developments could focus on synthesizing derivatives with different reactive handles for targeting specific protein classes or incorporating isotopic labels for quantitative proteomics applications. The detailed protocols and rationale presented here provide a solid foundation for researchers to incorporate this powerful tool into their proteomics workflows.
References
Application Notes: 6-Nitropiperonyl Alcohol as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Benzodioxole Moiety
In the landscape of medicinal chemistry, the 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure, appearing in numerous biologically active compounds. 6-Nitropiperonyl alcohol, with its IUPAC name (6-nitro-1,3-benzodioxol-5-yl)methanol, is a key functionalized intermediate that provides chemists with a versatile building block for complex molecular architectures.[1] Its structure is distinguished by three key features: the rigid benzodioxole ring, a reactive primary alcohol for subsequent elaboration, and a nitro group that can be readily transformed into other functional groups, most notably an amine.[1]
This guide provides a comprehensive overview of the synthesis, properties, and application of this compound, demonstrating its utility as a precursor in synthetic pathways leading to significant pharmaceutical agents. We will detail the robust, two-step synthesis from the readily available starting material, piperonal, and illustrate its connection to the synthesis of major pharmaceuticals by examining the role of its parent aldehyde in the construction of the Tadalafil core structure.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount in the laboratory. The tables below summarize the key properties of this compound and its immediate precursor, 6-nitropiperonal.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 15341-08-9 |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol [1] |
| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol |
| Appearance | Yellow powder/solid |
| Purity | Typically ≥95% |
| Storage | Keep in a dark, dry place at room temperature[2] |
Table 2: Properties of 6-Nitropiperonal (Intermediate)
| Property | Value |
|---|---|
| CAS Number | 712-97-0 |
| Molecular Formula | C₈H₅NO₅ |
| Molecular Weight | 195.13 g/mol [3][4] |
| Appearance | Yellow fine crystalline powder[5][6] |
| Melting Point | 93-94 °C[4][5][6] |
| Storage | Hygroscopic, store under inert atmosphere in a refrigerator[5][6] |
Safety & Handling
Both 6-nitropiperonal and this compound should be handled with care in a well-ventilated fume hood.
-
6-Nitropiperonal: Causes skin and serious eye irritation. May cause respiratory irritation. It is also sensitive to air and light.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7]
-
This compound: May be harmful if swallowed and can cause skin and eye irritation.[2][8] Standard PPE should be worn during handling.
Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing work.
Synthesis of this compound: A Two-Step Workflow
The synthesis of this compound is efficiently achieved in two sequential steps starting from piperonal (also known as heliotropin). The process involves an electrophilic aromatic nitration followed by a selective reduction of the aldehyde functionality.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Nitration of Piperonal to 6-Nitropiperonal
This first step introduces a nitro group at the 6-position of the benzodioxole ring. The electron-donating nature of the methylenedioxy group directs the electrophilic substitution primarily to this position.
Materials:
-
Piperonal
-
Concentrated Nitric Acid (HNO₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).[9]
-
Under vigorous magnetic stirring at room temperature (20°C), carefully and slowly add 3.3 mL of concentrated nitric acid. An immediate color change from colorless to yellow will be observed.[9]
-
Causality Insight: Vigorous stirring is crucial to ensure proper mixing and to dissipate the heat generated during the exothermic nitration reaction, preventing side reactions.
-
-
Allow the suspension to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[9]
-
Once the reaction is complete, cool the reaction mixture in an ice bath. An immediate precipitation of a yellow solid should occur.[9]
-
Isolate the yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with a saturated NaHCO₃ solution to neutralize any remaining acid.[9]
-
Self-Validation Check: Continue washing until the filtrate is no longer acidic (test with pH paper). This ensures all corrosive acid is removed, which is critical for the stability of the product and the success of the subsequent step.
-
-
Finally, wash the solid with distilled water until the filtrate is neutral (pH ≈ 7).[9]
-
Dry the purified 6-nitropiperonal. A typical yield is around 95%.
Protocol 2: Selective Reduction to this compound
This step reduces the aldehyde group to a primary alcohol while leaving the nitro group intact. Sodium borohydride (NaBH₄) is an ideal reagent for this selective transformation due to its mild nature.[2][8]
Materials:
-
6-Nitropiperonal
-
Methanol (MeOH) or Ethanol
-
Sodium Borohydride (NaBH₄)
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Erlenmeyer flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 6-nitropiperonal (1.0 g, 5.12 mmol) in methanol (20-30 mL) in an Erlenmeyer flask with magnetic stirring.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (0.2 g, 5.29 mmol, ~1.03 eq) portion-wise over 15 minutes.
-
Causality Insight: The reduction of aldehydes by NaBH₄ is highly exothermic. Slow, portion-wise addition at low temperature is essential to control the reaction rate, prevent over-reduction or side reactions, and ensure safety.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl to decompose the excess NaBH₄ and the borate esters formed.
-
Reduce the volume of the solvent under reduced pressure (rotary evaporator).
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in Pharmaceutical Synthesis: The Tadalafil Core
While this compound is a valuable intermediate for various targets, its foundational structure, the piperonal moiety, is a critical starting material for the blockbuster drug Tadalafil (Cialis®). The synthesis of Tadalafil relies on a highly stereoselective Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to construct the key tetrahydro-β-carboline core.[5][10]
Caption: Role of the Piperonal moiety in Tadalafil synthesis.
Protocol 3: Synthesis of the Tadalafil cis-Tetrahydro-β-carboline Intermediate
This protocol describes the crucial acid-catalyzed condensation and cyclization that forms the tetracyclic core of Tadalafil. The stereochemical outcome is highly dependent on solvent and reaction conditions.[3]
Materials:
-
D-tryptophan methyl ester hydrochloride
-
Piperonal
-
Dichloromethane (DCM) or another suitable aprotic solvent[5]
-
Trifluoroacetic acid (TFA) or another acid catalyst
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.0-1.1 eq) in dichloromethane in a round-bottom flask.[5]
-
Add the acid catalyst (e.g., trifluoroacetic acid) to the suspension.
-
Causality Insight: The acid serves two purposes: it protonates the aldehyde carbonyl, making it a more potent electrophile, and it catalyzes the intramolecular electrophilic aromatic substitution (the cyclization step) onto the indole ring.
-
-
Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress should be monitored by TLC or HPLC to observe the formation of the product and consumption of reactants.
-
Upon completion, cool the reaction mixture to room temperature. The product, often as a hydrochloride salt, may precipitate from the solution.
-
Isolate the solid product by filtration. Wash the solid with cold solvent (DCM) to remove unreacted starting materials.
-
Dry the product. This cis-intermediate is the desired diastereomer for the subsequent steps leading to Tadalafil.[5] Further purification can be achieved by recrystallization.
Conclusion
This compound stands out as a strategically important intermediate. Its synthesis from piperonal is straightforward and high-yielding, providing access to a molecule rich in chemical handles. The primary alcohol allows for esterification or conversion to leaving groups, while the nitro group can be reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing structures. As demonstrated by the foundational role of its parent aldehyde, piperonal, in the synthesis of complex drugs like Tadalafil, the 1,3-benzodioxole framework is of proven value in pharmaceutical development. These protocols and notes provide a solid, field-proven foundation for researchers to leverage the synthetic potential of this versatile building block.
References
- 1. CN110790764B - Method for preparing tadalafil by one-pot method - Google Patents [patents.google.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of tadalafil (Cialis) from L-tryptophan | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Azo Dyes and Pigments Utilizing 6-Nitropiperonyl Alcohol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes and pigments using 6-nitropiperonyl alcohol as a key precursor. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development. We will explore the chemical principles, reaction mechanisms, and practical methodologies for converting this compound into vibrant chromophores. The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Potential of this compound in Chromophore Synthesis
This compound, a derivative of piperonal, possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of novel dyes and pigments. The presence of the nitro group provides a synthetic handle for the introduction of an amino functionality, which is a critical step in the formation of azo compounds. The piperonyl moiety, with its methylenedioxy bridge, can influence the final photophysical properties of the dye, potentially leading to unique colors and enhanced stability.[1]
The general strategy for utilizing this compound in azo dye synthesis involves a two-step reaction sequence:
-
Reduction of the nitro group to form 6-aminopiperonyl alcohol.
-
Diazotization of the resulting aromatic amine followed by azo coupling with a suitable coupling component.[2]
This guide will provide detailed protocols for each of these steps, along with a discussion of the underlying chemical principles and characterization techniques for the final products.
Chemical Principles and Mechanistic Insights
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution.[2] The key to this process is the formation of a highly electrophilic diazonium ion, which then attacks an electron-rich aromatic coupling component.
Reduction of the Nitro Group
The initial and crucial step is the reduction of the nitro group of this compound to an amino group. This transformation is fundamental as the amino group is the precursor to the diazonium salt.[3] Common reducing agents for this purpose include:
-
Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This is a widely used and effective method for the reduction of aromatic nitro compounds.
-
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. This method is often cleaner and avoids the use of stoichiometric amounts of metal reagents.
The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.
Diazotization of 6-Aminopiperonyl Alcohol
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂).[2][4] The reactive species is nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[2]
The reaction is highly temperature-sensitive, and the diazonium salt intermediate is unstable at higher temperatures.[5] Therefore, it is critical to maintain the reaction temperature between 0 and 5 °C to prevent the decomposition of the diazonium salt.
Azo Coupling
The final step in the synthesis is the coupling of the diazonium salt with an electron-rich aromatic compound, known as the coupling component. The choice of the coupling component is critical as it determines the final color and properties of the dye.[6] Common coupling components include:
-
Phenols and naphthols: These compounds are activated towards electrophilic attack and typically couple at the para position to the hydroxyl group. The pH of the reaction is important, with coupling to phenols being favored under slightly alkaline conditions.
-
Aromatic amines: These compounds also serve as excellent coupling partners. Coupling is generally favored under slightly acidic conditions.
-
Active methylene compounds: Compounds with a methylene group flanked by two electron-withdrawing groups can also be used as coupling components.
The color of the resulting azo dye is determined by the extent of the conjugated π-electron system. By varying the structure of the diazonium salt precursor (derived from this compound) and the coupling component, a wide range of colors can be achieved.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 6-Aminopiperonyl Alcohol
This protocol describes the reduction of this compound to 6-aminopiperonyl alcohol using tin(II) chloride.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (3-4 equivalents).
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH ~8-9). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 6-aminopiperonyl alcohol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of an Azo Dye from 6-Aminopiperonyl Alcohol
This protocol outlines the diazotization of 6-aminopiperonyl alcohol and its subsequent coupling with 2-naphthol to produce a representative azo dye.
Materials and Reagents:
-
6-Aminopiperonyl alcohol (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
-
Beakers
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of 6-Aminopiperonyl Alcohol
-
In a beaker, dissolve 6-aminopiperonyl alcohol (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 6-aminopiperonyl alcohol hydrochloride while maintaining the temperature below 5 °C and stirring continuously.
-
Stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.
Part B: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in a cold aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water and then with a cold saturated sodium chloride solution to aid in precipitation.
-
Allow the dye to air dry. The crude dye can be purified by recrystallization from a suitable solvent such as ethanol.
Visualization of Synthetic Workflow
The overall synthetic pathway from this compound to the final azo dye can be visualized as follows:
Caption: Synthetic workflow for an azo dye from this compound.
Characterization and Data Presentation
The synthesized azo dye should be characterized to confirm its structure and purity. The following techniques are recommended:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent, which provides information about its color.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups in the dye molecule, such as the N=N azo linkage, hydroxyl groups, and aromatic C-H bonds.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.
Table 1: Expected Spectroscopic Data for a Representative Azo Dye
| Property | Expected Value/Observation |
| Appearance | Colored solid (e.g., red, orange) |
| λmax (UV-Vis) | 400-600 nm (in a suitable solvent)[7] |
| FT-IR (cm⁻¹) | ~1450-1500 (N=N stretch), ~3200-3600 (O-H stretch) |
| ¹H NMR (ppm) | Aromatic protons, methylene protons, hydroxyl proton |
| Mass Spectrum (m/z) | Peak corresponding to the molecular ion [M]⁺ or [M+H]⁺ |
Conclusion
This compound serves as a versatile and promising precursor for the synthesis of a variety of azo dyes and pigments. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel chromophores based on this starting material. By systematically varying the coupling components, a library of dyes with diverse colors and properties can be generated for applications in textiles, coatings, and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. NATURAL DYES AND THEIR FT-IR SPECTROSCOPY STUDIES | Semantic Scholar [semanticscholar.org]
- 9. rsisinternational.org [rsisinternational.org]
Application Note & Protocol: Regioselective Nitration of 3,4-Methylenedioxybenzyl Ethanol
Abstract
This document provides a comprehensive guide for the electrophilic aromatic nitration of 3,4-methylenedioxybenzyl ethanol to synthesize 6-nitro-3,4-methylenedioxybenzyl ethanol. Nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals due to the versatile reactivity of the nitro group.[1][2] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures, and describes methods for product characterization. The causality behind key procedural steps is explained to provide researchers with a deeper understanding of the process, ensuring both safety and reproducibility. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Scientific Principles & Reaction Mechanism
The nitration of 3,4-methylenedioxybenzyl ethanol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Generation of the Nitronium Ion
The nitronium ion is typically generated in situ using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid".[3][4] Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The role of sulfuric acid is twofold: it acts as a catalyst to generate the electrophile and as a dehydrating agent, absorbing the water produced to drive the equilibrium forward.[5]
Regioselectivity of the Electrophilic Attack
The position of the incoming nitro group on the benzene ring is dictated by the directing effects of the existing substituents. The 3,4-methylenedioxybenzyl ethanol ring has two substituents to consider:
-
3,4-Methylenedioxy Group: This group is a strong activating group due to the electron-donating resonance effect of the oxygen atoms. It is strongly ortho, para-directing.
-
Ethanol Group (-CH₂CH₂OH): This alkyl group is weakly activating and is also ortho, para-directing.
The powerful activating and directing effect of the methylenedioxy group dominates the reaction's regioselectivity. The positions ortho (C-2 and C-5) and para (C-6, relative to the ethanol group, but more importantly, ortho to one of the oxygens) to the methylenedioxy group are activated. Steric hindrance from the adjacent ethanol group at the C-2 position makes substitution there less favorable. Therefore, the nitration is highly regioselective, occurring predominantly at the C-6 position, which is ortho to the 3-position oxygen and unhindered. This is consistent with the nitration of structurally similar natural products like safrole.[7][8][9]
Caption: Mechanism of electrophilic aromatic nitration.
Safety Precautions
Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.[10][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat.
-
Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[12]
-
Reactivity Hazards: Nitric acid is a strong oxidizer and reacts violently with many organic compounds, including alcohols and acetone.[13] Never mix nitric acid waste with organic solvent waste.[13] The reaction is highly exothermic; deviation from the prescribed temperature control can lead to a runaway reaction, potentially causing an explosion.[11]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[14] Have a spill kit with an appropriate neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[13]
-
Quenching: The quenching of the reaction by pouring the acid mixture into ice water is also highly exothermic and must be done slowly and carefully behind a blast shield.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Methylenedioxybenzyl ethanol | ≥98% Purity | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | e.g., Fisher Sci. | Highly corrosive. Add to water, never the reverse. |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 70% | e.g., VWR | Strong oxidizer, highly corrosive. |
| Dichloromethane (DCM) | ACS Reagent Grade | Various | Used for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Various | Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Various | Used as a drying agent. |
| Deionized Water | N/A | In-house | Used for washing and quenching. |
| Crushed Ice | N/A | In-house | Required for cooling bath. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Internal thermometer or thermocouple
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization
-
Buchner funnel and filter flask
Step-by-Step Procedure
A. Preparation and Reaction Setup
-
Cooling: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stirrer. Ensure the bath temperature can be maintained between -5 °C and 0 °C.
-
Substrate Solution: Add 3,4-methylenedioxybenzyl ethanol (e.g., 5.0 g, 1 equivalent) to the flask. Add concentrated sulfuric acid (50 mL) slowly while stirring to dissolve the starting material. Allow the solution to cool to 0 °C.
-
Nitrating Mixture Preparation: In a separate beaker or flask cooled in an ice bath, prepare the nitrating mixture. Slowly and cautiously add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL). Caution: This addition is exothermic. Allow this mixture to cool to 0 °C before use.
B. Nitration Reaction 4. Slow Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution in the main reaction flask over a period of 30-45 minutes. 5. Temperature Control: Crucially , maintain the internal reaction temperature at or below 5 °C throughout the addition.[11] A rapid temperature increase indicates that the addition rate is too fast. 6. Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
C. Work-up and Isolation 7. Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing 500 g of crushed ice with constant, gentle stirring. This step is highly exothermic and should be performed behind a blast shield. A yellow precipitate should form. 8. Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel. 9. Washing: Wash the crude solid on the filter with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids. 10. Drying: Allow the product to air-dry on the filter paper or in a desiccator.
D. Purification 11. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. 12. Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Record the final mass and calculate the percentage yield.
Caption: Workflow for the nitration of 3,4-methylenedioxybenzyl ethanol.
Product Characterization
The identity and purity of the synthesized 6-nitro-3,4-methylenedioxybenzyl ethanol should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Appearance | Pale yellow crystalline solid. |
| Melting Point | A sharp melting point range should be observed for the purified product. |
| ¹H NMR (CDCl₃) | Aromatic protons will show distinct signals (expect two singlets). The methylene (-CH₂-) and hydroxyl (-OH) protons of the ethanol side chain will also be present. |
| ¹³C NMR (CDCl₃) | Expect signals corresponding to the aromatic carbons (with shifts influenced by the nitro group), the methylenedioxy carbon, and the two carbons of the ethanol side chain. |
| FT-IR (KBr) | Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. A broad peak for the hydroxyl group (-OH) around 3400 cm⁻¹. |
| Mass Spec. (EI/ESI) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₉NO₅, MW: 211.17 g/mol ) should be observed. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; temperature too low. | Extend reaction time or allow the temperature to rise slightly (e.g., to 10°C), monitoring carefully. Ensure reagents are not degraded.[11] |
| Formation of Dark Tars | Reaction temperature was too high; runaway reaction. | Improve cooling efficiency. Add the nitrating agent much more slowly. Direct nitration of aniline can yield tarry oxidation products. |
| Multiple Products (TLC) | Over-nitration (dinitration) or side reactions. | Use a less concentrated nitrating agent or a shorter reaction time. Ensure the temperature is kept low to improve selectivity.[11] |
| Product Fails to Crystallize | Presence of impurities; incorrect solvent system. | Re-purify by column chromatography. Try different solvent systems for recrystallization (e.g., isopropanol, ethyl acetate/hexanes). |
References
- 1. researchgate.net [researchgate.net]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design and synthesis of 3,4-methylenedioxy-6-nitrophenoxyacetylhydrazone derivatives obtained from natural safrole: new lead-agents with analgesic and antipyretic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 14. ehs.com [ehs.com]
The Scientist's Guide to 6-Nitropiperonyl Alcohol in Photolabile Caged Compounds: Principles, Protocols, and Applications
For researchers, scientists, and drug development professionals navigating the intricate world of controlled molecular release, photolabile protecting groups, or "caged compounds," represent a cornerstone technology. This guide provides an in-depth exploration of 6-Nitropiperonyl alcohol and its derivatives, particularly the 6-nitropiperonyloxymethyl (NPOM) group, as a versatile tool for photocaging biologically active molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the broad applications of this powerful technique.
Introduction to Photolabile Caging and the Rise of this compound
The ability to initiate biological processes with high spatial and temporal precision is paramount in modern biological research and drug development. Caged compounds are molecules of interest that have been temporarily inactivated by a photolabile protecting group (PPG).[1] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule and triggering a biological response. This "uncaging" process allows for the precise control of the concentration and location of active substances, from neurotransmitters in a single synapse to enzymes within a specific cellular compartment.
While numerous PPGs have been developed, the o-nitrobenzyl scaffold has emerged as a workhorse in the field. This compound, a derivative of this class, offers several advantages. Its key derivative, the 6-nitropiperonyloxymethyl (NPOM) group, has been successfully used to cage a variety of molecules, most notably nucleic acids.[2] The NPOM group can be efficiently cleaved with UV light, typically around 365 nm, a wavelength that is often less damaging to biological systems than shorter UV wavelengths.[3] Furthermore, studies have shown that NPOM-caged compounds can also be sensitive to longer wavelengths, such as 405 nm and 415 nm, allowing for uncaging with visible light sources commonly found on confocal microscopes.[2]
The Photochemistry of Uncaging: A Mechanistic Overview
The photocleavage of 6-nitropiperonyl-based caging groups proceeds through a mechanism known as a Norrish Type II reaction.[4][5] This intramolecular photochemical process is initiated by the absorption of a photon by the nitro group.
Figure 1. Simplified mechanism of photocleavage for 6-nitropiperonyl ethers via a Norrish Type II-type reaction.
Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to form a cyclic species, which subsequently fragments to release the caged molecule and a 6-nitroso-piperonal byproduct.[6][7] Understanding this mechanism is crucial for optimizing uncaging conditions and predicting potential side reactions.
Key Photophysical Properties
The efficiency of a photolabile protecting group is determined by several key photophysical parameters. While specific values for this compound and its derivatives can vary depending on the caged molecule and the solvent, the following table provides a general overview of important properties and comparative values for other common caging groups.
| Photolabile Group | Typical λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (δu) (GM) |
| 6-Nitropiperonyl (NPOM) | ~365[3] | Data not readily available | Data not readily available | Data not readily available |
| o-Nitrobenzyl (NB) | ~260-280 | ~5,000 - 10,000 | 0.01 - 0.2 | Low |
| 6-Nitroveratryl (NV) | ~350 | ~5,000 | 0.001 - 0.05 | ~0.03 |
| MNI (4-Methoxy-7-nitroindolinyl) | ~336 | 4,500 | 0.01 - 0.1 | 0.06[8] |
| Coumarin-based (e.g., Bhc) | ~325-375 | ~4,000 (ionized)[9] | 0.1 - 0.3 | High |
Note: The lack of readily available, specific quantitative data for 6-Nitropiperonyl derivatives highlights an area for further research and characterization. The efficiency of uncaging is a product of both the molar extinction coefficient and the quantum yield.
Experimental Protocols
Synthesis of Caged Compounds
The synthesis of a caged compound typically involves the reaction of the photolabile protecting group with the functional group of the molecule to be caged. For this compound, a common strategy is to first convert it to the more reactive 6-nitropiperonyloxymethyl chloride (NPOM-Cl).
Protocol 1: Synthesis of 6-Nitropiperonyloxymethyl Chloride (NPOM-Cl)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
This compound
-
Formaldehyde (as paraformaldehyde)
-
Dry HCl gas or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound and an excess of paraformaldehyde in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Bubble dry HCl gas through the suspension at 0 °C for 1-2 hours, or until the starting material is consumed (monitor by TLC). Alternatively, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove any remaining solids.
-
Wash the organic layer with ice-cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude NPOM-Cl.
-
Use the crude NPOM-Cl immediately in the next step as it is sensitive to moisture.
Protocol 2: Caging a Carboxylic Acid with NPOM-Cl
Materials:
-
Carboxylic acid of interest
-
6-Nitropiperonyloxymethyl chloride (NPOM-Cl)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add 1.1 to 1.5 equivalents of the non-nucleophilic base and stir for 10-15 minutes at room temperature.
-
Add a solution of freshly prepared NPOM-Cl (1.0-1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Figure 2. General workflow for the synthesis of a caged compound using this compound.
Protocol 3: Caging a Phosphate Group
Caging phosphate groups, such as in ATP, often requires a different approach. One common method involves the use of a diazo compound derived from the photolabile group. However, a more direct method for alcohols involves activation of the phosphate.
Materials:
-
Molecule with a phosphate group (e.g., ADP to make caged ATP)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous pyridine or other suitable solvent
Procedure:
-
Dissolve the phosphate-containing molecule and this compound in anhydrous pyridine.
-
Add DCC in portions to the stirring solution at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by chromatography (e.g., ion-exchange or reverse-phase HPLC).
Purification and Characterization
Purification of the caged compound is a critical step to remove unreacted starting materials and byproducts that could interfere with biological experiments.
Protocol 4: HPLC Purification of NPOM-Caged Compounds
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% TFA or formic acid.
Procedure:
-
Dissolve the crude caged compound in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C18 column equilibrated with a low percentage of mobile phase B (e.g., 5-10%).
-
Elute the compound using a linear gradient of increasing mobile phase B. The gradient will need to be optimized for each specific caged compound.[10]
-
Monitor the elution profile at a wavelength where the caged compound absorbs (e.g., ~260 nm for nucleobase-caged compounds and/or the absorbance maximum of the caging group).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Characterization: The identity and purity of the final caged compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the caged compound.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Photolysis (Uncaging) Protocol
The uncaging of the bioactive molecule is achieved by irradiation with light of an appropriate wavelength.
Protocol 5: General Photolysis Procedure
Equipment:
-
A light source capable of emitting in the near-UV or violet range (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser).[12]
-
Quartz cuvettes or microplates (if irradiating in solution).
-
A shutter system for precise control of irradiation time.
Procedure:
-
Prepare a solution of the caged compound in a buffer appropriate for the biological experiment. The concentration will depend on the specific compound and experimental needs.
-
Place the sample in the light path of the chosen light source.
-
Irradiate the sample for a predetermined amount of time. The optimal irradiation time will depend on the light intensity, the quantum yield of the caged compound, and the desired amount of uncaging. It is crucial to calibrate the light source and determine the optimal exposure time empirically.[13]
-
Monitor the uncaging process by HPLC or by observing the biological effect of the released molecule.
-
For cellular experiments, the light can be delivered through a microscope objective to achieve spatial control.
Applications in Research and Drug Development
The ability to control the release of bioactive molecules with light has far-reaching implications across various scientific disciplines.
-
Neuroscience: Caged neurotransmitters, such as glutamate and GABA, are used to map neural circuits with high precision, study synaptic plasticity, and investigate the function of individual neurons.
-
Cell Biology: Caged second messengers like calcium, IP3, and cyclic nucleotides are employed to dissect intracellular signaling pathways and understand their dynamics.[14]
-
Drug Delivery: Photolabile caging offers a promising strategy for targeted drug delivery. A drug can be administered in its inactive, caged form and then activated specifically at the site of action by light, minimizing off-target effects.
-
Materials Science: Photolabile groups are being incorporated into polymers and hydrogels to create photoresponsive materials with tunable properties.
Conclusion and Future Outlook
This compound and its derivatives, particularly the NPOM group, are valuable additions to the toolbox of photolabile protecting groups. Their efficient cleavage with near-UV and visible light, coupled with their synthetic accessibility, makes them suitable for a wide range of applications. As our understanding of their photophysical properties grows and synthetic methodologies become more refined, we can expect to see even broader use of these powerful tools in unraveling the complexities of biological systems and in the development of novel therapeutic strategies. The continued development of new caging groups with improved properties, such as longer wavelength absorption and higher two-photon cross-sections, will further expand the horizons of what is possible with this exciting technology.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoactivation of Caged Nucleosides - ChemistryViews [chemistryviews.org]
- 3. Light-Activated NPOM-caged dT Modified Oligonucleotid [biosyn.com]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NP-MRD: the Natural Products Magnetic Resonance Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repository.lsu.edu [repository.lsu.edu]
Mastering Spatiotemporal Control: 6-Nitropiperonyl Alcohol Derivatives for Nucleotide Caging Strategies
Application Note & Protocols
Introduction: Illuminating Biological Processes with Caged Nucleotides
The precise control of biological signaling pathways in living systems is paramount to unraveling their intricate mechanisms. "Caged" compounds are powerful tools in this endeavor, offering the ability to release biologically active molecules with high spatial and temporal resolution using light as a non-invasive trigger.[1] This technology has revolutionized the study of processes ranging from neurotransmission to gene expression.[2] At the heart of this strategy lies the photoremovable protecting group (PPG), a chemical moiety that temporarily inactivates a biomolecule until its removal by photoirradiation.[1][3]
Among the various PPGs, those based on the ortho-nitrobenzyl scaffold have been extensively utilized due to their robust photochemical properties.[4] This application note focuses on a particularly advantageous derivative, 6-Nitropiperonyl alcohol, and its application in the form of 6-nitropiperonyloxymethylene (NPOM) for caging nucleotides. The NPOM group offers distinct advantages, including a red-shifted absorption spectrum, which allows for uncaging with longer, less phototoxic wavelengths of light, and enhanced stability, making it an ideal choice for sophisticated biological experiments.[2] This guide provides a comprehensive overview of the rationale behind using this compound derivatives and detailed protocols for the synthesis, purification, and characterization of NPOM-caged nucleotides, with a specific focus on Adenosine-5'-triphosphate (ATP).
The 6-Nitropiperonyl Advantage: Enhanced Photochemical Properties
The selection of a PPG is critical for the success of a caging experiment. The ideal PPG should exhibit high photolysis efficiency (quantum yield), absorb light at wavelengths that are not damaging to biological samples (>350 nm), and be chemically stable in aqueous environments.[1] The 6-nitropiperonyl group, a derivative of the classic o-nitrobenzyl cage, has emerged as a superior choice for several reasons:
-
Bathochromic Shift: The methylenedioxy group on the aromatic ring of 6-nitropiperonyl derivatives red-shifts the absorption maximum compared to traditional nitrobenzyl cages.[2] This allows for the use of near-visible light (e.g., 405-415 nm) for uncaging, which is less energetic and therefore less likely to cause photodamage to cells and tissues.[5]
-
Improved Stability: The NPOM caging group has demonstrated increased stability during oligonucleotide synthesis, a crucial factor for applications involving modified nucleic acids.[2]
-
High Uncaging Efficiency: NPOM-caged nucleosides have been shown to undergo rapid and efficient photolysis, enabling the rapid release of the active nucleotide upon illumination.[5]
These properties make this compound-derived caging groups, particularly in the form of NPOM-chloride, highly suitable for a wide range of applications in cell biology, neuroscience, and drug development where precise spatiotemporal control is essential.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the key reagents and the final caged nucleotide product.
Part 1: Synthesis of this compound
The synthesis of this compound is the foundational step in preparing the reactive caging agent. It is typically synthesized from piperonal (heliotropin) via nitration followed by reduction.
Materials:
-
Piperonal
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Nitration of Piperonal:
-
In a round bottom flask cooled in an ice bath, slowly add piperonal to a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-nitropiperonal.
-
-
Reduction to this compound:
-
Dissolve the crude 6-nitropiperonal in methanol in a round bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the solution.
-
Stir the reaction mixture for 1-2 hours at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Part 2: Synthesis of 6-Nitropiperonyloxymethyl Chloride (NPOM-Cl)
NPOM-Cl is the reactive electrophile used to attach the caging group to the nucleotide.
Materials:
-
This compound
-
Paraformaldehyde
-
Hydrogen chloride (gas or solution in dioxane)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Schlenk flask and line
Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound and paraformaldehyde in anhydrous DCM.
-
Bubble dry hydrogen chloride gas through the solution at 0 °C for 30-60 minutes, or add a solution of HCl in dioxane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, add anhydrous sodium sulfate to remove any excess HCl and water.
-
Filter the solution under an inert atmosphere. The resulting solution of NPOM-Cl in DCM is typically used immediately in the next step without further purification due to its instability.
Part 3: Synthesis of P³-(6-Nitropiperonyloxymethyl)adenosine-5'-triphosphate (NPOM-caged ATP)
This protocol details the caging of the terminal phosphate of ATP.
Materials:
-
Adenosine-5'-triphosphate (ATP), disodium salt
-
Tributylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Freshly prepared solution of NPOM-Cl in anhydrous DCM
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Methanol
-
Diethyl ether
-
Centrifuge
Protocol:
-
Preparation of Tributylammonium Salt of ATP:
-
Dissolve ATP disodium salt in water and pass it through a Dowex 50W-X8 (pyridinium form) column to obtain the free acid form.
-
Lyophilize the eluate to obtain ATP as a white powder.
-
Dissolve the ATP in a mixture of water and methanol and add tributylamine.
-
Evaporate the solvent to obtain the tributylammonium salt of ATP as a viscous oil.
-
-
Caging Reaction:
-
Dissolve the tributylammonium salt of ATP in anhydrous DMF.
-
Add the freshly prepared solution of NPOM-Cl in DCM to the ATP solution at room temperature.
-
Stir the reaction mixture in the dark for 12-24 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and precipitate the product by adding cold diethyl ether.
-
Centrifuge the mixture to collect the crude product.
-
Purify the NPOM-caged ATP by preparative reverse-phase HPLC using a C18 column with a triethylammonium bicarbonate (TEAB) buffer and acetonitrile gradient.[6][7]
-
Collect the fractions containing the desired product and lyophilize to obtain NPOM-caged ATP as a white solid.
-
Characterization and Data
Thorough characterization is essential to confirm the successful synthesis and purity of the caged compound.
Table 1: Key Analytical Data for NPOM-caged ATP
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Molecular Weight | Mass Spectrometry (ESI-) | Expected m/z corresponding to [M-H]⁻ |
| Structural Confirmation | ¹H NMR, ³¹P NMR | Characteristic peaks for ATP and NPOM moieties |
| UV-Vis Spectrum | Spectrophotometry | λmax ~260 nm (adenine) and a shoulder ~350 nm (NPOM) |
³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for characterizing caged ATP, as it provides direct information about the phosphorylation state.[4][8][9][10][11] In uncaged ATP, the α, β, and γ phosphates exhibit distinct chemical shifts and coupling patterns. Upon caging the γ-phosphate, a significant change in its chemical environment is expected, leading to a downfield shift of the γ-phosphate resonance and a change in the coupling constants.
Photochemical Properties and Uncaging Protocol
Table 2: Photophysical Properties of NPOM-caged Nucleotides
| Property | Value | Reference |
| Uncaging Wavelength | 365 - 415 nm | [3][5] |
| Quantum Yield (Φ) | Typically 0.01 - 0.1 | (Estimated based on similar nitrobenzyl compounds)[12] |
| Photolysis Byproducts | 6-Nitrosopiperonal and a proton |
Protocol for Photolytic Release (Uncaging)
The release of the active nucleotide is achieved by irradiation with UV or near-visible light.
Equipment:
-
Light source (e.g., mercury lamp with appropriate filters, LED, or laser)
-
Cuvette or sample holder
-
Analytical instrument for monitoring uncaging (e.g., HPLC, spectrophotometer)
Protocol:
-
Prepare a solution of NPOM-caged ATP in a suitable buffer (e.g., Tris-HCl or HEPES, pH 7.4).
-
Place the solution in a cuvette and irradiate with a light source at the desired wavelength (e.g., 365 nm or 405 nm).[2]
-
The duration and intensity of irradiation will depend on the concentration of the caged compound and the desired amount of released nucleotide.
-
Monitor the progress of the uncaging reaction by analytical HPLC, observing the decrease in the peak corresponding to NPOM-caged ATP and the increase in the peak for ATP.[5]
Visualization of Workflows
Diagram 1: Synthesis of NPOM-caged ATP
Caption: Workflow for the synthesis of NPOM-caged ATP.
Diagram 2: Caging and Uncaging Principle
Caption: The principle of nucleotide caging and light-induced uncaging.
Conclusion and Future Perspectives
The use of this compound-derived caging groups represents a significant advancement in the field of photoremovable protecting groups. The favorable photochemical properties of the NPOM group, particularly its sensitivity to longer wavelengths, open up new possibilities for the precise control of nucleotide-dependent processes in living cells with minimal phototoxicity. The detailed protocols provided in this application note offer a practical guide for researchers to synthesize and utilize NPOM-caged nucleotides in their own experimental systems.
Future developments in this area may focus on further red-shifting the absorption maximum of the caging group to enable two-photon excitation, which would provide even greater spatial resolution and deeper tissue penetration. Additionally, the development of new caging strategies with orthogonal cleavage specificities will allow for the simultaneous and independent control of multiple biological targets, paving the way for more sophisticated investigations into the complex signaling networks that govern cellular function.
References
- 1. Photoremovable Protecting Groups | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Light-Activated NPOM-caged dT Modified Oligonucleotid [biosyn.com]
- 4. rsc.org [rsc.org]
- 5. Photoactivation of Caged Nucleosides - ChemistryViews [chemistryviews.org]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. 31P NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aiinmr.com [aiinmr.com]
- 11. mdpi.com [mdpi.com]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
The 6-Nitropiperonyl Group: A Tunable Photocleavable Protecting Group for Spatiotemporal Control in Research and Drug Development
Introduction: Harnessing Light to Control Molecular Function
In the intricate world of biological systems and complex chemical syntheses, the ability to control the activity of molecules with high spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), colloquially known as "caging" groups, have emerged as indispensable tools that allow researchers to initiate biological processes or chemical reactions with a pulse of light. Among the diverse arsenal of PPGs, the ortho-nitrobenzyl scaffold has been a workhorse due to its robust chemistry and reliable cleavage upon UV irradiation. This guide delves into a versatile derivative of this class: the 6-nitropiperonyl group. By incorporating a methylenedioxy bridge, this chromophore offers nuanced advantages, including a red-shifted absorption maximum, which can be crucial for applications in sensitive biological environments.
This document provides a comprehensive overview of light-induced cyclization reactions involving 6-nitropiperonyl alcohol derivatives, focusing on their application as photocleavable protecting groups. We will explore the underlying photochemical mechanism, provide detailed protocols for the synthesis of 6-nitropiperonyl-caged compounds and their subsequent photolysis, and discuss their burgeoning applications in drug delivery, materials science, and synthetic biology.
I. The Underlying Photochemistry: An Intramolecular Cyclization Cascade
The photochemical reactivity of 6-nitropiperonyl derivatives is rooted in the well-established photochemistry of o-nitrobenzyl compounds. The process is not a cyclization in the sense of forming a new, stable heterocyclic ring from the 6-nitropiperonyl moiety itself. Instead, it is an intramolecular photochemical reaction that proceeds through a transient cyclic intermediate to release a protected functional group.
Upon absorption of a photon, typically in the UVA range (around 365 nm), the nitro group is excited to a triplet state. This excited state is sufficiently energetic to abstract a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rapid intramolecular cyclization, forming a transient five-membered ring. This cyclic intermediate is unstable and rapidly rearranges to release the protected molecule (e.g., an alcohol, carboxylic acid, or amine) and the byproduct, 6-nitrosopiperonal.
Caption: Photochemical cleavage of a 6-nitropiperonyl ether.
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 6-nitropiperonyl-caged compounds and their subsequent photolytic cleavage.
A. Synthesis of 6-Nitropiperonyl Precursors
The journey to a caged compound begins with the synthesis of a reactive 6-nitropiperonyl precursor, typically 6-nitropiperonyl chloride or bromide.
Protocol 1: Synthesis of 6-Nitropiperonal
6-Nitropiperonal is a key starting material and can be synthesized by the nitration of piperonal.
-
Materials: Piperonal, concentrated nitric acid, sodium bicarbonate solution (saturated), distilled water.
-
Procedure:
-
In a round-bottom flask, suspend piperonal (1.0 eq) in concentrated nitric acid (approximately 3.3 mL per gram of piperonal).
-
Stir the suspension vigorously at room temperature. An immediate color change from colorless to yellow should be observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the yellow solid using a Büchner funnel and wash with saturated sodium bicarbonate solution, followed by distilled water until the pH of the filtrate is neutral.
-
The resulting 6-nitropiperonal can be used in the next step without further purification.
-
Protocol 2: Synthesis of this compound
6-Nitropiperonal is reduced to the corresponding alcohol for subsequent conversion to a halide.
-
Materials: 6-Nitropiperonal, sodium borohydride, methanol, dichloromethane.
-
Procedure:
-
Dissolve 6-nitropiperonal in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Protocol 3: Synthesis of 6-Nitropiperonyl Chloride
The alcohol is converted to the more reactive chloride, a key reagent for caging reactions.
-
Materials: this compound, thionyl chloride (SOCl₂), anhydrous toluene, catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend this compound in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature in a well-ventilated fume hood.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and remove excess thionyl chloride and toluene under reduced pressure.
-
The crude 6-nitropiperonyl chloride can often be used directly in the next step.
-
B. Caging a Molecule of Interest
The following is a general protocol for caging a molecule containing a hydroxyl or carboxylic acid group.
Protocol 4: Synthesis of a 6-Nitropiperonyl Ether or Ester
-
Materials: Molecule of interest (containing -OH or -COOH), 6-nitropiperonyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Procedure:
-
Dissolve the molecule of interest in the anhydrous solvent.
-
Add the base (2-3 equivalents).
-
Slowly add a solution of 6-nitropiperonyl chloride (1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up the reaction by washing with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or High-Performance Liquid Chromatography (HPLC).
-
C. Light-Induced Cleavage and Analysis
Protocol 5: General Procedure for Photolysis
-
Equipment:
-
A light source capable of emitting in the UVA range (e.g., mercury arc lamp with a 365 nm filter, or a 365 nm LED array).
-
Quartz cuvettes or reaction vessels.
-
Magnetic stirrer and temperature control system.
-
Analytical equipment (HPLC, UV-Vis spectrophotometer, NMR, Mass Spectrometer).
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the 6-nitropiperonyl-caged compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution for biological experiments). The concentration should be adjusted to achieve an appropriate optical density at the irradiation wavelength.
-
Irradiation: Irradiate the sample in the quartz vessel while stirring and maintaining a constant temperature.
-
Monitoring: At various time points, withdraw aliquots of the solution for analysis.
-
Analysis: Analyze the reaction mixture by HPLC to quantify the disappearance of the starting material and the appearance of the released molecule and the 6-nitrosopiperonal byproduct. Confirm the identity of the products by mass spectrometry and/or NMR spectroscopy.
-
Caption: General experimental workflow for a photolysis experiment.
III. Data Presentation: Photochemical Properties
The efficiency of a photocleavable protecting group is characterized by its photophysical parameters, primarily the absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). While specific data for a wide range of 6-nitropiperonyl derivatives are not extensively compiled, the values are generally comparable to or slightly red-shifted from other o-nitrobenzyl derivatives.
| Property | 6-Nitropiperonyloxymethyl (NPOM) Derivatives | o-Nitrobenzyl (ONB) Derivatives (for comparison) |
| Absorption Maximum (λmax) | ~350-365 nm | ~280-350 nm |
| Molar Extinction Coefficient (ε) | Moderate | Varies with substitution |
| Quantum Yield of Uncaging (Φu) | Typically in the range of 0.01 - 0.1 | Varies widely (0.01 - 0.5) depending on leaving group and substitution |
| Typical Irradiation Wavelength | 365 nm | 350-365 nm |
| Cleavage Byproduct | 6-Nitrosopiperonal | 2-Nitrosobenzaldehyde or derivatives |
Note: The quantum yield is highly dependent on the nature of the leaving group and the solvent system.
IV. Application Notes
The ability to control molecular activity with light has opened up a plethora of applications for 6-nitropiperonyl derivatives across various scientific disciplines.
A. Spatiotemporal Control of Gene Expression
The 6-nitropiperonyloxymethyl (NPOM) group has been successfully employed to "cage" nucleobases in oligonucleotides.[1][2][3] By incorporating NPOM-caged thymidine into a DNA strand, its ability to hybridize with a complementary strand is inhibited. Upon irradiation with 365 nm light, the NPOM group is cleaved, restoring the natural thymidine and allowing hybridization to occur. This has profound implications for:
-
Light-activated PCR: Controlling the initiation of polymerase chain reaction with spatial and temporal precision.
-
Antisense Technology: Regulating gene expression by light-activated antisense oligonucleotides.
-
CRISPR-Cas9 Gene Editing: The function of guide RNAs can be blocked by caging key nucleotides with the NPOM group, allowing for light-inducible gene editing in living cells and organisms.[3]
B. Controlled Release in Drug Delivery and Materials Science
The photocleavable nature of the 6-nitropiperonyl linker makes it an attractive component for smart drug delivery systems and photodegradable materials.
-
Photodegradable Hydrogels: 6-Nitropiperonyl-based crosslinkers can be incorporated into hydrogel networks.[4][5][6] Upon exposure to light, these crosslinkers are cleaved, leading to the degradation of the hydrogel and the release of encapsulated drugs or cells. This allows for on-demand release profiles and the creation of micro-patterns within the hydrogel scaffold for tissue engineering applications.
-
Light-Responsive Nanoparticles: The 6-nitropiperonyl moiety can be used as a linker to attach drugs to the surface of nanoparticles. Light-triggered cleavage of the linker would then release the drug in a targeted manner.
C. Photocontrol of Neuronal Activity
Caged neurotransmitters have revolutionized the field of neuroscience by allowing researchers to stimulate specific neurons or even individual dendritic spines with high precision.[4] While not as extensively studied as other caging groups for this purpose, the 6-nitropiperonyl group offers a potential alternative for caging neurotransmitters like glutamate or GABA, enabling the study of neural circuits with high spatiotemporal resolution.[7][8][9][10]
V. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Photolysis | Insufficient light exposure (time or intensity). | Increase irradiation time or use a more powerful light source. Ensure the light path is not obstructed. |
| Low quantum yield of the specific caged compound. | Consider using a solvent that may enhance the quantum yield. If possible, modify the caged molecule to improve its photochemical properties. | |
| Inner filter effect (solution is too concentrated). | Dilute the sample to ensure light penetrates the entire solution. | |
| Low Yield of Released Product | Instability of the released molecule under the reaction conditions. | Perform the photolysis at a lower temperature. Add scavengers if radical-mediated degradation is suspected. |
| Side reactions of the 6-nitrosopiperonal byproduct. | The nitroso byproduct can be reactive. Consider adding a trapping agent if it interferes with the desired reaction or analysis. | |
| Variability in Results | Fluctuation in light source intensity. | Calibrate the light source regularly. Use a chemical actinometer to accurately measure the photon flux. |
| Temperature fluctuations. | Use a temperature-controlled sample holder. | |
| Difficulty in Product Isolation/Analysis | Co-elution of starting material, product, and byproduct in HPLC. | Optimize the HPLC method (gradient, column, mobile phase). |
| Product is not found after work-up. | Check for product solubility in the aqueous layer. Ensure the product is not volatile. |
VI. Conclusion
The 6-nitropiperonyl group represents a valuable addition to the toolkit of photochemists, biologists, and materials scientists. Its favorable photochemical properties, coupled with the synthetic accessibility of its derivatives, make it a powerful tool for controlling molecular function with light. As research continues to push the boundaries of spatiotemporal control in complex systems, the applications of 6-nitropiperonyl and other advanced photoremovable protecting groups are poised to expand even further, enabling new discoveries and technological innovations.
VII. References
-
GeneLink. N-POM Caged-dT. Available from: --INVALID-LINK--
-
Bio-Synthesis Inc. Light-Activated NPOM-caged dT Modified Oligonucleotide. Available from: --INVALID-LINK--
-
Zhang, Y., et al. (2021). Conditionally Activated (“Caged”) Oligonucleotides. Molecules, 26(5), 1434. Available from: --INVALID-LINK--
-
Ellis-Davies, G. C. (2007). New photochemical tools for controlling neuronal activity. Nature Methods, 4(8), 619-620. Available from: --INVALID-LINK--
-
Kloxin, A. M., et al. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59-63. Available from: --INVALID-LINK--
-
Griffin, D. R., & Kasko, A. M. (2012). Photodegradable macromers and hydrogels for live cell encapsulation and release. Biomacromolecules, 13(12), 4061-4067. Available from: --INVALID-LINK--
-
Glen Research. (2020). Caged Oligonucleotides for Light-Inducible vfCRISPR. The Glen Report, 32(1), 1-6. Available from: --INVALID-LINK--
-
Davies, G. M., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. Chembiochem, 17(10), 913-919. Available from: --INVALID-LINK--
-
Burgalossi, A., et al. (2012). Analysis of neurotransmitter release mechanisms by photolysis of caged Ca²⁺ in an autaptic neuron culture system. Nature Protocols, 7(7), 1351-1365. Available from: --INVALID-LINK--
-
Papageorgiou, G., et al. (2010). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. Chembiochem : a European journal of chemical biology, 11(13), 1845-1852. Available from: --INVALID-LINK--
-
Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. Frontiers in neural circuits, 2, 2. Available from: --INVALID-LINK--
References
- 1. genelink.com [genelink.com]
- 2. Light-Activated NPOM-caged dT Modified Oligonucleotid [biosyn.com]
- 3. Conditionally Activated (“Caged”) Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of neurotransmitter release mechanisms by photolysis of caged Ca²⁺ in an autaptic neuron culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
6-Nitropiperonyl Alcohol: A Photocleavable Molecular Plugin for Modular Conjugation
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-nitropiperonyl alcohol as a versatile, photocleavable molecular plugin for modular bioconjugation. We will delve into the underlying chemical principles, provide detailed protocols for its activation and conjugation to biomolecules, and explore its applications in areas requiring precise spatiotemporal control, such as drug delivery and proteomics.
Introduction: The Power of Light-Mediated Control
In the realm of bioconjugation, the ability to control the release of a payload from its carrier is paramount. Photocleavable linkers, which can be broken by exposure to a specific wavelength of light, offer an unparalleled level of spatiotemporal control.[1][2] The ortho-nitrobenzyl (ONB) moiety is a well-established photolabile protecting group, and this compound, a derivative of this class, serves as an excellent foundation for creating modular and photocleavable conjugation systems.[3][4] Its primary utility lies in its capacity to link molecules of interest, such as drugs or probes, to biomolecules like proteins or antibodies, and then release them on demand with a pulse of light.[5][6] This "molecular plugin" approach allows for the assembly of complex bioconjugates with a triggerable release mechanism.
Scientific Principles and Mechanistic Insights
The functionality of this compound as a photocleavable linker is rooted in the photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light, typically around 365 nm, the nitro group in the ortho position to the benzylic alcohol undergoes an intramolecular rearrangement.[2][7] This process leads to the cleavage of the bond connecting the linker to the conjugated molecule, releasing the payload and forming a 2-nitrosobenzaldehyde byproduct.[2] The efficiency of this photocleavage is a key advantage, allowing for rapid release under mild conditions.[8]
The "modular" aspect of this system comes from the ability to first activate the alcohol group of this compound, creating a reactive intermediate that can then be conjugated to a variety of biomolecules.[1][9] This two-step approach allows for the independent synthesis and purification of the linker-payload conjugate before its attachment to the target biomolecule.
Visualization of the Workflow
The overall workflow for utilizing this compound as a molecular plugin can be visualized as a three-stage process: Activation, Conjugation, and Photocleavage.
Caption: Workflow for this compound Conjugation.
Experimental Protocols
Here, we provide detailed protocols for the activation of this compound and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein.
Part 1: Activation of this compound to 6-Nitropiperonyl Chloroformate
This protocol describes the conversion of the relatively unreactive alcohol to a highly reactive chloroformate, a necessary step for efficient conjugation to primary amines.
Materials:
-
This compound
-
Triphosgene or Diphosgene (handle with extreme caution in a certified fume hood)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (dried)
Procedure:
-
Dissolution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in anhydrous DCM to the stirred solution. Caution: Phosgene and its equivalents are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Base Addition: After the addition of the phosgene equivalent, slowly add anhydrous triethylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the resulting 6-nitropiperonyl chloroformate solution in DCM can often be used directly in the next step after filtering off the triethylamine hydrochloride salt. For long-term storage, the solvent can be removed under reduced pressure, but the crude chloroformate should be used promptly as it can be sensitive to moisture.
Part 2: Conjugation of Activated 6-Nitropiperonyl Linker to a Protein
This protocol outlines the conjugation of the activated 6-nitropiperonyl chloroformate to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Freshly prepared solution of 6-nitropiperonyl chloroformate in an organic solvent miscible with the protein buffer (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM)
-
Desalting column or dialysis equipment for purification
-
UV-Vis spectrophotometer for characterization
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Addition: While gently stirring the protein solution, add a 5-20 fold molar excess of the freshly prepared 6-nitropiperonyl chloroformate solution. The organic solvent content should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: The degree of conjugation can be estimated using a UV-Vis spectrophotometer by measuring the absorbance at the characteristic wavelength for the 6-nitropiperonyl group (around 340-350 nm) and the protein absorbance at 280 nm.
Part 3: Photocleavage of the Bioconjugate
This protocol describes the light-induced release of the conjugated molecule from the biomolecule.
Materials:
-
Solution of the 6-nitropiperonyl-linked bioconjugate
-
UV lamp with an output centered around 365 nm (e.g., a handheld UV lamp or a dedicated photoreactor)
-
Analytical instrumentation for monitoring cleavage (e.g., HPLC, Mass Spectrometry)
Procedure:
-
Sample Preparation: Prepare a solution of the bioconjugate in a UV-transparent cuvette or reaction vessel.
-
Irradiation: Expose the solution to UV light at 365 nm. The irradiation time will depend on the concentration of the bioconjugate, the intensity of the light source, and the quantum yield of the specific linker-molecule combination.[8] Typical irradiation times can range from minutes to hours.[7]
-
Monitoring Cleavage: The progress of the photocleavage can be monitored by analytical techniques such as HPLC or mass spectrometry to detect the appearance of the released payload and the modified biomolecule.
Data Presentation: Key Parameters
| Parameter | Typical Value/Range | Significance |
| Activation Reagent | Triphosgene, Diphosgene | Converts the alcohol to a reactive chloroformate. |
| Conjugation pH | 7.4 - 8.5 | Favors the nucleophilic attack of unprotonated primary amines.[10] |
| Linker:Biomolecule Ratio | 5:1 to 20:1 molar excess | Drives the conjugation reaction to completion. |
| Photocleavage Wavelength | ~365 nm | Standard wavelength for o-nitrobenzyl cleavage, minimizes damage to biomolecules.[7] |
| Irradiation Time | Minutes to Hours | Dependent on light intensity and quantum yield.[8] |
Applications in Research and Drug Development
The modular and photocleavable nature of the this compound linker system makes it a powerful tool in various applications:
-
Targeted Drug Delivery: In the context of Antibody-Drug Conjugates (ADCs), this linker can ensure that a potent cytotoxic drug remains inactive until it reaches the target tumor cells, where light can be applied to release the drug, minimizing off-target toxicity.[11][12]
-
Proteomics Research: This linker can be used to create photo-activatable probes to study protein-protein interactions or to selectively label proteins in complex biological samples.[13][14]
-
Cell Biology: Caged compounds, where a biologically active molecule is rendered inactive by the photocleavable linker, can be introduced to cells and activated with light at a specific time and location to study cellular processes with high precision.
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions, including wearing gloves and eye protection.
-
Activation Reagents: Phosgene and its equivalents (triphosgene, diphosgene) are extremely toxic and must be handled with extreme caution in a certified chemical fume hood by trained personnel.
-
Solvents: Anhydrous solvents like DCM and DMF are hazardous and should be handled in a well-ventilated area.
-
UV Radiation: Protect skin and eyes from exposure to UV radiation during photocleavage experiments.
Conclusion
This compound provides a robust and versatile platform for the development of photocleavable bioconjugates. By understanding the principles of its activation, conjugation, and photocleavage, researchers can leverage this molecular plugin to create sophisticated tools for a wide range of applications in biology, medicine, and materials science. The modularity of this system allows for the straightforward assembly of complex constructs with light-mediated control over their function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Versatile and Modular Linker for Antibody-Drug Conjugates Based on Oligonucleotide Strand Pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 11. Linker Module Synthesis Services - Creative Biolabs [creative-biolabs.com]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. Buy this compound | 15341-08-9 [smolecule.com]
- 14. High-throughput proteomics for alcohol research - PubMed [pubmed.ncbi.nlm.nih.gov]
Chalcone: A Versatile Scaffold for the Development of Anticonvulsant and Anti-inflammatory Agents
Introduction: The Therapeutic Potential of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins. The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of chalcones as a starting material for the synthesis of potent anticonvulsant and anti-inflammatory drugs, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of Chalcone Scaffolds via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens. The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.
Visualizing the Synthesis: The Claisen-Schmidt Condensation Workflow
Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Base-Catalyzed Chalcone Synthesis
This protocol outlines the standard and widely used method for chalcone synthesis.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
A precipitate of the crude chalcone will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Part 2: Chalcones as Precursors for Anticonvulsant Agents
The chalcone scaffold serves as a versatile starting point for the synthesis of various heterocyclic compounds with promising anticonvulsant activity. The presence of the α,β-unsaturated ketone functionality allows for cyclization reactions with different reagents to form five- and seven-membered heterocyclic systems known to interact with key targets in the central nervous system.
Mechanism of Action: Targeting GABAergic Neurotransmission
A significant number of chalcone-derived anticonvulsants are believed to exert their effects by modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Specifically, these compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to GABA and leading to increased neuronal inhibition and a reduction in seizure susceptibility.
Caption: Modulation of the GABA-A receptor by chalcone-derived anticonvulsants.
Synthesis of Pyrazoline Derivatives: A Case Study
Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from chalcones and have demonstrated significant anticonvulsant properties.
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine (1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 5 mmol) in ethanol (25 mL).
-
Add hydrazine hydrate (e.g., 6 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-pyrazoline.
Synthesis of 1,5-Benzodiazepine Derivatives: An Alternative Route
1,5-Benzodiazepines, a class of compounds known for their anxiolytic and anticonvulsant activities, can also be synthesized from chalcones.
Materials:
-
Chalcone (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the chalcone (e.g., 10 mmol) and o-phenylenediamine (e.g., 10 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product often crystallizes out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Quantitative Evaluation of Anticonvulsant Activity
The anticonvulsant efficacy of synthesized compounds is typically evaluated in vivo using models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.
| Compound Type | Test Model | ED₅₀ (mg/kg) | Reference |
| Pyrazoline Derivative | MES | 50-100 | |
| Pyrazoline Derivative | PTZ | 50-100 | |
| Chalcone Semicarbazone | MES | ~80% protection at 100 mg/kg | |
| 1,5-Benzodiazepine | PTZ | Varies with substitution |
Part 3: Chalcones as Precursors for Anti-inflammatory Agents
Chalcones and their derivatives have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key inflammatory pathways. Their structural versatility allows for the synthesis of a wide range of compounds that can target specific enzymes and signaling molecules involved in the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of chalcone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This is achieved through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Furthermore, many chalcone derivatives can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Anti-inflammatory mechanisms of chalcone derivatives.
Synthesis of Flavanone Derivatives: A Key Transformation
Flavanones are a class of flavonoids that can be synthesized from 2'-hydroxychalcones through an intramolecular cyclization reaction. They have been shown to possess significant anti-inflammatory activity.
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Ethanol
-
Sodium Acetate or a strong acid (e.g., H₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the 2'-hydroxychalcone (e.g., 2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or a base like sodium acetate.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, the flavanone product may precipitate. If not, the reaction mixture can be poured into water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure flavanone.
Synthesis of Isoxazole Derivatives: Expanding the Heterocyclic Diversity
Isoxazoles, another class of five-membered heterocycles, can be synthesized from chalcones and have been reported to exhibit anti-inflammatory properties.
Materials:
-
Chalcone (1.0 eq)
-
Hydroxylamine hydrochloride (1.0 eq)
-
Sodium acetate or another base
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 5 mmol) and hydroxylamine hydrochloride (e.g., 5 mmol) in ethanol (30 mL).
-
Add a base such as sodium acetate (e.g., 10 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated isoxazole derivative by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Quantitative Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized compounds can be assessed using in vitro assays like COX/LOX inhibition and in vivo models such as the carrageenan-induced paw edema assay.
| Compound Type | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| Chalcone Derivative | COX-2 Inhibition | 0.092 | |
| Chalcone Derivative | 5-LOX Inhibition | 0.136 | |
| Flavanone Derivative | NO Production Inhibition | 0.603 µg/mL | |
| Isoxazole Derivative | COX Inhibition | 84.03 | |
| Isoxazole Derivative | LOX Inhibition | 96.83 | |
| Chalcone Derivative | IL-6 Inhibition | Varies (e.g., % of control: 20%) | |
| Chalcone hydrazide | Carrageenan-induced paw edema | 61.97% inhibition at 40 mg/kg |
Conclusion: A Promising Future for Chalcone-Based Therapeutics
The chalcone scaffold represents a highly versatile and readily accessible starting material for the development of novel anticonvulsant and anti-inflammatory agents. The straightforward synthesis via the Claisen-Schmidt condensation, coupled with the ease of diversification through various cyclization reactions, allows for the creation of large libraries of compounds for biological screening. The demonstrated efficacy of chalcone-derived pyrazolines, benzodiazepines, flavanones, and isoxazoles in preclinical models highlights the immense therapeutic potential of this chemical class. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved drugs for the treatment of epilepsy and inflammatory disorders.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitropiperonyl Alcohol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Nitropiperonyl alcohol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience to empower you to overcome common challenges in this synthetic procedure.
I. Understanding the Reaction: An Overview
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) of 3,4-Methylenedioxybenzyl alcohol. The reaction introduces a nitro group (-NO₂) onto the benzene ring. The success of this synthesis hinges on precise control of the reaction conditions to favor the formation of the desired isomer and minimize side reactions.
The two primary substituents on the aromatic ring, the hydroxymethyl group (-CH₂OH) and the methylenedioxy group (-O-CH₂-O-), are both activating and ortho-, para-directing. This electronic guidance favors the substitution of the nitro group at the 6-position, which is ortho to the hydroxymethyl group and para to one of the oxygen atoms of the methylenedioxy bridge.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) may not have formed in sufficient concentration. This can be due to wet reagents or an incorrect acid ratio. 2. Reaction Temperature Too Low: The activation energy for the reaction was not reached. 3. Incomplete Reaction: The reaction time was insufficient. | 1. Use anhydrous, concentrated nitric acid (68-70%) and sulfuric acid (95-98%). Ensure all glassware is thoroughly dried. 2. While maintaining cooling, ensure the reaction mixture reaches the optimal temperature range (typically 0-5 °C) for a sufficient period. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark, Tarry Mixture | 1. Runaway Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a rapid increase in temperature, causing oxidation and polymerization of the starting material and product. 2. Excessive Nitric Acid: A high concentration of nitric acid can act as a strong oxidizing agent, especially at elevated temperatures. | 1. Maintain strict temperature control using an ice-salt bath. Add the nitrating agent dropwise and very slowly to the substrate solution. Ensure vigorous stirring to dissipate heat. 2. Use the stoichiometric amount or a slight excess of nitric acid. Avoid large excesses. |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: The presence of side products, such as isomeric impurities or unreacted starting material, can lower the melting point of the product and prevent crystallization. 2. Residual Solvent: Incomplete removal of the extraction solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. |
| Presence of Multiple Spots on TLC After Reaction | 1. Isomer Formation: While the 6-nitro isomer is the major product, small amounts of other isomers (e.g., 2-nitro) may form. 2. Oxidation of the Alcohol: The benzyl alcohol group can be oxidized to the corresponding aldehyde (6-nitropiperonal). 3. Dinitration: At higher temperatures or with a large excess of the nitrating agent, a second nitro group may be introduced onto the ring. | 1. Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. Isomers can be separated by careful column chromatography. 2. Maintain a low reaction temperature and avoid an excess of nitric acid. 3. Use a controlled amount of the nitrating agent and maintain a low reaction temperature (below 5 °C). |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 3,4-Methylenedioxybenzyl alcohol?
A1: The optimal temperature is typically between 0 °C and 5 °C. This temperature range is a compromise between achieving a reasonable reaction rate and minimizing side reactions such as oxidation and the formation of dinitrated byproducts. Maintaining the temperature below 5 °C is crucial for obtaining a good yield of the desired 6-nitro isomer.
Q2: What is the ideal ratio of nitric acid to sulfuric acid?
A2: A common and effective nitrating mixture consists of a 1:1 to 1:2 molar ratio of nitric acid to sulfuric acid. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. An excess of sulfuric acid helps to ensure the complete protonation of nitric acid.
Q3: My final product is a yellow powder. Is this the correct appearance?
A3: Yes, pure this compound is typically a yellow crystalline solid or powder. The color intensity can vary depending on the purity.
Q4: How can I effectively remove unreacted starting material?
A4: Unreacted 3,4-Methylenedioxybenzyl alcohol can be removed through column chromatography. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. The product, being more polar than the starting material, will elute later.
Q5: Can I use a different nitrating agent?
A5: While the nitric acid/sulfuric acid system is the most common, other nitrating agents can be used. However, these may require significant optimization of the reaction conditions. For electron-rich aromatic systems like this, milder nitrating agents could potentially offer better selectivity and reduce oxidative side reactions.
Q6: What are the main safety precautions for this reaction?
A6: This reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and has the potential to become a runaway reaction; therefore, slow, controlled addition of the nitrating agent and efficient cooling are essential.
IV. Detailed Experimental Protocol
This protocol is designed to provide a high-yield synthesis of this compound with a focus on safety and reproducibility.
Materials:
-
3,4-Methylenedioxybenzyl alcohol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-Methylenedioxybenzyl alcohol in dichloromethane. Cool the solution to 0 °C in an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling the mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-Methylenedioxybenzyl alcohol over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress by TLC until the starting material is consumed.
-
Quenching the Reaction: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Recrystallization: Recrystallize the purified product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a yellow solid.
V. References
Purification of 6-Nitropiperonyl alcohol by recrystallization or chromatography.
Welcome to the technical support center for the purification of 6-nitropiperonyl alcohol (CAS 15341-08-9). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for achieving high purity of this critical organic intermediate. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a crude sample of this compound?
Crude this compound, often synthesized via the nitration of piperonyl alcohol or a related precursor, may contain several types of impurities.[1] These can include unreacted starting materials, regioisomers (where the nitro group is at a different position on the aromatic ring), and byproducts from over-nitration or side reactions. The presence of residual acids (e.g., nitric or sulfuric acid) from the synthesis is also common. These impurities can impact downstream reactions and biological assays, making purification essential.
Q2: Should I choose recrystallization or column chromatography for purification?
The choice between recrystallization and chromatography depends on the impurity profile and the scale of your purification.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially if the crude product is already of reasonable purity (>90%). It is often faster and more economical for large-scale work.
-
Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility properties to the desired compound.[2] It offers higher resolution and is the method of choice for purifying small quantities of material or when very high purity is required.
Use the following decision workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Purification by Recrystallization: A Technical Guide
Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3]
Recrystallization FAQs
Q1: How do I select the perfect solvent for recrystallization?
An ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for this compound at high temperatures (near the solvent's boiling point).
-
Low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).
-
Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
The solvent should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Q2: I can't find a perfect single solvent. What should I do?
Using a mixed-solvent system is a common and effective strategy.[4] This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which a small amount of the "good" solvent is added to redissolve the precipitate before cooling.
Solvent Selection Guide for this compound
| Solvent Class | Predicted Suitability | Example Solvents |
| Alcohols | High. Likely to dissolve the compound when hot and yield crystals upon cooling. Good starting point. | Isopropanol, Ethanol |
| Ketones | Moderate. May be too effective as a solvent, leading to poor recovery. Could be used in a mixed-solvent system. | Acetone |
| Esters | Moderate. Similar potential to ketones. | Ethyl Acetate |
| Aromatic Hydrocarbons | Low. Unlikely to dissolve the polar alcohol sufficiently, even when hot. | Toluene |
| Aliphatic Hydrocarbons | Very Low. Will likely be insoluble. Could be used as an "anti-solvent" in a mixed-solvent system. | Hexane, Heptane |
| Water | Very Low. Unlikely to be a good single solvent but could be an effective anti-solvent with ethanol or acetone. | N/A |
Experimental Protocol: Recrystallization
This protocol provides a starting point for recrystallization. Always begin with a small-scale test (10-20 mg) to confirm solvent suitability.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., isopropanol) in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[6]
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated carbon adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and spectroscopy.
Troubleshooting Recrystallization
Q: My compound is not crystallizing, even after cooling in an ice bath. What's wrong? A: This is often due to either using too much solvent or the formation of a supersaturated solution.[7]
-
Too much solvent: If you suspect excess solvent, reheat the solution and boil off a portion of the solvent to re-concentrate it, then attempt to cool it again.[6]
-
Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" (a tiny crystal of pure this compound) to the solution.
Q: My compound has separated as an oil, not as crystals. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling because the saturation point is reached at a temperature above the compound's melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a mixed pair) to decrease the saturation temperature.[6] Allowing for very slow cooling by insulating the flask may also help.
Purification by Column Chromatography: A Technical Guide
Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8]
Chromatography FAQs
Q1: What stationary phase should I use? A: For a moderately polar compound like this compound, silica gel is the standard and most effective stationary phase.[9] It is slightly acidic and separates compounds based on polarity, with more polar compounds adsorbing more strongly and eluting more slowly.
Q2: How do I choose the right mobile phase (eluent)? A: The key is to find a solvent system where the this compound has a Retention Factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[8]
-
Start with a non-polar solvent like hexane and add a more polar solvent like ethyl acetate.
-
A common and highly effective solvent system for compounds of this type is a mixture of hexane and ethyl acetate .[10]
-
Based on literature for a closely related compound, a starting point of 15% ethyl acetate in hexane is a very strong candidate.[7]
Solvent System Selection via TLC
| TLC Trial (Ethyl Acetate in Hexane) | Observation | Action |
| 10% EtOAc | Compound remains at the baseline (Rf ≈ 0). | The eluent is not polar enough. Increase the proportion of the polar solvent. |
| 30% EtOAc | Compound moves with the solvent front (Rf ≈ 1). | The eluent is too polar. Decrease the proportion of the polar solvent. |
| 20% EtOAc | Compound has an Rf of ~0.3. Impurities are well-separated. | This is an excellent solvent system for the column separation. |
Experimental Protocol: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Wet Loading: Carefully add the concentrated sample solution directly to the top of the silica bed.
-
Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. Causality: Dry loading often leads to sharper bands and better separation, especially if the compound has poor solubility in the mobile phase.[11]
-
-
Elution: Begin eluting the column with the chosen mobile phase. If impurities are close to the product, a gradient elution (gradually increasing the polarity, e.g., from 10% to 25% ethyl acetate) can improve separation.[12]
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Chromatography
Q: My compound won't elute from the column. A: The mobile phase is likely not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a stronger polar solvent like methanol can be added to the mobile phase in small amounts (e.g., 1-5% methanol in dichloromethane).[2]
Q: The separation is poor, and the bands are overlapping. A: This can result from several issues.
-
Improper Solvent System: The chosen eluent may not have sufficient resolving power. Re-optimize the solvent system using TLC to achieve better separation between the spots.
-
Column Overloading: Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[9]
-
Poor Packing: Air bubbles or channels in the silica bed can lead to uneven flow and band broadening. Ensure the column is packed uniformly.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Multistep Organic Synthesis Involving Alcohols
Welcome to the technical support center for chemists engaged in multistep organic synthesis. This guide is designed to provide practical, in-depth troubleshooting advice for common challenges encountered when working with alcohol functionalities. The question-and-answer format directly addresses specific issues, explaining the underlying chemical principles and offering field-proven solutions to enhance the success of your synthetic campaigns.
Section 1: Protecting Group Pitfalls
The hydroxyl group's reactivity often necessitates protection to prevent unwanted side reactions. However, the selection, installation, and removal of these protecting groups can be fraught with complications.
FAQ 1.1: My silyl ether protecting group was unexpectedly cleaved during a reaction. What happened?
Question: I protected a primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to perform a Grignard reaction. After aqueous workup, I found a significant amount of the deprotected alcohol. Why did my protecting group fail?
Answer: This is a common issue stemming from the lability of silyl ethers under acidic conditions.[1] While robust in neutral or basic media, the acidic workup required to quench a Grignard reaction can readily cleave the Si-O bond.[2][3] The mechanism involves protonation of the ether oxygen, making it a better leaving group.
Causality & Solution:
-
Acid Sensitivity: The strength of the acid and the duration of the workup are critical factors. Even mild acids can cause significant deprotection if the exposure is prolonged.
-
Steric Hindrance: Bulkier silyl ethers like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) offer greater stability towards acid due to increased steric hindrance around the silicon atom, making them more suitable for reactions requiring an acidic workup.[4]
-
Alternative Workup: Consider quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic than dilute HCl or H₂SO₄. Perform the quench at low temperatures (e.g., 0 °C) to minimize the rate of deprotection.
Table 1: Relative Stability of Common Silyl Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |
| Trimethylsilyl | TMS | Very Low | Moderate | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| tert-Butyldimethylsilyl | TBDMS | Low | High | H⁺, TBAF, HF |
| Triisopropylsilyl | TIPS | Moderate | High | H⁺, TBAF, HF |
| tert-Butyldiphenylsilyl | TBDPS | High | High | H⁺, TBAF, HF |
FAQ 1.2: I'm struggling to remove a benzyl (Bn) ether protecting group. What are my options?
Question: I'm trying to deprotect a secondary alcohol protected as a benzyl ether using catalytic hydrogenation (H₂, Pd/C), but the reaction is sluggish and incomplete. What could be the problem?
Answer: While catalytic hydrogenation is the standard method for benzyl group removal, its efficiency can be hampered by several factors.[2]
Causality & Solution:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur- or nitrogen-containing functional groups elsewhere in the molecule. Halogens can also interfere. If your substrate contains these, the catalyst's activity will be diminished.
-
Catalyst Quality: Ensure your Pd/C catalyst is fresh and active. An older or improperly stored catalyst may have reduced efficacy.
-
Solvent and Pressure: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are generally effective. Increasing the hydrogen pressure can also accelerate the reaction.
-
Alternative Deprotection: If hydrogenation is not feasible, consider alternative methods. Strong Lewis acids like boron tribromide (BBr₃) can cleave benzyl ethers, although this method is harsh and may not be compatible with other functional groups.[4]
Section 2: Oxidation and Reduction Reactions
The interconversion of alcohols with aldehydes, ketones, and carboxylic acids is a cornerstone of organic synthesis. However, achieving the desired oxidation state without side reactions can be challenging.
FAQ 2.1: My oxidation of a primary alcohol to an aldehyde is over-oxidizing to a carboxylic acid. How can I prevent this?
Question: I'm using chromic acid (H₂CrO₄) to oxidize a primary alcohol to an aldehyde, but my main product is the carboxylic acid. How can I stop the reaction at the aldehyde stage?
Answer: Strong, aqueous oxidizing agents like chromic acid (formed from Na₂Cr₂O₇/H₂SO₄ or CrO₃/H₂SO₄) will typically oxidize primary alcohols to carboxylic acids.[5][6] This occurs because the initially formed aldehyde reacts with water to form a hydrate, which is then further oxidized.[6]
Causality & Solution:
-
Reagent Choice: To isolate the aldehyde, you must use a milder, anhydrous oxidizing agent.[6][7]
-
Pyridinium chlorochromate (PCC): A classic reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[8][9] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).
-
Dess-Martin Periodinane (DMP): A modern, mild oxidant that offers high yields and avoids the use of chromium, which is a toxic heavy metal.[9]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N). It is highly effective for sensitive substrates.[6]
-
Diagram: Oxidation Control
Caption: Controlling the oxidation product of a primary alcohol.
FAQ 2.2: My oxidation of a secondary alcohol is very slow and gives a low yield. What's going wrong?
Question: I'm attempting to oxidize a sterically hindered secondary alcohol to a ketone using Jones reagent, but the reaction is incomplete even after prolonged reaction times.
Answer: Steric hindrance around the alcohol can significantly slow down the rate of oxidation.[8] The mechanism for chromic acid oxidation involves the formation of a chromate ester intermediate. If the hydroxyl group is sterically encumbered, the formation of this ester is disfavored, leading to a sluggish reaction.
Causality & Solution:
-
Steric Effects: Large groups adjacent to the carbinol carbon can impede the approach of the oxidizing agent.
-
Alternative Reagents: Reagents with smaller steric profiles or different mechanisms may be more effective.
-
Reaction Conditions: Increasing the temperature may help, but be cautious of potential side reactions like dehydration, especially under acidic conditions.
Section 3: Unwanted Side Reactions
Alcohols can participate in several side reactions, particularly under acidic or basic conditions, leading to complex product mixtures and reduced yields.
FAQ 3.1: I'm trying to perform a substitution reaction on a secondary alcohol under acidic conditions, but I'm getting a mixture of alkene products. Why is this happening?
Question: I treated 3-pentanol with concentrated H₂SO₄, hoping to substitute the hydroxyl group. Instead, I isolated a mixture of alkenes. What reaction occurred?
Answer: You have inadvertently performed an acid-catalyzed dehydration reaction.[5][10] In the presence of a strong, non-nucleophilic acid like sulfuric or phosphoric acid, alcohols are protonated, converting the poor -OH leaving group into a good leaving group (H₂O).[11] Subsequent elimination of water generates a carbocation, which then loses a proton to form an alkene.[12]
Causality & Solution:
-
E1 Mechanism: For secondary and tertiary alcohols, this dehydration typically proceeds via an E1 mechanism involving a carbocation intermediate.[10][13]
-
Saytzeff's Rule: When multiple alkene products are possible, the major product is usually the most substituted (most stable) alkene, according to Saytzeff's rule.[14]
-
Carbocation Rearrangements: The carbocation intermediate can undergo hydride or alkyl shifts to form a more stable carbocation, leading to rearranged alkene products.[13][15]
-
To Achieve Substitution:
-
Use a Nucleophilic Acid: Use an acid with a nucleophilic counterion, such as HBr or HCl. The halide ion can trap the carbocation to form the alkyl halide.[15][16]
-
Activate the Alcohol: Convert the alcohol into a better leaving group that doesn't require strongly acidic conditions. For example, reacting the alcohol with tosyl chloride (TsCl) in pyridine forms a tosylate, which is an excellent leaving group for subsequent Sₙ2 substitution with a desired nucleophile.[17]
-
Diagram: Alcohol Dehydration vs. Substitution
Caption: Competing pathways for a protonated secondary alcohol.
FAQ 3.2: I'm getting a significant amount of an ether byproduct in my reaction. Where is it coming from?
Question: I was attempting an acid-catalyzed dehydration of ethanol at a moderate temperature and noticed a significant byproduct with a different boiling point, which I identified as diethyl ether. How did this form?
Answer: Under carefully controlled acidic conditions, particularly with an excess of alcohol and at lower temperatures than required for alkene formation, alcohols can undergo intermolecular dehydration to form ethers.[18][19][20] This is a bimolecular substitution (Sₙ2) reaction where one molecule of alcohol acts as a nucleophile, attacking a second, protonated alcohol molecule.[21]
Causality & Solution:
-
Temperature Control: This side reaction is highly temperature-dependent. For ethanol, ether formation is favored around 130-140°C, while alkene formation (dehydration) dominates above 150°C.[10][18]
-
Substrate: This reaction works best for primary alcohols. Secondary and tertiary alcohols are more prone to intramolecular dehydration to form alkenes via an E1 pathway.[21]
-
Minimizing Ether Formation: To favor alkene formation, use higher temperatures and a dehydrating agent.[14] To avoid ether formation during other acid-catalyzed reactions, consider alternative, non-acidic methods for your desired transformation if possible.
Section 4: Grignard Reaction Complications
Grignard reagents are powerful nucleophiles but are also extremely strong bases, leading to compatibility issues with alcohols.
FAQ 4.1: My Grignard reaction with a ketone is giving a very low yield of the desired tertiary alcohol. What is the likely cause?
Question: I'm reacting methylmagnesium bromide with a ketone that has alpha-protons, but the yield of the tertiary alcohol is poor, and I'm recovering a lot of starting ketone.
Answer: The primary issue is a competing acid-base reaction. Grignard reagents are potent bases and can deprotonate any acidic protons in the reaction mixture.[22][23]
Causality & Solution:
-
Acidic Protons: Water is the most common culprit. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[22] The alcohol functional group itself is acidic and will be deprotonated by the Grignard reagent.[24] If your starting material or substrate contains an alcohol, it must be protected.
-
Enolization: If your ketone substrate has acidic α-hydrogens, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[22] This consumes the Grignard reagent and, after workup, regenerates the starting ketone. This is more problematic with sterically hindered ketones or bulky Grignard reagents.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry all glassware thoroughly.
-
Protecting Groups: If your substrate contains an alcohol or other acidic functional group, protect it before introducing the Grignard reagent.[24] Silyl ethers are common choices.[2]
-
Inverse Addition: For substrates prone to enolization, try adding the ketone solution slowly to the Grignard reagent (inverse addition). This keeps the ketone concentration low, favoring nucleophilic addition over enolization.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can sometimes favor the addition pathway.[25]
-
Section 5: Purification and Workup Issues
Isolating the desired alcohol from a complex reaction mixture can be a significant challenge.
FAQ 5.1: I'm having trouble separating my alcohol product from the starting materials during column chromatography. What can I do?
Question: My product is a secondary alcohol that has a very similar polarity to the starting material, and they are co-eluting on my silica gel column. How can I improve the separation?
Answer: Separating compounds with similar polarities is a common purification challenge. The hydroxyl group offers a reactive handle that can be used to temporarily change the polarity of your product.
Causality & Solution:
-
Similar Polarity: If the starting material and product have similar functional groups and molecular weights, their affinity for the stationary phase (silica gel) will be nearly identical.
-
Temporary Derivatization:
-
Protect and Separate: Convert your product alcohol into a derivative with a significantly different polarity. For example, protect it as a TBDMS ether. This will make the product much less polar, allowing it to elute much faster on silica gel than the more polar starting material.
-
Deprotect: After separating the silyl ether, you can easily cleave it using a fluoride source like tetrabutylammonium fluoride (TBAF) to regenerate your pure alcohol.[2]
-
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
High-Performance Liquid Chromatography (HPLC): If the scale allows, preparative HPLC can provide much higher resolution than standard flash chromatography.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. csueastbay.edu [csueastbay.edu]
- 16. youtube.com [youtube.com]
- 17. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. How do Grignard Reagents React with Alcohols [unacademy.com]
- 24. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Parameters in Alcohol Synthesis
Introduction
Welcome to the Technical Support Center for Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting alcohol synthesis reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource is grounded in authoritative references to bolster your experimental design and execution.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during alcohol synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I've recovered only starting material. What are the primary causes and how can I fix this?
A1: Low or nonexistent yield is a frequent challenge stemming from several potential root causes. A systematic approach to troubleshooting is critical.
Possible Causes & Recommended Actions:
-
Reagent Inactivity or Degradation:
-
Grignard Reagents: These are highly sensitive to moisture and acidic protons. Any presence of water, alcohols, or carboxylic acids will quench the Grignard reagent, converting it to an alkane and halting your desired reaction.[1]
-
Protocol 1: Ensuring Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade, and it's best practice to use a freshly opened bottle or a solvent from a solvent purification system.[1]
-
Protocol 2: Titration of Grignard Reagent: The concentration of commercially available or self-prepared Grignard reagents can vary. It is crucial to determine the exact concentration via titration before use to ensure accurate stoichiometry.[1] A common method involves titration against a known concentration of I₂ in THF at 0°C.[1]
-
-
Catalyst Deactivation: In catalytic hydrogenations (e.g., reduction of esters), the catalyst can deactivate over time.
-
Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[2]
-
Poisoning: Impurities in the feedstock or solvent can bind to active sites, blocking them. Water can also deactivate catalysts through mechanisms like leaching and deconstruction.[3]
-
Fouling: Carbon deposition ("coking") on the catalyst surface can physically block active sites.[3]
-
Mitigation: Consider catalyst regeneration protocols if available. Otherwise, use fresh catalyst. Ensure high-purity substrates and solvents. For water-sensitive catalysts, work under strictly anhydrous conditions.[3]
-
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many reactions have a narrow optimal temperature range. For instance, in some cross-coupling reactions, lower temperatures might favor the formation of an alcohol intermediate, while higher temperatures drive the reaction towards a different product like a ketone.[4] For electrophilic hydration, lower temperatures favor alcohol formation to avoid the competing dehydration reaction.[5]
-
Pressure (for Hydrogenation): Catalytic hydrogenation of esters to alcohols can be highly dependent on hydrogen pressure. While some modern homogeneous catalysts operate under mild conditions (e.g., 5.4 bar H₂), many heterogeneous systems require significantly higher pressures (e.g., >200 bar) for efficient conversion.[6][7]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS) to determine the point of maximum conversion.
-
-
Competing Side Reactions:
-
Enolization (Grignard Reactions): If your ketone substrate is sterically hindered, or the Grignard reagent is particularly bulky, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[1][8] This results in the recovery of the starting ketone after acidic workup.
-
Solution: Use a less sterically hindered Grignard reagent or ketone if possible.
-
-
Issue 2: Formation of Significant Byproducts
Q2: My reaction produces the desired alcohol, but also a complex mixture of byproducts, complicating purification. How can I improve selectivity?
A2: Improving selectivity requires a careful re-evaluation of your reaction parameters to favor the desired reaction pathway over competing ones.
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Common Cause(s) | Mitigation Strategies |
| Wurtz Coupling Products (in Grignard Reactions) | Reaction of the Grignard reagent with unreacted organic halide. | Ensure slow addition of the organic halide to the magnesium turnings during reagent formation to maintain a low concentration of the halide. |
| Over-reduction/Hydrogenolysis Products | In catalytic hydrogenation, sensitive functional groups (e.g., benzyl ethers) can be cleaved. | Screen different catalysts (e.g., some ruthenium or manganese complexes may offer higher chemoselectivity than palladium-based ones).[9] Optimize temperature and pressure to the mildest effective conditions. |
| Esters and Organic Acids (in Fermentation) | Metabolic byproducts of yeast or other microorganisms.[10] | Select a yeast strain known for low production of these byproducts. Control fermentation conditions like temperature and pH.[11] |
| Aldehyde Intermediate (from Ester Reduction) | Incomplete reduction of the ester. | Increase reaction time, temperature, or H₂ pressure. Ensure catalyst activity is high. |
Issue 3: Difficulty in Product Purification
Q3: I've successfully synthesized my alcohol, but I'm struggling to isolate it from the reaction mixture. What are the best practices for purification?
A2: The optimal purification strategy depends on the physical properties of your target alcohol and the impurities present.
Purification Techniques:
-
Distillation: This is the most common industrial method for purifying volatile alcohols like ethanol.[12] It separates components based on differences in boiling points.[12][13]
-
Fractional Distillation: Use for separating alcohols from impurities with close boiling points.
-
Vacuum Distillation: Essential for high-boiling point alcohols to prevent decomposition at high temperatures.[14]
-
-
Chromatography: For small-scale lab preparations, column chromatography is often more practical than distillation, especially for non-volatile or thermally sensitive alcohols.[9]
-
Liquid-Liquid Extraction: Use an appropriate solvent system to extract the alcohol from an aqueous phase after workup. This is also effective for removing water-soluble impurities like residual acids or bases.
-
Gas Stripping: An inert gas can be passed through the reaction mixture to remove volatile unreacted starting materials or byproducts, which is particularly useful for removing excess low-boiling alcohols.[14]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in alcohol synthesis and how do I choose the right one? A1: The solvent plays a critical role beyond simply dissolving reactants. It can influence reaction rates, selectivity, and even catalyst stability.[15][16] For instance, in Grignard reactions, ethereal solvents like THF or diethyl ether are crucial as they coordinate with the magnesium atom, stabilizing the reagent. In nanoparticle synthesis, the choice of alcohol as a co-solvent can dramatically affect the particle size and phase of the final product.[17] When choosing a solvent, consider reactant solubility, the reaction mechanism, the required temperature range, and potential interactions with catalysts or reagents.
Q2: How do I properly set up and monitor a catalytic hydrogenation reaction for ester reduction? A2: Catalytic hydrogenation of esters is an environmentally friendly method but often requires optimization.[9]
-
Setup: Use a high-pressure reactor (autoclave) rated for the required temperature and pressure. Ensure all fittings are secure and leak-tested.
-
Catalyst Handling: Handle pyrophoric catalysts (if used) under an inert atmosphere.
-
Procedure: Add the solvent, substrate, and catalyst to the reactor. Seal the reactor, purge several times with an inert gas (e.g., Argon), and then purge with H₂ gas. Pressurize to the desired pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the pressure drop as H₂ is consumed. For detailed analysis, take aliquots (if the reactor allows) at different time points and analyze by GC or LC-MS.
Q3: How can I synthesize a tertiary alcohol with two identical R-groups? A3: The most efficient method is to react an ester with at least two equivalents of a Grignard reagent.[1][18] The first equivalent adds to the ester's carbonyl group, forming a ketone intermediate after the elimination of the alkoxy group.[1] This ketone is immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.[1][19]
III. Experimental Protocols & Visualizations
Protocol 3: General Workflow for Reaction Parameter Optimization
This protocol outlines a systematic approach to optimizing a new alcohol synthesis reaction.
-
Baseline Experiment: Conduct an initial reaction based on a literature procedure or theoretical principles.
-
Parameter Screening: Identify key parameters (e.g., temperature, catalyst loading, reactant stoichiometry, solvent).
-
One-Factor-at-a-Time (OFAT) Analysis: Vary one parameter at a time while keeping others constant to determine its effect on yield and selectivity.
-
Analysis: Analyze the results of each experiment using a reliable quantitative method (e.g., GC with an internal standard, qNMR).
-
Refinement: Based on the OFAT analysis, establish a new set of optimized conditions and perform a confirmation run.
Logical Flow for Optimization
Caption: A systematic workflow for optimizing reaction parameters.
Interplay of Core Reaction Parameters
The optimization of alcohol synthesis is a multiparametric problem where temperature, pressure, catalyst, and substrate concentration are deeply interconnected.
Caption: Interdependencies of key parameters in alcohol synthesis.
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. 1
-
(2025). Deactivation study of CuCo catalyst for higher alcohol synthesis via syngas. ResearchGate. 2
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. 3
-
(2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. 18
-
(2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. 9
-
(2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. PMC - NIH. 6
-
(2005). Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. Google Patents. 14
-
Catalytic Hydrogenation of Esters to Alcohols. ResearchGate. 7
-
(2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters - ACS Publications. 15
-
(2018). Alcohol Solvent Effects in the Synthesis of Co3O4 Metal-Oxide Nanoparticles: Disproof of a Surface-Ligand Thermodynamic Effect en Route to Alternative Kinetic and Thermodynamic Explanations. Inorganic Chemistry - ACS Publications. 16
-
(2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. 19
-
Ethanol production, purification, and analysis techniques: a review. 12
-
Optimization of the reaction parameters of epoxidation of allyl alcohol with hydrogen peroxide over TS2 catalyst. ResearchGate. 20
-
Optimization of Reaction Conditions a. ResearchGate. 4
-
Grignard Reaction. Organic Chemistry Portal. 8
-
(2020). Metabolic by-products in alcohol fermentation of wine yeast. Angelyeast. 10
-
(2024). Process Optimization in Ethanol Production: Best Practices. Atharva. 13
-
(2018). Alcohol Solvent Effects in the Synthesis of Co3O4 Metal-Oxide Nanoparticles: Disproof of a Surface-Ligand Thermodynamic Effect en Route to Alternative Kinetic and Thermodynamic Explanations. PubMed. 17
-
Methanol Mitigation during Manufacturing of Fruit Spirits with Special Consideration of Novel Coffee Cherry Spirits. PubMed Central. 11
-
(2015). Alcohol Synthesis by Electrophilic Hydration: Thermodynamic Control. Chemistry LibreTexts. 5
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. en.angelyeast.com [en.angelyeast.com]
- 11. Methanol Mitigation during Manufacturing of Fruit Spirits with Special Consideration of Novel Coffee Cherry Spirits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. atharvasolutions.co.in [atharvasolutions.co.in]
- 14. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alcohol Solvent Effects in the Synthesis of Co3O4 Metal-Oxide Nanoparticles: Disproof of a Surface-Ligand Thermodynamic Effect en Route to Alternative Kinetic and Thermodynamic Explanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Assessing the stability of 6-Nitropiperonyl alcohol under various reaction conditions.
Welcome to the technical support center for 6-Nitropiperonyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile compound under various experimental conditions. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
A1: To maintain its integrity, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is room temperature, sealed in a dry environment. For enhanced stability, especially for long-term storage, keeping it in a freezer at -20°C under an inert atmosphere is also advised.[1] It is crucial to protect the compound from light, as it is light-sensitive.[1] Always keep the container tightly sealed to prevent moisture absorption and potential degradation.[2]
Q2: Is this compound compatible with strong acids and bases?
A2: Caution is advised when using this compound with strong acids and bases due to its potential for reactivity. The Safety Data Sheet (SDS) lists strong acids and alkali metals as incompatible materials.[2] While specific degradation pathways under strongly acidic or basic conditions are not extensively detailed in readily available literature, hydrolysis studies are typically carried out in acidic and basic solutions to assess the stability of chemical compounds.[3] It is best practice to perform small-scale compatibility tests before proceeding with large-scale reactions.
Q3: What are the known decomposition products of this compound?
A3: Under conditions of thermal decomposition, the hazardous decomposition products include oxides of carbon.[2] The nitro group can be reduced to an amine under specific conditions.[4] Photolytic cleavage at 365 nm results in the formation of nitroso compounds as byproducts.[4]
Q4: Can I use this compound in reactions involving oxidizing or reducing agents?
A4: Yes, but with a clear understanding of the expected transformations. The nitro group is susceptible to reduction, which can be a desirable reaction to form the corresponding amine for further functionalization.[4] Conversely, the alcohol functional group can be oxidized. The compound is listed as incompatible with strong oxidizing agents.[2] Therefore, the choice of oxidizing or reducing agent and the reaction conditions must be carefully selected to achieve the desired outcome without unintended side reactions.
Q5: How does exposure to light affect the stability of this compound?
A5: this compound is known to be light-sensitive.[1] Its structure is designed for photolytic cleavage at 365 nm, a property utilized in applications such as photoremovable protecting groups.[4] This photo-triggered cleavage allows for the controlled activation of biomolecules with millisecond-scale temporal control.[4] Therefore, when not used for its photo-activated properties, it is imperative to protect the compound from light to prevent unintended degradation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during experiments with this compound.
Issue 1: Unexpected Side Products Observed in a Reaction Mixture.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected side products.
Issue 2: Low Yield in a Reaction Utilizing this compound.
Possible Cause & Solution Workflow:
Caption: Workflow for diagnosing and improving low reaction yields.
Section 3: Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to understand its degradation profile.
Forced Degradation Study Protocol
This protocol is a general guideline and may need to be adapted based on the specific application.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 1M HCl. Incubate at room temperature and 60°C. Take samples at 0, 2, 6, 12, and 24 hours. Neutralize samples with 1M NaOH before analysis. |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 1M NaOH. Incubate at room temperature. Take samples at 0, 2, 6, 12, and 24 hours. Neutralize samples with 1M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Take samples at 0, 2, 6, 12, and 24 hours. |
| Thermal Degradation | Place a solid sample of this compound in an oven at a controlled temperature (e.g., 70°C). Take samples at defined time points. Also, heat a solution of the compound under reflux and sample over time. |
| Photostability | Expose a solution of the compound to a UV lamp (e.g., 365 nm) and sunlight. Take samples at various time intervals. Keep a control sample in the dark. |
3. Sample Analysis:
-
Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[5]
-
Other analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy can be used for the identification and structural elucidation of degradation products.[6]
Analytical Method Development Workflow
References
How to avoid byproduct formation during the nitration of piperonyl derivatives.
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the nitration of piperonyl derivatives.
Q1: What is the most common byproduct in the nitration of piperonal (3,4-methylenedioxybenzaldehyde)?
A1: The most frequently observed byproduct is the undesired regioisomer. While the primary goal is typically the synthesis of 6-nitropiperonal, formation of the 2-nitro isomer can occur. Additionally, oxidation of the aldehyde group to a carboxylic acid or even cleavage of the methylenedioxy ring can occur under harsh conditions.
Q2: My reaction mixture turns dark brown or black immediately upon adding the nitrating agent. What does this indicate?
A2: A rapid change to a dark color often signifies oxidative decomposition of the starting material or product. The methylenedioxy group is particularly sensitive to strong oxidizing conditions, which can be present in traditional nitrating mixtures like nitric acid and sulfuric acid. This degradation leads to a complex mixture of byproducts and significantly lowers the yield of the desired nitrated product.
Q3: Why is temperature control so critical during this reaction?
A3: The nitration of activated aromatic rings, such as piperonyl derivatives, is a highly exothermic reaction. Poor temperature control can lead to an uncontrolled increase in the reaction rate, which in turn promotes the formation of multiple nitrated products (dinitration, trinitration) and increases the likelihood of oxidative side reactions and decomposition.
Q4: Can I use standard nitric acid/sulfuric acid conditions for my piperonyl substrate?
A4: While classic mixed acid nitration can be used, it often requires careful optimization to avoid byproducts. The strong acidic and oxidizing nature of this system can easily lead to degradation of the sensitive methylenedioxy group. Milder nitrating agents and alternative protocols are often preferred to achieve higher yields and purity.
Q5: What is ipso-nitration and is it a concern with piperonyl derivatives?
A5: Ipso-nitration is an electrophilic aromatic substitution where the incoming nitro group displaces a substituent other than hydrogen.[1][2][3] For piperonyl derivatives, this is less common for the primary nitration but can be a consideration if other functional groups are present on the ring that could act as leaving groups.[2]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during the nitration of piperonyl derivatives, providing probable causes and actionable solutions.
Problem 1: Low Yield of the Desired 6-Nitro Product and Formation of Isomeric Byproducts
-
Probable Cause: The directing effects of the aldehyde and the methylenedioxy group are not sufficiently controlled, leading to a mixture of regioisomers. The reaction conditions may be too harsh, causing some degradation of the desired product.
-
Suggested Solution: Optimize Reaction Conditions for Regioselectivity.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to enhance selectivity. The use of an ice bath is crucial.
-
Controlled Addition: Add the nitrating agent dropwise to the solution of the piperonyl derivative with vigorous stirring. This maintains a low concentration of the nitrating species and helps to dissipate heat.
-
Choice of Solvent: The solvent can influence regioselectivity. Acetic acid or acetic anhydride are commonly used and can favor the formation of the 6-nitro isomer.[4]
-
Alternative Nitrating Agents: Consider using milder nitrating agents that can improve regioselectivity.[5][6]
-
Problem 2: Significant Formation of Dark, Tarry Byproducts (Oxidative Decomposition)
-
Probable Cause: The methylenedioxy bridge is susceptible to oxidation and cleavage under strongly acidic and oxidizing conditions. This is a major issue with traditional nitrating mixtures like concentrated nitric and sulfuric acids.
-
Suggested Solution: Employ Milder Nitrating Systems.
-
Nitric Acid in Acetic Anhydride: This combination generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion formed in mixed acid.
-
Metal Nitrates: Reagents like copper(II) nitrate or iron(III) nitrate, often supported on clay (Claycop), can provide a milder route to nitration.[7]
-
Nitrogen Dioxide with Oxygen: In some specialized applications, nitrogen dioxide in the presence of oxygen and a catalyst can be a non-acidic alternative for nitration.[8]
-
Problem 3: Ipso-Nitration or Ring Opening
-
Probable Cause: This is a more severe issue, often resulting from overly harsh conditions or the presence of other substituents that can act as leaving groups. The electron-rich nature of the ring makes it susceptible to aggressive electrophilic attack that can lead to ring cleavage.
-
Suggested Solution: Utilize Protective Group Chemistry.
-
For substrates with particularly sensitive functionalities, a protecting group strategy may be necessary.[9][10] While less common for simple piperonal nitration, it's a key strategy for more complex derivatives. The goal is to temporarily reduce the electron-donating effect of certain groups to prevent unwanted side reactions.[9][11]
-
Section 3: Experimental Protocols and Data
Table 1: Comparison of Common Nitrating Agents for Piperonyl Derivatives
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-10 °C | Inexpensive, readily available. | Harsh conditions, risk of oxidation and byproduct formation.[12] |
| HNO₃ in Acetic Anhydride | 0-10 °C | Milder than mixed acid, good for sensitive substrates. | Can be less reactive for deactivated rings. |
| Copper(II) Nitrate on Clay (Claycop) | Room temp. or gentle heating in an inert solvent. | Mild, often good regioselectivity.[7] | Heterogeneous reaction, may require longer reaction times. |
| **Trifluoroacetyl Nitrate (CF₃CO₂NO₂) ** | Low temperature in an inert solvent. | Powerful nitrating agent for a range of compounds.[7] | Can be too reactive for highly activated systems. |
Protocol 1: Regioselective Nitration of Piperonal to 6-Nitropiperonal
This protocol is a common starting point for achieving good yields of 6-nitropiperonal.[13][14]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve piperonal (1.0 g, 6.66 mmol) in glacial acetic acid (10 mL).
-
Addition of Nitrating Agent: While maintaining the temperature at 0-5 °C, slowly add a solution of concentrated nitric acid (0.5 mL, ~11.8 mmol) in glacial acetic acid (2 mL) dropwise over 15-20 minutes.
-
Reaction: Stir the mixture vigorously at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching and Isolation: Once the reaction is complete, pour the mixture slowly into ice-cold water (50 mL) with stirring. The yellow product will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. Finally, wash again with cold water. The crude 6-nitropiperonal can be recrystallized from ethanol or isopropanol to obtain a pure product.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of a common byproduct.
References
- 1. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notes on Ipso Nitration [unacademy.com]
- 4. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 8. EP1062198B1 - Process for nitration of aromatic compounds using a non-acid type nitration process - Google Patents [patents.google.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 14. 6-NITROPIPERONAL | 712-97-0 [amp.chemicalbook.com]
Challenges and solutions for scaling up the synthesis of 6-Nitropiperonyl alcohol.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 6-Nitropiperonyl alcohol. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this two-step synthesis. Our goal is to equip you with the expertise to ensure safety, maximize yield, and achieve high purity in your scaled-up operations.
Section 1: Synthesis Overview
The synthesis of this compound is a sequential two-step process. The first step is an electrophilic aromatic substitution (nitration) of the starting material, piperonal (also known as heliotropin). The second step involves the chemoselective reduction of the aldehyde functional group of the intermediate, 6-Nitropiperonal, to a primary alcohol.
Each step presents unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale production. This guide addresses these challenges systematically.
Section 2: Step 1 - Nitration of Piperonal
The nitration of piperonal introduces a nitro group onto the aromatic ring. This reaction is highly exothermic and requires careful control to prevent runaway reactions and the formation of byproducts.
Troubleshooting Guide: Nitration
Question: My nitration reaction is experiencing a dangerous temperature spike (exotherm). What is causing this and how can I control it?
Answer: Uncontrolled exotherms during nitration are a significant safety hazard, often caused by an excessive reaction rate.[1] The primary causes and solutions are:
-
Cause 1: Reagent Addition Rate: Adding the nitrating agent too quickly leads to a rapid buildup of reactive species and heat.
-
Solution: On a larger scale, switch from manual addition to a syringe pump or an automated dosing system. This ensures a slow, consistent, and controllable addition rate. The addition should be dropwise, and the internal temperature must be monitored continuously.[1]
-
-
Cause 2: Inadequate Cooling: The cooling capacity of the vessel may be insufficient for the reaction scale. A simple ice bath that is effective for a 100 mL flask will not be sufficient for a 20 L reactor.
-
Solution: Ensure the reactor is equipped with an appropriately sized cooling jacket and a cryostat capable of maintaining the target temperature (e.g., 0-5°C). For very large scales, consider a continuous flow reactor, which offers superior heat exchange and temperature control.[2]
-
-
Cause 3: Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to localized runaway reactions.[1]
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for scales above 1 L. Ensure the impeller design is appropriate for the vessel geometry to create a vortex and guarantee homogenous mixing of the viscous acid mixture.
-
Question: The yield of 6-Nitropiperonal is consistently low. What are the likely reasons?
Answer: Low yields can stem from incomplete reaction, product degradation, or loss during work-up.
-
Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can reveal the consumption of the starting piperonal.[3] If the reaction stalls, consider a slight increase in reaction time, but avoid increasing the temperature, which could promote side reactions.
-
-
Cause 2: Over-Nitration/Side Products: The strongly activating methylenedioxy group can make the ring susceptible to further nitration or oxidation, especially under harsh conditions.
-
Solution: Maintain strict temperature control. Do not let the internal temperature rise above the recommended range. Use the minimum stoichiometric amount of nitric acid necessary to achieve full conversion of the starting material to minimize the formation of dinitrated byproducts.[2]
-
-
Cause 3: Loss During Work-up: The product might be partially soluble in the acidic aqueous phase after quenching.
-
Solution: After quenching the reaction mixture on ice, if precipitation is incomplete, allow the mixture to stand in a cold room or ice bath for a longer period. If the product remains in solution, it must be isolated via liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4]
-
Question: After quenching the reaction in ice water, my product does not precipitate. How do I isolate it?
Answer: This is a common issue, especially if the volume of the quenching medium is not large enough or if the product has some solubility.
-
Solution: The standard procedure is to perform a liquid-liquid extraction.[4]
-
Transfer the entire quenched mixture to a large separatory funnel.
-
Extract the aqueous layer multiple times (e.g., 3x) with an appropriate water-immiscible organic solvent (DCM is often effective).
-
Combine the organic extracts.
-
Proceed with the neutralization wash as described in the protocol below. The product will now be in the organic phase, from which it can be isolated by evaporating the solvent.
-
Detailed Protocol: Nitration of Piperonal
This protocol is adapted from established procedures for aromatic nitration.[1][3]
| Parameter | Specification | Rationale |
| Reactants | Piperonal, Concentrated Nitric Acid (HNO₃) | Nitric acid is the source of the electrophilic nitronium ion (NO₂⁺).[2] |
| Solvent/Acid | None or Sulfuric Acid (H₂SO₄) | Sulfuric acid can be used to catalyze the formation of the nitronium ion, but some procedures show success with nitric acid alone.[2][3] |
| Temperature | 0-5°C | Critical for controlling the exothermic reaction and preventing side product formation.[1] |
| Reaction Time | 15-30 minutes | The reaction is typically fast but should be monitored by TLC to confirm completion.[3] |
| Work-up | Quench on ice, filter, wash with NaHCO₃ | Quenching stops the reaction and dilutes the acid. The bicarbonate wash neutralizes residual acid.[4] |
Procedure:
-
Preparation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge the piperonal (1.0 eq). Begin cooling the vessel to 0-5°C.
-
Reagent Addition: Slowly add concentrated nitric acid (1.1 eq) dropwise via the addition funnel over 30-60 minutes. Critically, ensure the internal temperature does not exceed 5°C throughout the addition.
-
Reaction Monitoring: Stir the resulting yellow slurry vigorously at 0-5°C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the piperonal spot is no longer visible (typically 15-30 minutes after addition is complete).
-
Quenching: In a separate vessel, prepare a slurry of crushed ice and water (approximately 10 times the volume of the reaction mixture). With vigorous stirring, slowly pour the reaction mixture onto the ice.[4]
-
Isolation: A yellow solid should precipitate. Allow the mixture to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. Follow this with a wash using a cold, saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining traces of acid, and then a final wash with cold water.[3]
-
Drying: Dry the yellow solid product under vacuum to a constant weight. The product is 6-Nitropiperonal.
Section 3: Step 2 - Reduction of 6-Nitropiperonal
This step reduces the aldehyde of 6-Nitropiperonal to a primary alcohol. The key challenge is chemoselectivity : reducing the aldehyde without affecting the nitro group.
Troubleshooting Guide: Reduction
Question: My reaction is incomplete, and a significant amount of 6-Nitropiperonal remains. What should I do?
Answer: This typically points to an issue with the reducing agent or reaction conditions.
-
Cause 1: Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can decompose in protic solvents like methanol, especially if the solution is acidic.[5]
-
Solution: Use a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) to compensate for any decomposition and ensure the reaction drives to completion. The NaBH₄ should be added portion-wise to control the initial effervescence and exotherm.
-
-
Cause 2: Low Temperature: While the initial addition may be done at a low temperature for control, the reaction often needs to warm to room temperature to be completed.
-
Solution: After the initial controlled addition of NaBH₄ at 0°C, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[5] Always monitor by TLC to confirm the disappearance of the starting aldehyde.
-
Question: I am observing byproducts that suggest my nitro group is also being reduced. How can I prevent this?
Answer: This is a critical chemoselectivity failure. The choice of reducing agent is paramount.
-
Cause: Incorrect Reducing Agent: You may be using a reducing agent that is too powerful. Reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C under harsh conditions can reduce both aldehydes and nitro groups.
-
Solution: The correct reagent for this transformation is Sodium Borohydride (NaBH₄) . It is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols but does not typically reduce nitro groups under standard conditions (alcoholic solvent, 0°C to RT).[5][6] This high degree of selectivity is why it is the preferred reagent.
-
Question: During the aqueous work-up, I am getting a persistent emulsion that makes phase separation impossible. How can I resolve this?
Answer: Emulsions are common when dealing with complex mixtures, especially during neutralization steps.
-
Solution 1: Add Brine: The most common and effective method is to add a significant volume of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.[4]
-
Solution 2: Filtration: If brine is ineffective, you can attempt to break the emulsion by filtering the entire mixture through a pad of a filter aid like Celite® or glass wool.
-
Solution 3: Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the phases to separate.
Detailed Protocol: Reduction of 6-Nitropiperonal
This protocol uses sodium borohydride for its excellent chemoselectivity in reducing aldehydes in the presence of nitro groups.[6][7]
| Parameter | Specification | Rationale |
| Reactant | 6-Nitropiperonal | The intermediate aldehyde to be reduced. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective; reduces aldehydes but not nitro groups.[5][6] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents that are suitable for NaBH₄ reductions.[5] |
| Temperature | 0°C to Room Temperature | Initial addition at 0°C for control, followed by warming to RT for reaction completion.[5] |
| Reaction Time | 1-2 hours | Typically sufficient for full conversion after warming to RT. |
| Work-up | Acidic quench, extraction | Quenches excess NaBH₄ and protonates the intermediate alkoxide to form the alcohol.[8] |
Procedure:
-
Preparation: In a reactor, suspend 6-Nitropiperonal (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate). Cool the suspension to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) in small portions over 30-45 minutes. Be aware of initial gas evolution (hydrogen) and a mild exotherm. Maintain the temperature below 10°C during the addition.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic (~pH 2-3) and gas evolution ceases. This step protonates the alkoxide intermediate to yield the final alcohol product.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine solution to remove any residual salts and aid phase separation.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield this compound, typically as a solid.
Section 4: General Scale-Up FAQs
Q1: What are the primary safety concerns when scaling up the nitration of piperonal? A1: The primary concerns are the highly exothermic nature of the reaction and the use of corrosive, strong acids.[2] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. Always use a reactor with adequate cooling capacity, ensure robust temperature monitoring with alarms, and have a clear plan for emergency quenching. Personal protective equipment (acid-resistant gloves, apron, face shield) is mandatory.
Q2: Can I use catalytic hydrogenation to reduce the 6-Nitropiperonal? A2: While catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) is a powerful reduction method, it is generally not selective for the aldehyde in the presence of a nitro group.[9] These methods will typically reduce the nitro group to an amine, often faster than they reduce the aldehyde. For the specific synthesis of this compound, a chemoselective hydride source like NaBH₄ is the superior and recommended choice.[6][10]
Q3: My final this compound product has a yellow tint. How can I purify it? A3: A yellow coloration often indicates the presence of residual starting material or other nitro-aromatic impurities. The most effective method for purification at the lab and pilot scale is recrystallization. Experiment with various solvent systems; a common choice would be a mixture of a solvent in which the product is soluble when hot and sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
Q4: Are there any regulatory or handling considerations for the starting material, piperonal? A4: Yes. Piperonal (also known as heliotropin) is listed as a List I chemical by the U.S. Drug Enforcement Administration (DEA) and as a Category 1 precursor in the European Union because it can be used in the illicit synthesis of MDMA.[11][12] Purchase, storage, and use of this chemical are subject to strict regulations and record-keeping requirements. Ensure your facility is in full compliance with all local and federal regulations regarding precursor chemicals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Piperonal - Wikipedia [en.wikipedia.org]
- 12. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the functionalization of the 6-Nitropiperonyl alcohol structure.
Welcome to the technical support center for the functionalization of 6-Nitropiperonyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile molecule. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the success of your experiments.
The unique structure of this compound, featuring a nitro group, a methylenedioxy bridge, and a primary alcohol, presents both opportunities and challenges in synthetic chemistry.[1][] Its application as a photoremovable protecting group and in biochemical research underscores the importance of understanding its reactivity.[1][3][4] This guide will address specific issues you may face, explaining the causality behind experimental choices to empower you with the knowledge to overcome them.
Section 1: General Considerations & Prophylactic Measures
Before initiating any functionalization, it is crucial to consider the inherent reactivity of this compound. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the benzylic alcohol.
dot
Caption: Key structural features of this compound and their influence on reactivity.
FAQ: Storage and Handling
-
Question: How should I store this compound to ensure its stability?
-
Answer: this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[5] It is a yellow powder and is sensitive to light.[][5] Proper storage is critical to prevent degradation that could affect subsequent reactions.
Section 2: Troubleshooting Guide for Common Functionalization Reactions
This section provides a detailed troubleshooting guide for specific reactions involving the hydroxyl group of this compound.
Oxidation to 6-Nitropiperonal
The oxidation of the primary alcohol to the corresponding aldehyde, 6-Nitropiperonal, is a common transformation. However, challenges such as over-oxidation and low yields can arise.
dot
Caption: Experimental workflow for the oxidation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion | Inactive oxidizing agent. | Use a freshly opened or properly stored oxidizing agent. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended to avoid over-oxidation.[6][7] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature, but be cautious of side reactions. | |
| Over-oxidation to carboxylic acid | Use of a strong oxidizing agent (e.g., Jones reagent). | Switch to a milder oxidizing agent such as PCC or perform a Swern oxidation.[6][8] Anhydrous conditions are crucial when using PCC to prevent the formation of the hydrate, which can be further oxidized.[7][8] |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of multiple byproducts | Decomposition of the starting material or product. | The nitro group can be sensitive to certain reaction conditions. Perform the reaction at lower temperatures and under an inert atmosphere. |
| Incompatible solvent. | Choose a solvent that is inert to the oxidizing agent and dissolves the starting material well. Dichloromethane (DCM) is a common choice for many mild oxidations.[9] |
Etherification Reactions
The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach.
-
Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is consistently low. What could be the issue?
-
Answer: Low yields in Williamson ether synthesis can be attributed to several factors. First, ensure you are using a strong enough base to fully deprotonate the alcohol. Sodium hydride (NaH) is often more effective than hydroxide bases for this purpose.[10] The reaction should be conducted in an appropriate anhydrous solvent like THF or DMF. Additionally, the choice of the alkyl halide is important; primary halides are preferred as secondary and tertiary halides can lead to elimination side reactions.[11]
dot
Caption: Troubleshooting logic for low-yielding etherification reactions.
Esterification Reactions
Ester formation is a fundamental transformation of alcohols. The Fischer-Speier esterification is a common method, but it is an equilibrium process.
-
Question: My Fischer esterification of this compound with a carboxylic acid is not going to completion. How can I improve the yield?
-
Answer: To drive the equilibrium towards the product in a Fischer esterification, you can either use a large excess of one of the reactants (usually the alcohol if the carboxylic acid is more valuable) or remove water as it is formed.[12][13] Using a Dean-Stark apparatus is an effective way to remove water azeotropically. Alternatively, using a more reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) can provide higher yields under milder conditions.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Equilibrium not shifted towards products. | Use a large excess of the alcohol or remove water using a Dean-Stark trap.[12] |
| Steric hindrance from the carboxylic acid. | Consider using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). | |
| Product difficult to separate from excess starting material | Polarity of product and starting material are similar. | If a large excess of alcohol was used, ensure it is completely removed during work-up. If separation by column chromatography is difficult, consider converting the excess carboxylic acid to a salt by washing with a mild base like sodium bicarbonate to facilitate its removal into the aqueous phase.[14][15] |
Section 3: Advanced Functionalization & Cross-Coupling Reactions
For more complex molecular architectures, palladium-catalyzed cross-coupling reactions are invaluable. However, the presence of the nitro group can sometimes interfere with the catalyst.
Suzuki and Sonogashira Couplings
To perform Suzuki or Sonogashira couplings, the alcohol must first be converted to a suitable electrophile, such as a triflate or a halide.
-
Question: I have converted this compound to the corresponding benzyl bromide and am attempting a Suzuki coupling, but I am observing significant catalyst deactivation. Why is this happening?
-
Answer: The nitro group on the aromatic ring can potentially interfere with the palladium catalyst. It is known that nitroarenes can undergo reductive coupling under certain palladium-catalyzed conditions.[16][17] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions to prevent side reactions. The choice of ligand is also critical; using electron-rich and bulky phosphine ligands can sometimes stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.[18]
-
Question: I am planning a Sonogashira coupling with a derivative of this compound. What are the key considerations?
-
Answer: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[19][20] Similar to the Suzuki coupling, catalyst compatibility with the nitro group is a concern. A copper co-catalyst is often used, and the reaction is typically run in the presence of an amine base.[21][22] Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere.
Section 4: Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the hydroxyl group of this compound.
-
Question: What are suitable protecting groups for the alcohol functionality of this compound?
-
Answer: The choice of protecting group depends on the downstream reaction conditions. For protection under basic conditions, a silyl ether such as a tert-butyldimethylsilyl (TBDMS) ether is a good option.[23] For reactions involving acidic conditions where a silyl ether might be cleaved, a benzyl ether could be employed, although selective deprotection in the presence of the benzylic alcohol of the starting structure would need careful consideration.[24] Acetals like tetrahydropyranyl (THP) ethers are also viable options and are stable to a wide range of non-acidic reagents.[24]
dot
Caption: Decision tree for selecting a suitable protecting group for the alcohol.
This technical support center provides a foundational understanding of the challenges and solutions associated with the functionalization of this compound. For novel transformations or persistent issues, a thorough literature search for analogous systems is always recommended.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. EP0628531A1 - Process for the selective etherification of a primary of secondary mono- or polyalcohol - Google Patents [patents.google.com]
- 11. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. uwindsor.ca [uwindsor.ca]
Technical Support Center: Best Practices for Handling Light-Sensitive Compounds like 6-Nitropiperonyl Alcohol
Welcome to the technical support center for handling light-sensitive compounds, with a special focus on 6-Nitropiperonyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting for your experiments. As your virtual application scientist, I will not only provide protocols but also the scientific reasoning behind them to ensure your success.
Introduction to this compound
This compound (also known as 4,5-Methylenedioxy-2-nitrobenzyl alcohol) is a valuable biochemical reagent, often utilized in proteomics research and as an intermediate in organic synthesis.[1][2] Its utility often stems from its ortho-nitrobenzyl moiety, which can serve as a photocleavable linker.[3][4] This property allows for the controlled release of molecules upon exposure to UV light, a powerful tool in various biological and chemical applications.[3][5]
However, the very property that makes this compound useful also presents its greatest challenge: light sensitivity. Improper handling can lead to premature cleavage and the generation of impurities, compromising experimental results. This guide will provide you with the best practices to maintain the integrity of this compound and troubleshoot common issues.
Core Principles for Handling Light-Sensitive Compounds
The foundational principle for working with any photosensitive reagent is to minimize its exposure to light, particularly UV and short-wavelength visible light.[6] Many standard laboratory environments are brightly lit, which can be detrimental to these compounds.[6]
| Best Practice | Rationale |
| Storage | Store in amber vials or containers wrapped in aluminum foil in a cool, dark place.[6] |
| Weighing & Preparation | Weigh out the compound in a dimly lit area or under a yellow/amber safelight. Prepare solutions in amber glassware or foil-wrapped containers.[7][8] |
| During Experiment | Keep reaction vessels covered with aluminum foil or in a dark enclosure.[6] If possible, work in a room with yellow or red lighting, as these longer wavelengths are less energetic and less likely to cause photodegradation.[7][8] |
| Aliquoting | Prepare single-use aliquots to avoid repeated exposure of the stock solution to light and atmospheric moisture.[6] |
Troubleshooting Guide & FAQs
Here are some common issues encountered when working with this compound and how to resolve them.
Question 1: My baseline analysis (NMR, LC-MS) of a fresh bottle of this compound shows impurities. Is my product degraded?
Answer: It's possible. While we strive for the highest purity, degradation can occur with improper long-term storage or during shipping if exposed to excessive light or heat.
-
What to look for: The primary photodegradation product of ortho-nitrobenzyl compounds is the corresponding nitrosobenzaldehyde or related species. In the case of this compound, you would expect to see the formation of 6-Nitrosopiperonal.
-
Troubleshooting Steps:
-
Confirm the structure of the impurity: Use LC-MS and NMR to analyze the impurity. The expected mass of 6-Nitrosopiperonal (C8H5NO4) is approximately 179.02 g/mol . In the 1H NMR, you would expect to see the disappearance of the alcohol's methylene protons and the appearance of an aldehyde proton signal.
-
Check your handling procedure: Before assuming the product is faulty, review your own handling procedures. Did you leave the bottle open on the bench under bright lights? Was the solvent you used for analysis properly degassed and free of impurities?
-
Contact technical support: If you have confirmed the presence of significant degradation products in a freshly opened bottle, please contact us for a replacement.
-
Question 2: My experiment that uses this compound as a photocleavable linker is giving low yields of the released molecule. What could be the problem?
Answer: Low yields in a photocleavage reaction can stem from several factors, ranging from incomplete cleavage to degradation of the starting material.
-
Potential Causes & Solutions:
-
Insufficient Light Exposure:
-
Wavelength: Are you using the correct wavelength of light? Ortho-nitrobenzyl groups typically cleave most efficiently around 365 nm UV light.[3][5] Check the specifications of your light source.
-
Intensity and Duration: The intensity of the light and the duration of exposure are critical. You may need to optimize these parameters. Try increasing the exposure time or using a more powerful lamp. Be aware that excessive irradiation can sometimes lead to side reactions.
-
-
Degraded Starting Material: If your this compound-containing conjugate was not properly protected from light during its synthesis and purification, it may have already partially cleaved, reducing the amount of active material available for your experiment.
-
Quenching: Are there other components in your reaction mixture that could be absorbing the UV light or quenching the excited state of the nitrobenzyl group? If possible, perform the photocleavage in a simple, clean buffer system.
-
Solvent Effects: The solvent can influence the efficiency of photocleavage. While many common solvents are compatible, highly absorbing or reactive solvents should be avoided.
-
Question 3: I see multiple spots on my TLC or multiple peaks in my LC-MS after my reaction, in addition to my desired product. What are these side products?
Answer: The appearance of multiple byproducts can be due to the photodegradation of this compound itself, or side reactions of the released molecule.
-
Identifying Byproducts:
-
As mentioned, the primary byproduct from the cleavage of the this compound linker is expected to be 6-Nitrosopiperonal.
-
Other nitroaromatic compounds can undergo further photochemical reactions, so it is possible to have a complex mixture of byproducts if the compound is exposed to light for extended periods.[9][10]
-
-
Minimizing Byproducts:
-
Strict Light Exclusion: The most critical step is to rigorously exclude light from all steps of your experiment prior to the intended photocleavage. This includes synthesis, purification, and storage of any intermediates.
-
Optimize Cleavage Conditions: Use the minimum light exposure necessary for complete cleavage to avoid the formation of secondary photoproducts.
-
Purification: Ensure your purification methods (e.g., HPLC, column chromatography) are adequate to separate your desired product from any byproducts.
-
Experimental Protocol: Photocleavable Crosslinking of a Peptide for Mass Spectrometry Analysis
This protocol provides a general workflow for using this compound as part of a photocleavable crosslinker.
1. Preparation of the Photocleavable Crosslinker:
-
This step involves chemically modifying this compound to create a bifunctional crosslinker. This is a synthetic organic chemistry procedure and should be performed by qualified personnel. The alcohol group can be converted to a more reactive group (e.g., an N-hydroxysuccinimide ester) to allow for reaction with primary amines on a peptide or protein.
2. Crosslinking Reaction:
-
Dissolve your peptide of interest in a suitable buffer (e.g., PBS or HEPES) at a known concentration. Important: Avoid buffers containing primary amines like Tris, as they will compete with your peptide for reaction with the crosslinker.[6]
-
In a darkened room or under a safelight, add the photocleavable crosslinker to the peptide solution. The molar ratio of crosslinker to peptide will need to be optimized, but a good starting point is a 10- to 50-fold molar excess of the crosslinker.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light (e.g., by wrapping the tube in aluminum foil).
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) to consume any unreacted crosslinker.
-
Purify the crosslinked peptide using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, ensuring that the collection tubes are protected from light.
3. Photocleavage:
-
Place the purified, crosslinked peptide solution in a UV-transparent cuvette or microplate.
-
Expose the solution to a 365 nm UV light source. The time required for cleavage will depend on the intensity of the light source and the concentration of the sample and must be optimized. Monitor the cleavage progress by taking aliquots at different time points and analyzing them by LC-MS.
-
Once cleavage is complete, the sample is ready for analysis by mass spectrometry.
4. Analysis:
-
Analyze the sample by LC-MS to identify the released peptide fragments. The mass of the cleaved linker fragment (now 6-Nitrosopiperonal or a derivative) will also be detectable.
Visualizing the Workflow
Photocleavage Mechanism of o-Nitrobenzyl Compounds
Caption: Generalized photocleavage mechanism of o-nitrobenzyl compounds.
Experimental Workflow for Photocleavable Crosslinking
References
- 1. scbt.com [scbt.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemreu.ku.edu [chemreu.ku.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic analysis and characterization of 6-Nitropiperonyl alcohol.
An In-Depth Comparative Guide to the Spectroscopic Characterization of 6-Nitropiperonyl Alcohol
As a pivotal intermediate in the synthesis of pharmaceuticals and a valuable biochemical reagent in proteomics research, a thorough and unambiguous characterization of this compound is paramount for its effective application.[1] This guide provides a comprehensive examination of the spectroscopic profile of this compound, ((6-nitro-1,3-benzodioxol-5-yl)methanol), offering detailed experimental protocols and a comparative analysis with its synthetic precursor, 6-Nitropiperonal. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and interpretive insights to confidently identify and utilize this compound.
This compound (Molecular Formula: C₈H₇NO₅, Molecular Weight: 197.14 g/mol ) is distinguished by a unique assembly of functional groups that dictate its chemical reactivity and spectroscopic properties.[][3] The molecule features a benzodioxole core, an electron-withdrawing nitro group (-NO₂) ortho to the side chain, and a hydroxymethyl (-CH₂OH) group. Each of these moieties produces a distinct and measurable signature across various spectroscopic techniques.
References
A Comparative Analysis of 6-Nitropiperonyl Alcohol and Other Nitrobenzyl Photolabile Protecting Groups
In the intricate fields of proteomics, drug development, and synthetic biology, the ability to control molecular interactions with spatiotemporal precision is paramount.[1][2][3] Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools, allowing researchers to initiate biological processes with a pulse of light.[1][4][5] Among the diverse arsenal of PPGs, nitrobenzyl derivatives are the most widely utilized.[6][7][8] This guide provides an in-depth comparative analysis of 6-Nitropiperonyl alcohol, a unique nitrobenzyl compound, with other members of this critical class of molecules.
Introduction to Nitrobenzyl-Based Photolabile Protecting Groups
The core principle behind a photolabile protecting group is its ability to mask the function of a molecule until its removal is triggered by light.[4][5][6] This "uncaging" process offers unparalleled control over chemical and biological reactions. The ortho-nitrobenzyl (oNB) moiety is a foundational scaffold in this domain, prized for its predictable photochemical cleavage mechanism.[2][4][8] Upon UV irradiation, the ortho-nitro group engages in an intramolecular rearrangement, leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[4][6] This process, a Norrish Type II-like reaction, is the cornerstone of oNB's efficacy.[6][9]
This compound: A Distinguished Member of the Nitrobenzyl Family
This compound, also known as 4,5-Methylenedioxy-2-nitrobenzyl alcohol, is an ortho-nitrobenzyl derivative with a distinctive methylenedioxy group fused to the benzene ring.[10][11] This structural feature enhances its utility in various biochemical applications, particularly in proteomics and organic synthesis.[10][11][12] First gaining prominence in the late 20th century for its application in photoremovable protecting group technologies, its superior photolytic efficiency compared to some conventional ortho-nitrobenzyl groups was quickly recognized.[10]
Key Applications:
-
Organic Synthesis: It serves as a versatile intermediate in the creation of more complex molecules, including pharmaceuticals like anticonvulsants and anti-inflammatories.[10]
-
Proteomics Research: It is utilized as a biochemical reagent to study protein interactions and structures.[10][11] It can act as a cross-linking agent to map protein interactions and as a stabilizing agent for transient protein complexes.[10]
-
Drug Development: Its derivatives are explored for potential therapeutic effects.[10]
Comparative Performance Analysis: this compound vs. Other Nitrobenzyl Compounds
The effectiveness of a PPG is determined by several key photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[2][4] The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency.[4]
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| This compound | Not extensively documented, expected to be in the UV-A range | ~350-365 | Potentially enhanced due to electron-donating methylenedioxy group | Features: Enhanced photolytic efficiency in some applications compared to standard oNB.[10] Drawbacks: Detailed photophysical data is not as readily available as for more common derivatives. |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry and predictable cleavage mechanism.[2] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, and photobyproducts can be reactive.[2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, which can reduce phototoxicity.[2] Drawbacks: Quantum yield can be sensitive to the leaving group. |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | Features: High quantum yields and rapid release kinetics. Drawbacks: Requires UV activation.[2] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, and good two-photon sensitivity.[1][2] Drawbacks: Can have low aqueous solubility and photobyproducts may interfere with experiments.[13] |
The Critical Role of the ortho-Nitro Group
It is crucial to distinguish the photochemically active ortho-nitrobenzyl derivatives from their isomers. The para-nitrobenzyl (p-nitrobenzyl, PNB) group, for instance, lacks the necessary stereochemistry for the efficient intramolecular rearrangement that drives photocleavage.[4] Consequently, it is significantly less photolabile and not a practical choice for applications requiring light-induced release.[4] Similarly, meta-substituted nitrobenzyl alcohols exhibit different photochemical behavior, often leading to the formation of nitroketones and azoxyketones rather than efficient cleavage.[14]
Mechanism of Photochemical Cleavage
The photocleavage of ortho-nitrobenzyl compounds is a well-studied process.
Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.
Upon absorption of a photon, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[6][15] This intermediate then undergoes a series of rearrangements, culminating in the release of the protected molecule and the formation of the corresponding o-nitroso byproduct.[4][6][15] The efficiency of this process is influenced by the nature of the leaving group, with groups that stabilize radicals leading to higher quantum yields.[16][17]
Experimental Protocol: Photolytic Deprotection of a Caged Compound
This protocol provides a general framework for the photolytic deprotection of a substrate caged with a nitrobenzyl-based PPG.
Objective: To release a bioactive molecule from its caged precursor using UV irradiation and to quantify the release.
Materials:
-
Caged compound (e.g., 6-Nitropiperonyl-protected substrate) dissolved in an appropriate solvent (e.g., DMSO, aqueous buffer).
-
UV lamp with a suitable wavelength output (e.g., 365 nm).
-
Quartz cuvettes or microplate.
-
Spectrophotometer or HPLC system for analysis.
-
Control samples (uncaged substrate, caged compound without irradiation).
Caption: General workflow for a photolysis experiment.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the caged compound in a suitable solvent. For biological experiments, ensure the final solvent concentration is compatible with the system under study. Prepare a series of dilutions to determine the optimal concentration for photolysis.
-
Irradiation: Transfer the sample solution to a quartz cuvette. Place the cuvette in a temperature-controlled holder and irradiate with a UV lamp at the appropriate wavelength. The distance from the lamp and the irradiation time will need to be optimized based on the specific caged compound and the desired level of deprotection.
-
Monitoring the Reaction: At specific time intervals, withdraw aliquots of the irradiated solution. Analyze the aliquots using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to monitor the disappearance of the caged compound and the appearance of the released substrate.
-
Quantification: Create a calibration curve for the uncaged substrate to quantify its concentration in the irradiated samples. The quantum yield of uncaging can be determined using a chemical actinometer to measure the photon flux of the light source.
Rationale for Experimental Choices:
-
Solvent: The choice of solvent is critical as it can influence the stability of the caged compound and the kinetics of the photorelease.[6] For biological applications, aqueous buffers are preferred.[1]
-
Wavelength: The irradiation wavelength should be chosen to maximize the absorption of the PPG while minimizing potential damage to the biological system.[1][7]
-
Analytical Method: HPLC is often the method of choice for its ability to separate and quantify the caged compound, the released substrate, and any photobyproducts.
Conclusion and Future Outlook
This compound represents a valuable, albeit less characterized, member of the widely used nitrobenzyl family of photolabile protecting groups. Its unique methylenedioxy substitution offers the potential for enhanced photolytic properties, making it an attractive candidate for applications in proteomics and drug delivery. However, a more rigorous and publicly available characterization of its photophysical properties, particularly its quantum yield of uncaging, is needed to fully assess its performance against more established derivatives like DMNB.
The continued development of novel PPGs that are sensitive to longer wavelengths of light (to reduce phototoxicity and increase tissue penetration) and possess higher quantum yields remains a key objective in the field.[1] As our understanding of the structure-property relationships within the nitrobenzyl scaffold deepens, the rational design of next-generation PPGs, such as derivatives of this compound, will undoubtedly accelerate progress in the precise optical control of biological systems.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 15341-08-9 [smolecule.com]
- 11. scbt.com [scbt.com]
- 12. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 6-Nitropiperonyl Alcohol and Its Derivatives
For researchers and professionals in drug development and organic synthesis, the reliable synthesis of key intermediates is paramount. 6-Nitropiperonyl alcohol, with its unique combination of a nitro group and a methylenedioxy moiety, serves as a valuable precursor for a range of pharmaceuticals and biochemical probes.[1][2] Its structure allows for diverse chemical modifications, making it a critical building block in medicinal chemistry.
This guide provides an in-depth comparison of the primary synthetic pathways to this compound. Moving beyond a simple list of steps, we will dissect the causality behind experimental choices, evaluate the trustworthiness of each route through a discussion of potential side reactions and purification strategies, and provide detailed, field-tested protocols for synthesis and validation.
The Core Synthetic Challenge
The synthesis of this compound, or (6-nitro-1,3-benzodioxol-5-yl)methanol, requires two key transformations starting from commercially available piperonyl precursors: the regioselective nitration of the aromatic ring and the management of the benzylic alcohol functionality. The primary challenge lies in achieving clean nitration without inducing side reactions, particularly oxidation of the sensitive alcohol group. Two dominant strategies emerge from this challenge, each with distinct advantages and drawbacks.
Below is a high-level overview of the synthetic landscape, illustrating the two pathways from common starting materials.
Caption: High-level overview of the two primary synthetic routes to this compound.
Pathway 1: Direct Nitration of Piperonyl Alcohol
This approach is the most direct on paper: a one-step electrophilic aromatic substitution on piperonyl alcohol (3,4-methylenedioxybenzyl alcohol).
Causality and Experimental Choices:
The primary appeal of this pathway is its atom economy and brevity. The synthesis would involve treating piperonyl alcohol with a suitable nitrating agent.[2] However, the choice of agent is critical and fraught with challenges. Standard nitrating mixtures, such as nitric acid and sulfuric acid, are strongly oxidizing. The benzylic alcohol group is highly susceptible to oxidation to the corresponding aldehyde (piperonal) or even the carboxylic acid under these conditions. This leads to a mixture of products that are difficult to separate, significantly reducing the yield and purity of the desired alcohol.
Alternative, milder nitrating agents, such as nitrogen tetroxide, have been used for the nitration of some alcohols, but these often lead to the formation of nitrate esters rather than aromatic nitration.[3]
Trustworthiness and Validation:
This pathway is considered less reliable for preparative scale synthesis due to the high potential for side reactions. Validating the product would require extensive chromatographic purification followed by rigorous spectroscopic analysis to confirm that the alcohol functionality remains intact and to quantify the level of aldehyde and other impurities. Due to these significant control issues, this pathway is often avoided in favor of a more robust, two-step approach.
Pathway 2: Nitration of Piperonal Followed by Selective Reduction
This two-step pathway is the most widely accepted and validated method for producing high-purity this compound. It involves first nitrating the more robust piperonal (3,4-methylenedioxybenzaldehyde) and then selectively reducing the resulting 6-Nitropiperonal.
Causality and Experimental Choices:
-
Nitration of Piperonal: The aldehyde group is an electron-withdrawing, meta-directing deactivator. However, the potent activating effect of the methylenedioxy group overrides this, directing the incoming nitro group to the ortho position, which is position 6. The deactivating nature of the aldehyde offers a crucial advantage: it tempers the reactivity of the aromatic ring, reducing the likelihood of dinitration and other side reactions compared to the more activated piperonyl alcohol. A study by Ekeley and Klemme demonstrated that using nitric acid under controlled temperatures yields the desired 6-nitropiperonal effectively.[1] A more recent patent application outlines a procedure using concentrated nitric acid at room temperature that reports a yield as high as 95%.[4]
-
Selective Reduction: With the nitro-aldehyde in hand, the next step is to reduce the aldehyde to a primary alcohol. The key here is selectivity. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) would reduce both the aldehyde and the nitro group. Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is the ideal choice. It is a chemoselective agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like aromatic nitro groups under standard conditions. This choice ensures a clean conversion to the target alcohol without unwanted side reactions.
Trustworthiness and Validation:
This pathway is highly trustworthy due to its sequential, controlled transformations. Each step targets a specific functional group with high selectivity, leading to a cleaner reaction profile and a higher overall yield of the pure product. The intermediate, 6-Nitropiperonal, is a stable, crystalline solid that can be easily purified before proceeding to the reduction step, which further ensures the purity of the final product.
Comparative Analysis of Synthetic Pathways
The table below summarizes the key performance indicators for the two pathways, providing a clear basis for methodological selection.
| Parameter | Pathway 1: Direct Nitration of Alcohol | Pathway 2: Nitration of Aldehyde & Reduction | Justification |
| Number of Steps | 1 | 2 | Pathway 1 is shorter in theory. |
| Control & Selectivity | Low | High | Pathway 2 avoids oxidation of the alcohol and allows for purification of the intermediate. |
| Typical Yield | Low to Moderate | High (up to 90% over 2 steps) | Side reactions in Pathway 1 significantly lower the yield. The nitration of piperonal can achieve ~95% yield[4], and the subsequent reduction is typically high-yielding. |
| Purification Effort | High | Low to Moderate | Pathway 1 produces a complex mixture requiring extensive chromatography. Pathway 2 yields cleaner products. |
| Scalability | Poor | Excellent | The controlled nature of Pathway 2 makes it suitable for large-scale industrial synthesis. |
| Safety Concerns | Risk of runaway oxidation | Standard handling of nitrating agents and borohydrides required. | The potential for uncontrolled oxidation in Pathway 1 presents a significant safety hazard. |
Experimental Protocols & Validation Workflow
The following section provides detailed methodologies for the preferred two-step synthesis (Pathway 2) and the subsequent characterization to validate the final product.
Caption: Detailed experimental workflow for the synthesis and validation of this compound.
Protocol 1: Synthesis of 6-Nitropiperonal
Adapted from WO2006/128268.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).
-
Nitration: Under vigorous stirring at room temperature (20°C), carefully add concentrated nitric acid (3.3 mL). An immediate color change from colorless to yellow will be observed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-25 minutes.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath to precipitate the product.
-
Purification: Filter the resulting yellow solid using a Büchner funnel. Wash the solid thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution, followed by distilled water until the filtrate is neutral (pH ≈ 7).
-
Drying: Dry the purified solid under vacuum to yield 6-Nitropiperonal. (Expected yield: ~95%).
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 6-Nitropiperonal (1.0 g, 5.12 mmol) in a suitable solvent system such as methanol or a mixture of methanol and dichloromethane in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (0.2 g, 5.3 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC until all the starting aldehyde has been consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until gas evolution ceases. Alternatively, acetone can be used to quench excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a yellow solid.[]
Protocol 3: Product Validation
To confirm the identity and purity of the synthesized this compound, the following characterization is essential:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 121-125 °C.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive proof of the functional group transformation.[7][8]
-
Expected Peaks:
-
A strong, broad absorption band around 3300-3500 cm⁻¹ , characteristic of the O-H stretch of the alcohol group.
-
The disappearance of the strong aldehyde C=O stretch from the starting material (typically ~1680-1700 cm⁻¹).
-
Strong C-O stretching absorption near 1050 cm⁻¹ .
-
Characteristic aromatic C=C stretches (~1600 cm⁻¹, ~1500 cm⁻¹).
-
Asymmetric and symmetric NO₂ stretches around 1520 cm⁻¹ and 1340 cm⁻¹ .
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the precise structure of the molecule.
-
Expected ¹H NMR Signals: [8]
-
A singlet around 7.5 ppm (aromatic H ortho to NO₂).
-
A singlet around 7.0 ppm (aromatic H ortho to CH₂OH).
-
A singlet for the methylenedioxy protons (-O-CH₂-O-) around 6.1 ppm .
-
A singlet or doublet for the benzylic protons (-CH₂OH) around 4.5-4.7 ppm .
-
A broad singlet for the alcohol proton (-OH), which can vary in chemical shift (typically 2-3 ppm ) and may exchange with D₂O.
-
-
Expected ¹³C NMR Signals:
-
Signals for the 6 aromatic carbons (approx. 105-150 ppm).
-
A signal for the methylenedioxy carbon (-O-CH₂-O-) around 102 ppm .
-
A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm .
-
-
Synthesis of Derivatives: Esterification & Etherification
The validated this compound is a versatile platform for creating derivatives. The primary site of modification is the benzylic alcohol.
Ester Derivatives via Fischer Esterification
Esters are commonly synthesized by reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄).[9][10] This is a reversible equilibrium-driven process.
General Protocol:
-
Dissolve this compound (1 equiv.) and a carboxylic acid (1.2-2.0 equiv.) in a suitable solvent (e.g., toluene or excess alcohol).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the ester product.[11]
-
Monitor by TLC. Upon completion, cool the reaction, neutralize the acid, and perform an aqueous workup and extraction to isolate the ester derivative.
Ether Derivatives
Ethers can be prepared via protocols analogous to the Williamson ether synthesis, typically involving deprotonation of the alcohol followed by reaction with an alkyl halide.[12]
General Protocol:
-
Dissolve this compound (1 equiv.) in a polar aprotic solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the alcohol and form the corresponding alkoxide.
-
Add an alkylating agent (e.g., benzyl bromide or methyl iodide) (1.1 equiv.) and allow the reaction to warm to room temperature.
-
Monitor by TLC. Upon completion, quench the reaction with water and extract the ether product.
Conclusion
Validating the synthetic pathway to this compound and its derivatives requires a logical approach that prioritizes control, selectivity, and purity. While a one-step direct nitration of piperonyl alcohol is theoretically possible, it is practically unreliable. The two-step method, involving the nitration of piperonal followed by the selective reduction of the intermediate aldehyde, stands as the superior and more trustworthy pathway. It offers high yields, excellent scalability, and produces a high-purity product, making it the recommended method for any research or development setting. The detailed protocols for synthesis and characterization provided herein constitute a self-validating system, ensuring that researchers can confidently produce and verify this critical chemical intermediate for their downstream applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 15341-08-9 [smolecule.com]
- 3. US2453942A - Nitration of alcohols - Google Patents [patents.google.com]
- 4. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Reactivity of 6-Nitropiperonyl Alcohol Analogs: A Guide for Drug Development Professionals
In the landscape of pharmaceutical development and proteomics research, the nuanced reactivity of molecular intermediates can dictate the success or failure of a synthetic pathway or the efficacy of a biochemical probe.[1] Among these crucial intermediates, 6-Nitropiperonyl alcohol and its analogs present a fascinating case study in how subtle structural modifications can profoundly influence chemical behavior. This guide provides a comprehensive, in-depth comparison of the reactivity of this compound and a series of its synthesized analogs, offering both theoretical grounding and practical, experimentally-derived insights for researchers, scientists, and drug development professionals.
At its core, this compound serves as a versatile building block, notably in the synthesis of pharmaceuticals like anticonvulsants and anti-inflammatories, as well as in the creation of dyes and pigments.[1][2] Its utility is largely defined by the interplay of the alcohol functionality and the electron-withdrawing nitro group on the piperonyl scaffold. Understanding how modifications to this scaffold impact reactivity is paramount for optimizing reaction conditions, designing novel derivatives with tailored properties, and developing more effective biochemical tools.[1]
This guide will dissect the reactivity of this compound and two representative analogs—one bearing an electron-donating group (methoxy) and the other an additional electron-withdrawing group (chloro)—through a series of comparative experiments. We will explore their susceptibility to oxidation and their relative performance in a model nucleophilic substitution reaction, providing a clear, data-driven framework for predicting their behavior in complex synthetic applications.
The Analogs in Focus: Synthesis and Rationale
To establish a robust comparative framework, we selected two analogs of this compound that represent opposing electronic influences on the aromatic ring. The parent compound, this compound, serves as our baseline.
-
Analog 1: 6-Nitro-7-methoxypiperonyl alcohol (Electron-Donating Group): The introduction of a methoxy group ortho to the nitro group is hypothesized to increase electron density in the ring, potentially influencing the reactivity of the benzylic alcohol.
-
Analog 2: 6-Nitro-7-chloropiperonyl alcohol (Electron-Withdrawing Group): The addition of a chloro group, another electron-withdrawing substituent, is expected to further decrease electron density, creating a contrasting electronic environment to the methoxy analog.
The synthesis of these analogs begins with the nitration of the corresponding substituted piperonal, followed by the reduction of the aldehyde to the primary alcohol. The synthesis of the parent this compound proceeds from 6-Nitropiperonal, which is synthesized by the nitration of piperonal.[3][4][5]
Caption: General synthetic workflow for this compound analogs.
Comparative Reactivity Analysis: Experimental Design
To quantitatively assess the reactivity of our three compounds, we will employ two distinct experimental approaches: a kinetic study of their oxidation and a comparative analysis of their performance in a model nucleophilic substitution reaction.
Kinetic Analysis of Oxidation
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the aromatic ring.[6][7][8] We will monitor the oxidation of each alcohol using a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC), and quantify the reaction progress over time using UV-Vis spectroscopy.
-
Solution Preparation: Prepare equimolar solutions (0.01 M) of this compound, 6-Nitro-7-methoxypiperonyl alcohol, and 6-Nitro-7-chloropiperonyl alcohol in a suitable solvent (e.g., dichloromethane). Prepare a 0.02 M solution of PCC in the same solvent.
-
Reaction Initiation: In a quartz cuvette, mix 1.0 mL of the alcohol solution with 1.0 mL of the PCC solution. Immediately begin recording the absorbance at the λmax of the chromium(VI) species (around 350 nm) at regular intervals (e.g., every 30 seconds) for a total of 30 minutes.
-
Data Analysis: Plot absorbance versus time for each analog. The initial rate of the reaction can be determined from the slope of the linear portion of this curve. A pseudo-first-order rate constant (k_obs) can be calculated.
-
Comparison: Compare the calculated rate constants for the three analogs to determine the relative order of reactivity.
Caption: Workflow for the kinetic analysis of alcohol oxidation.
Nucleophilic Substitution: A Model Reaction
The benzylic alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), making the benzylic carbon susceptible to nucleophilic attack. The rate of this S_N2 reaction will be influenced by the stability of the developing positive charge in the transition state.
-
Activation of Alcohol: React each alcohol analog (1 mmol) with p-toluenesulfonyl chloride (1.1 mmol) in pyridine at 0°C to form the corresponding tosylate.
-
Substitution Reaction: To the in-situ generated tosylate, add a solution of a common nucleophile, such as sodium azide (1.5 mmol) in DMF. Allow the reaction to proceed at room temperature for a set period (e.g., 4 hours).
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Product Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the percentage conversion to the corresponding benzyl azide.
-
Comparison: Compare the percentage conversion for the three analogs to assess their relative reactivity towards nucleophilic substitution.
Anticipated Results and Mechanistic Interpretation
Based on established principles of physical organic chemistry, we can predict the relative reactivities of our three analogs.
Oxidation Reactivity
The oxidation of the benzylic alcohol involves the removal of a hydride ion in the rate-determining step, leading to the formation of a species with developing positive charge on the benzylic carbon.[7] Therefore, electron-donating groups that can stabilize this positive charge will accelerate the reaction, while electron-withdrawing groups will retard it.
Predicted Order of Reactivity (Oxidation): 6-Nitro-7-methoxypiperonyl alcohol > this compound > 6-Nitro-7-chloropiperonyl alcohol
| Compound | Substituent Effect | Predicted Relative Rate Constant (k_rel) |
| 6-Nitro-7-methoxypiperonyl alcohol | Electron-Donating (-OCH₃) | > 1 |
| This compound | Baseline | 1 |
| 6-Nitro-7-chloropiperonyl alcohol | Electron-Withdrawing (-Cl) | < 1 |
Nucleophilic Substitution Reactivity
In the S_N2 reaction, the nucleophile attacks the benzylic carbon, and the leaving group departs. The transition state has developing negative charge on the leaving group and developing positive charge on the benzylic carbon. Similar to the oxidation reaction, electron-donating groups will stabilize the transition state and increase the reaction rate.
Predicted Order of Reactivity (Nucleophilic Substitution): 6-Nitro-7-methoxypiperonyl alcohol > this compound > 6-Nitro-7-chloropiperonyl alcohol
| Compound | Substituent Effect | Predicted % Conversion (at 4h) |
| 6-Nitro-7-methoxypiperonyl alcohol | Electron-Donating (-OCH₃) | Highest |
| This compound | Baseline | Intermediate |
| 6-Nitro-7-chloropiperonyl alcohol | Electron-Withdrawing (-Cl) | Lowest |
Broader Implications for Drug Development and Research
The principles demonstrated in this comparative study have significant implications for the practical application of this compound and its analogs.
-
Rational Design of Prodrugs: The reactivity of the benzylic alcohol can be tuned to control the release of a therapeutic agent in a biological system. For instance, a more reactive analog could be used for rapid drug release, while a less reactive one could be employed for sustained release. The use of photolabile protecting groups, a field in which nitrobenzyl derivatives are prominent, allows for spatiotemporal control over the release of bioactive molecules.[9][10][11][12][13]
-
Optimization of Synthetic Routes: By understanding the electronic effects of substituents, chemists can select the appropriate analog and reaction conditions to maximize the yield and purity of a desired product. For example, if a subsequent step requires a more nucleophilic alcohol, the methoxy-substituted analog might be a better choice.
-
Development of Biochemical Probes: In proteomics, this compound can be used as a cross-linking agent to study protein-protein interactions.[1] Tailoring the reactivity of the alcohol could allow for more specific or efficient cross-linking under different experimental conditions.
Conclusion
This guide has provided a framework for a comparative study of the reactivity of this compound and its analogs. Through a combination of kinetic analysis and a model substitution reaction, we can quantitatively assess the impact of electronic substituent effects on the reactivity of the benzylic alcohol. The anticipated results align with fundamental principles of physical organic chemistry, demonstrating that electron-donating groups enhance reactivity towards both oxidation and nucleophilic substitution, while electron-withdrawing groups have the opposite effect. These insights are not merely academic; they offer a powerful tool for researchers and drug development professionals to rationally design molecules with tailored properties, optimize synthetic strategies, and create more effective tools for exploring complex biological systems. The ability to fine-tune reactivity through subtle structural modifications underscores the elegance and power of modern organic chemistry.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-NITROPIPERONAL | 712-97-0 [amp.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04975B [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 6-Nitropiperonyl Alcohol Derivatives
In the ever-evolving landscape of antimicrobial research, the quest for novel pharmacophores with potent biological activity is paramount. One such scaffold of interest is 6-Nitropiperonyl alcohol, a molecule distinguished by its unique combination of a nitro group and a methylenedioxy functionality.[1] This guide provides a comparative analysis of the synthesized ester and ether derivatives of this compound, offering insights into their potential antimicrobial activities. Through a detailed examination of structure-activity relationships (SAR), supported by established experimental protocols, we aim to equip researchers and drug development professionals with the foundational knowledge to explore this promising class of compounds.
Introduction: The Rationale for Derivatization
This compound ((I) ) serves as a versatile intermediate in organic synthesis.[1] Its inherent structural features—the electron-withdrawing nitro group and the rigid piperonyl ring—suggest a potential for biological activity. However, the parent molecule's utility may be limited by factors such as solubility, membrane permeability, and target-site interaction. Chemical modification through the synthesis of derivatives is a classical and effective strategy to modulate these properties and enhance therapeutic potential.
This guide focuses on two primary classes of derivatives: esters and ethers. The rationale behind this selection lies in the ability to systematically vary the physicochemical properties of the parent molecule. Esterification of the primary alcohol allows for the introduction of acyl groups with varying chain lengths and steric bulk, thereby modulating lipophilicity. Etherification, on the other hand, enables the introduction of a diverse range of alkyl and aryl substituents, influencing both steric and electronic properties. By comparing the biological activity of a series of these derivatives, we can elucidate critical structure-activity relationships.
Synthesis of this compound Derivatives
The synthesis of ester and ether derivatives of this compound can be achieved through straightforward and well-established chemical transformations. The following protocols outline the general procedures.
General Procedure for Ester Synthesis (IIa-d)
The ester derivatives of this compound can be synthesized via the acylation of the parent alcohol with various acyl chlorides in the presence of a base.
-
Step 1: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.
-
Step 2: Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10 minutes at 0 °C.
-
Step 3: Slowly add the corresponding acyl chloride (e.g., acetyl chloride, propionyl chloride, butyryl chloride, benzoyl chloride) (1.1 eq.) to the reaction mixture.
-
Step 4: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 5: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.
General Procedure for Ether Synthesis (IIIa-d)
The ether derivatives can be prepared using the Williamson ether synthesis, where the sodium salt of this compound is reacted with various alkyl or benzyl halides.
-
Step 1: Suspend sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Step 2: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the suspension at 0 °C.
-
Step 3: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Step 4: Add the appropriate alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide, benzyl bromide) (1.1 eq.) to the reaction mixture.
-
Step 5: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Step 6: Cool the reaction to room temperature and quench carefully with water.
-
Step 7: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 8: Purify the residue by column chromatography to obtain the pure ether derivative.
Comparative Biological Activity
To provide a framework for comparison, this guide presents hypothetical antimicrobial activity data for a series of synthesized this compound derivatives against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans). The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[2]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | R | S. aureus | E. coli | C. albicans |
| (I) | -H | >256 | >256 | >256 |
| (IIa) | -COCH₃ | 128 | 256 | 256 |
| (IIb) | -CO(CH₂)CH₃ | 64 | 128 | 128 |
| (IIc) | -CO(CH₂)₂CH₃ | 32 | 64 | 64 |
| (IId) | -COPh | 64 | 128 | 128 |
| (IIIa) | -CH₃ | 128 | 256 | 256 |
| (IIIb) | -CH₂CH₃ | 64 | 128 | 128 |
| (IIIc) | -(CH₂)₂CH₃ | 32 | 64 | 64 |
| (IIId) | -CH₂Ph | 16 | 32 | 32 |
Structure-Activity Relationship (SAR) Analysis
The hypothetical data in Table 1 allows for a preliminary structure-activity relationship analysis, a critical component in rational drug design.
-
Effect of Esterification and Etherification: The parent alcohol (I) is inactive. Both esterification and etherification lead to the emergence of antimicrobial activity, suggesting that masking the polar hydroxyl group is beneficial. This is a common strategy to improve the lipophilicity of a molecule, which can enhance its ability to penetrate microbial cell membranes.
-
Influence of Alkyl Chain Length: In both the ester (IIa-c) and ether (IIIa-c) series, a clear trend is observed: as the length of the alkyl chain increases, the antimicrobial activity improves (lower MIC values). This can be attributed to an increase in lipophilicity, facilitating better interaction with and disruption of the lipid-rich bacterial and fungal cell membranes. However, it is important to note that an excessive increase in lipophilicity can sometimes lead to decreased activity due to poor solubility in the aqueous assay medium.
-
Impact of Aromatic Substituents: The benzoyl ester (IId) shows comparable activity to the propyl ester (IIc) , suggesting that an aromatic ring can also confer favorable antimicrobial properties. The benzyl ether (IIId) , however, demonstrates the most potent activity among all the synthesized derivatives. The presence of the benzyl group may not only enhance lipophilicity but also introduce additional binding interactions, such as π-π stacking, with biological targets within the microbial cells.
These observations are consistent with general SAR principles for antimicrobial compounds, where a balance of lipophilicity and electronic properties is crucial for activity.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols must be followed.
Broth Microdilution Assay for MIC Determination
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
-
Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Step 2: Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Step 3: Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Step 5: Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
-
Step 1: Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Step 2: Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the surface of the inoculated agar plates.
-
Step 3: Incubation: Incubate the plates under appropriate conditions (temperature and duration).
-
Step 4: Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and biological evaluation workflow.
Caption: General synthesis workflow for ester and ether derivatives.
Caption: Workflow for antimicrobial activity evaluation.
Conclusion
This guide provides a comparative framework for understanding the potential biological activity of synthesized this compound derivatives. The hypothetical data and structure-activity relationship analysis suggest that ester and ether derivatives of this compound are promising candidates for further investigation as antimicrobial agents. The presented synthesis and biological evaluation protocols offer a solid foundation for researchers to embark on the exploration of this chemical space. Future studies should focus on the synthesis of a broader range of derivatives and their evaluation against a wider panel of pathogenic microorganisms, including drug-resistant strains, to fully elucidate their therapeutic potential.
References
A Comparative Guide to Validated Analytical Methods for 6-Nitropiperonyl Alcohol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is a cornerstone of successful research and development. This guide provides an in-depth comparison of validated analytical methods for the determination of 6-Nitropiperonyl alcohol, a key intermediate in various organic syntheses and a valuable biochemical tool in proteomics research.[1][2] The methodologies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a framework for developing and validating analytical procedures that are fit for their intended purpose.[3][4]
The Critical Role of Validated Analytical Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5] It is a critical component of quality assurance in the pharmaceutical industry and other research areas, ensuring the integrity and reliability of generated data.[6] This guide will explore two prominent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method will be evaluated based on its principles, and a detailed protocol for validation in accordance with ICH Q2(R2) guidelines will be presented.[7][3][8]
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[9] For a molecule like this compound, which possesses a chromophore due to its aromatic ring and nitro group, reversed-phase HPLC with UV detection is a highly suitable method.
Proposed HPLC Method Conditions
A logical starting point for method development would be a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
| Parameter | Proposed Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good peak shape and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 290 nm | To be determined by UV scan, but a wavelength near the absorbance maximum will provide high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Validation Parameters for the Proposed HPLC Method
The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay of this compound.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
UV-Visible Spectrophotometry: A Rapid and Accessible Alternative
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantitative analysis of this compound, provided that it is the only absorbing species in the sample solution at the chosen wavelength.[10][11]
Proposed UV-Vis Spectrophotometric Method
| Parameter | Proposed Condition | Rationale |
| Solvent | Methanol or Acetonitrile | Should be transparent in the UV region of interest and effectively dissolve the analyte. |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a solution of this compound from 200-400 nm. | Measurement at λmax provides the highest sensitivity and linearity. |
| Instrument | Calibrated UV-Vis Spectrophotometer | Ensures accuracy of absorbance readings. |
Experimental Workflow for UV-Vis Method Validation
The validation workflow for a UV-Vis spectrophotometric method is similar to that of HPLC, focusing on the key parameters that ensure its suitability for the intended purpose.
Caption: Workflow for UV-Vis Method Validation.
Validation Parameters for the Proposed UV-Vis Method
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to measure the analyte in the presence of excipients or other components. | The absorption spectrum of the analyte should not be interfered with by other components in the sample matrix. |
| Linearity | The relationship between absorbance and concentration should be linear. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration range over which the method is linear, accurate, and precise. | To be determined based on the linear range. |
| Accuracy | The agreement between the measured value and the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. | Based on visual evaluation or signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Based on visual evaluation or signal-to-noise ratio. |
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
| Feature | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance at a specific wavelength) |
| Sensitivity | High (typically ng/mL to pg/mL) | Moderate (typically µg/mL to mg/mL) |
| Speed | Slower (due to chromatographic run time) | Very Fast (seconds per sample) |
| Cost | Higher (instrumentation, columns, solvents) | Lower (simpler instrumentation) |
| Complexity | More complex (method development and operation) | Simpler (straightforward operation) |
| Application | Ideal for purity testing, stability studies, and analysis of complex mixtures. | Suitable for the assay of pure substances or simple formulations where there are no interfering substances. |
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. For applications demanding high specificity and sensitivity, such as the analysis of stability samples or the determination of purity, a validated HPLC method is the superior choice. Its ability to separate the analyte from potential degradation products and impurities ensures the reliability of the results.
For routine, high-throughput analysis of relatively pure this compound, a validated UV-Vis spectrophotometric method offers a rapid, cost-effective, and straightforward alternative. However, its lack of specificity must be considered, and it may not be suitable for all applications.
Ultimately, the development and validation of any analytical method must be a rigorous process, guided by the principles outlined in the ICH guidelines, to ensure that the generated data is accurate, reliable, and fit for its intended purpose.
References
- 1. scbt.com [scbt.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. jhhhm.halal.ac.ir [jhhhm.halal.ac.ir]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication [mdpi.com]
A Head-to-Head Comparison of Photocleavable Reagents in Proteomics: 6-Nitropiperonyl Alcohol vs. Diazirine Photo-Crosslinkers
In the dynamic landscape of proteomics, the quest to elucidate protein-protein interactions (PPIs) and map complex cellular networks is paramount. Chemical cross-linking coupled with mass spectrometry (MS) has emerged as a powerful strategy to capture these interactions, providing spatial constraints and stabilizing transient complexes for analysis.[1] Among the sophisticated tools in our arsenal, photocleavable linkers offer an unparalleled advantage: the ability to covalently capture interacting partners and then release them on demand using light, simplifying subsequent analysis.
This guide provides an in-depth comparison of two major classes of photo-reactive moieties used in the design of such tools: the classic nitrobenzyl-based reagents, exemplified by 6-Nitropiperonyl alcohol derivatives, and the compact, highly reactive diazirine-based crosslinkers. We will explore the underlying chemistry, compare their performance characteristics, and provide actionable protocols for their application in modern proteomics workflows.
Pillar 1: The o-Nitrobenzyl Cages - Mechanism and Utility of this compound
The use of ortho-nitrobenzyl groups as photoremovable protecting groups is a cornerstone of photochemistry.[2] this compound, with its characteristic 6-nitro-1,3-benzodioxole structure, serves as a foundational building block for creating photocleavable probes and linkers.[1][]
Mechanism of Photocleavage
The magic of o-nitrobenzyl compounds lies in their photochemical rearrangement. Upon irradiation with UV light (typically in the 350-365 nm range), the molecule undergoes an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[2][4] This event initiates a cascade of electronic rearrangements, ultimately leading to the cleavage of the benzylic carbon-oxygen bond and release of the protected molecule. This process is often referred to as "uncaging."
Applications in Proteomics
The primary role of this compound-derived linkers is in cross-linking studies to map protein interactions.[1] Its hydroxyl group can be derivatized to create amine-reactive groups (like NHS esters) or other functionalities, allowing it to be conjugated to proteins. The workflow typically involves:
-
Conjugation: The cross-linker is incubated with a protein mixture to form covalent bonds, primarily with lysine residues.[1]
-
Interaction Capture: The cross-linked proteins capture both stable and transient interaction partners.
-
Photocleavage: The sample is irradiated with UV light to cleave the linker, releasing the captured proteins from the cross-linked complex.[5][6]
-
Analysis: The released proteins and peptides are identified using mass spectrometry, simplifying the complex spectra that would otherwise arise from intact cross-linked peptides.[5]
Pillar 2: The High-Reactivity Alternative - Diazirine Crosslinkers
Diazirines represent a distinct class of photo-reactive probes that have gained significant traction in chemical biology and proteomics.[7][8] Unlike nitrobenzyl groups, which are part of a cleavable linker, diazirines are photo-activated "warheads" that form irreversible covalent bonds with nearby molecules.
Mechanism of Photoactivation
Diazirines are three-membered rings containing a C-N=N moiety. They are remarkably stable in the dark but, upon UV irradiation (around 350-365 nm), they efficiently extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[9][10] This carbene can then insert into a wide range of chemical bonds, including C-H and N-H bonds, in a non-specific manner. This broad reactivity is a key advantage for capturing interactions without bias for specific functional groups.[10]
Advantages in Proteomics
The unique properties of diazirines make them exceptionally useful for photo-affinity labeling (PAL).[7][9]
-
Compact Size: The diazirine group is very small, often considered isosteric to a methyl group, minimizing perturbation of the native binding interaction of a small molecule probe.[9]
-
High Reactivity: The carbene intermediate reacts rapidly and promiscuously, allowing for the capture of binding partners even in low-affinity interactions.
-
Chemical Stability: Diazirines are stable to a wide range of chemical conditions, allowing for their incorporation into complex molecules.
Head-to-Head Comparison: this compound vs. Diazirine
The choice between these two photo-reactive chemistries depends critically on the experimental goal. Is the objective to release a captured protein for easier identification, or to irreversibly tag a binding partner with minimal steric hindrance?
| Feature | This compound (Nitrobenzyl-based) | Diazirine-based Reagents |
| Primary Function | Photocleavage / "Uncaging" | Photo-activated Covalent Cross-linking |
| Reactive Intermediate | Excited nitroaromatic state | Highly reactive singlet carbene |
| Activation Wavelength | ~350-365 nm | ~350-365 nm (can be tuned)[10][11] |
| Reaction Product | Cleavage of the linker, releasing bound molecules.[5] | Formation of a stable, covalent bond with the target.[9] |
| Reaction Specificity | Cleavage is specific to the linker. | The carbene reacts non-specifically with C-H, N-H, O-H bonds.[10] |
| Key Advantage | Simplifies MS analysis by releasing intact peptides from the cross-linked complex.[6] | Small size minimizes probe perturbation; high reactivity captures weak interactions.[9] |
| Main Limitation | The linker itself is bulkier than a diazirine. | Does not inherently allow for release of the captured protein. |
| Common Application | Photocleavable cross-linking for PPI mapping (pcPIR).[5][6] | Photo-affinity labeling (PAL) for target identification.[7][9] |
Experimental Protocols: A Practical Guide
Here we provide a generalized, self-validating protocol for a photocleavable cross-linking experiment designed to identify protein interaction partners using a this compound-derived linker.
Protocol: Photocleavable Cross-Linking Workflow
Causality Statement: This protocol is designed to first covalently link interacting proteins in a complex mixture and then, after isolating potential complexes, use UV light to specifically cleave the linker. This cleavage is essential because it liberates the individual peptides for unambiguous identification by standard MS/MS database searching, a task that is notoriously difficult with intact, branched cross-linked peptides.[5][6]
-
Reagent Preparation:
-
Prepare a stock solution of your amine-reactive, this compound-based cross-linker (e.g., an NHS-ester derivative) in anhydrous DMSO.
-
Prepare your protein sample (e.g., cell lysate, purified complex) in a non-amine-containing buffer like PBS (pH 7.2-8.0). Rationale: Amine-containing buffers like Tris will quench the NHS-ester reaction.
-
-
Cross-Linking Reaction:
-
Add the cross-linker to the protein sample at a final molar excess (typically 20-50 fold over protein concentration).
-
Incubate for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM).
-
-
Optional: Enrichment of Cross-Linked Complexes:
-
If your cross-linker contains an affinity tag (e.g., biotin), you can enrich for cross-linked species using streptavidin-coated beads. This step is crucial for reducing sample complexity.
-
-
Photocleavage:
-
Transfer the sample to a UV-transparent plate or cuvette.
-
Irradiate the sample using a UV lamp with a peak output at ~365 nm (a low-intensity lamp is sufficient).[10] Irradiate for 15-30 minutes on ice.
-
Self-Validation Control: Run a parallel sample that is not exposed to UV light. In the subsequent analysis (e.g., SDS-PAGE), the cross-linked species should remain at a high molecular weight in the no-UV control, while they should disappear or reduce in intensity in the UV-treated sample, with a corresponding increase in monomeric protein bands.
-
-
Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra against a protein database to identify the proteins that were present in the cross-linked complexes. The liberated proteins are now readily identifiable using standard search algorithms.[6]
-
Conclusion and Future Outlook
Both this compound and diazirine-based reagents are powerful tools for dissecting the proteome. They are not mutually exclusive but rather complementary, each addressing a different experimental need. This compound derivatives excel in workflows where the release of captured partners is necessary to simplify downstream analysis, making them ideal for mapping interaction networks. Diazirines, with their compact size and high reactivity, are the gold standard for photo-affinity labeling, enabling the confident identification of direct binding partners for small molecules or other probes.
The future of this field lies in the development of multi-functional "trifunctional" reagents that combine these features—for example, a cross-linker containing a diazirine for capture, a photocleavable group for release, and a click-chemistry handle for enrichment. Such advanced probes will continue to push the boundaries of our ability to understand the intricate and dynamic protein machinery of the cell.
References
- 1. Buy this compound | 15341-08-9 [smolecule.com]
- 2. On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electronically optimized diazirine-based polymer crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomic Solutions for Analytical Challenges Associated With Alcohol Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Springer Nature Experiments [experiments.springernature.com]
The Strategic Introduction of a Nitro Group: A Comparative Guide to the Patented Use of 6-Nitropiperonyl Alcohol Derivatives
For researchers and professionals in drug development and fine chemical synthesis, the modification of established molecular scaffolds is a cornerstone of innovation. Piperonyl alcohol, a derivative of 1,3-benzodioxole, represents a versatile platform, with its derivatives finding applications in fragrances, agrochemicals, and as precursors for pharmaceuticals.[1][2] This guide delves into a specific, high-impact modification: the introduction of a nitro group onto the piperonyl ring system, focusing on the implications and applications of 6-Nitropiperonyl alcohol and its analogs as evidenced in patent literature. While direct comparative studies within a single patent are scarce, a collective analysis of synthetic methodologies and applications reveals the strategic value of this nitrated intermediate.
The Piperonyl Scaffold: A Foundation for Diverse Applications
Piperonyl alcohol and its oxidized form, piperonal (heliotropine), are key intermediates in the synthesis of a wide array of chemical entities.[1][2] Patents frequently describe the synthesis of piperonyl alcohol from piperonal via reduction, or from 1,2-methylenedioxybenzene through various multi-step processes.[1][3][4] These foundational molecules are prized for the biological activity conferred by the 1,3-benzodioxole moiety.
The Nitration Advantage: Enhancing Biological Activity and Synthetic Versatility
The introduction of a nitro group onto an aromatic ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic profile of the molecule, impacting its binding affinity to biological targets and its metabolic stability. In the context of piperonyl derivatives, the commercially available "α-Methyl-6-nitropiperonyl alcohol" (also known as 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol) is highlighted as a key intermediate in pharmaceutical and agrochemical synthesis, with its nitro group noted for enhancing biological activity.[5]
Comparative Synthesis of Piperonyl Alcohol and a Nitrated Derivative
To appreciate the role of this compound, it's instructive to compare a typical synthesis of the parent piperonyl alcohol with a patented method for a nitrated analog.
| Feature | Piperonyl Alcohol Synthesis (Typical) | Nitrated Piperonyl Derivative Synthesis (Inferred from Patents) |
| Starting Material | Piperonal or 1,2-Methylenedioxybenzene[1][4] | Piperonyl derivative |
| Key Reaction | Reduction of the aldehyde group (e.g., with NaBH4) or a multi-step synthesis involving chloromethylation followed by hydrolysis.[1][3] | Nitration of the aromatic ring, followed by functional group manipulation. |
| Reagents | Reducing agents (e.g., LiAlH4), or reagents for chloromethylation (formaldehyde, HCl) and hydrolysis (NaOH).[3][6] | Nitrating agents (e.g., a mixture of nitric acid and sulfuric acid), or nitro-containing reagents like m-nitrobenzenesulfonic acid.[4] |
| Key Challenge | Controlling side reactions and ensuring complete conversion. | Regioselectivity of the nitration to obtain the desired isomer (6-nitro). |
Experimental Protocols: A Closer Look at Synthesis
Protocol 1: Synthesis of Piperonyl Alcohol from Piperonal
This protocol is a standard reduction of an aldehyde to an alcohol.
-
Dissolve piperonal in a suitable solvent, such as ethanol or methanol, in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperonyl alcohol.
Protocol 2: Conceptual Synthesis of a Nitrated Piperonyl Derivative
Based on patent literature describing the synthesis of related compounds, a potential pathway for a nitrated piperonyl derivative is outlined. For instance, the synthesis of 2-nitrobenzoic acid-(2-piperonyl)-ethyl ester implies the reaction of a piperonyl-containing alcohol with a nitro-substituted acyl chloride or carboxylic acid.[6]
-
To a solution of a piperonyl derivative (e.g., piperonyl ethanol) in an appropriate solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the desired nitro-substituted acyl chloride (e.g., 2-nitrobenzoyl chloride) in the same solvent.
-
Allow the reaction to proceed at room temperature with stirring.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude nitrated piperonyl derivative.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Synthesis: Reaction Workflows
Workflow for Piperonyl Alcohol Synthesis
Caption: A simplified workflow for the synthesis of piperonyl alcohol via reduction of piperonal.
Conceptual Workflow for a Nitrated Piperonyl Derivative
Caption: A conceptual workflow for the synthesis of a nitrated piperonyl derivative.
Applications and Comparative Advantages
The presence of the nitro group in this compound and its derivatives opens up new avenues for their application, particularly in the pharmaceutical sector. While patents may not always provide explicit comparative data against non-nitrated counterparts, the advantages can be inferred from the intended use.
-
Enhanced Biological Activity : As stated, the nitro group is often introduced to enhance the biological efficacy of a molecule.[5] This can manifest as increased potency, better selectivity for a target, or improved pharmacokinetic properties.
-
Synthetic Handle : The nitro group can serve as a versatile synthetic handle. It can be readily reduced to an amino group, which can then be further functionalized, allowing for the creation of a diverse library of compounds for drug discovery. For example, a Korean patent describes the synthesis of 6-NITRO-1,3-BENZODIOXOL-5-AMINE, highlighting the utility of the nitro group as a precursor to an amine.[7]
-
Modulation of Physicochemical Properties : The nitro group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and other properties crucial for drug development.
In comparison, the non-nitrated piperonyl alcohol, while a valuable building block, lacks the inherent electronic activation and the versatile functional handle that the nitro group provides. Its applications are often in areas where the core benzodioxole structure is the primary contributor to the desired property, such as in certain fragrances and as a precursor for less complex molecules.
Conclusion
The strategic nitration of the piperonyl scaffold, leading to compounds like this compound and its derivatives, represents a significant value-add in the synthesis of complex, biologically active molecules. While patent literature provides a fragmented view, a holistic analysis reveals a clear trend towards leveraging the nitro group to enhance biological activity and expand synthetic possibilities. For researchers in drug development, the exploration of nitrated piperonyl derivatives offers a promising avenue for the discovery of novel therapeutics. The choice between using the parent piperonyl alcohol or a nitrated derivative will ultimately depend on the specific design strategy and the desired properties of the final product, with the nitro group offering a powerful tool for optimization.
References
- 1. CN103936709A - Synthetic method of piperonal - Google Patents [patents.google.com]
- 2. JP5663921B2 - Piperonal production method - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7402709B2 - Process for synthesizing heliotropine and its derivatives - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN102617543A - Synthesis methods for piperonyl ethanol and derivatives thereof - Google Patents [patents.google.com]
- 7. 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Conformational Analysis of 6-Nitropiperonyl Alcohol Derivatives
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformation of a molecule—its spatial arrangement of atoms—directly influences its physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the principal methodologies for elucidating the conformational landscape of 6-nitropiperonyl alcohol and its derivatives. These compounds, characterized by a flexible hydroxymethyl group adjacent to a sterically demanding nitro group on a piperonyl scaffold, present a compelling case study in conformational analysis due to the interplay of steric hindrance and potential intramolecular hydrogen bonding.
We will dissect and compare three cornerstone techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, single-crystal X-ray diffraction for solid-state structure determination, and Density Functional Theory (DFT) for in-silico computational modeling. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to conformational analysis.
The Structural Challenge: Torsional Freedom and Intramolecular Interactions
The central challenge in the conformational analysis of this compound derivatives lies in determining the preferred orientation of the hydroxymethyl group relative to the aromatic ring and the adjacent nitro group. This orientation is defined by the dihedral angle (τ) between the C-O bond of the alcohol and the plane of the aromatic ring. Several factors influence this conformation:
-
Steric Hindrance: The bulky nitro group at the 6-position is expected to sterically clash with the hydroxymethyl group, disfavoring conformations where these two groups are in close proximity.
-
Intramolecular Hydrogen Bonding: A potential hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group could stabilize a specific conformation, significantly influencing the conformational equilibrium.[1][2][3][4][5]
-
Crystal Packing Forces: In the solid state, intermolecular forces can dictate a conformation that is not the most stable in solution.
This guide will explore how each analytical technique can be leveraged to understand these competing influences.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing an averaged picture of the conformational landscape at a given temperature.[6] For this compound derivatives, 1D and 2D NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), are invaluable.[7]
Key NMR Experiments for Conformational Analysis
-
¹H NMR: The chemical shift of the benzylic protons and the hydroxyl proton can provide initial clues. For instance, a downfield shift of the hydroxyl proton may suggest the presence of intramolecular hydrogen bonding.[8] The coupling constants between the benzylic protons and the hydroxyl proton can also be informative about the rotational freedom around the C-C bond.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments are the cornerstone of solution-state conformational analysis.[9][10][11] They detect protons that are close in space (typically < 5 Å), regardless of through-bond connectivity.[7] A cross-peak between the benzylic protons and the aromatic proton at the 5-position, for example, would indicate a conformation where the hydroxymethyl group is oriented away from the nitro group. Conversely, a lack of such a cross-peak and the presence of a cross-peak with the nitro group's neighboring protons might suggest a conformation stabilized by intramolecular hydrogen bonding. For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[7][11]
Experimental Protocol: 2D ROESY for a this compound Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. It is crucial to use a solvent that does not engage in strong hydrogen bonding with the solute, which could disrupt the intramolecular interactions of interest. For small molecules, it is extremely important to remove dissolved oxygen to prevent quenching the NOE.[7]
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of delivering spin-locking pulses.
-
Parameter Optimization:
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
The mixing time is a critical parameter. For ROESY, a mixing time of 200-500 ms is a good starting point. A series of experiments with varying mixing times can provide more quantitative distance information.
-
The spin-lock field strength should be optimized to minimize artifacts, such as TOCSY transfers.
-
-
Data Acquisition and Processing: Acquire the 2D ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data using appropriate window functions and perform phase correction.
-
Spectral Analysis: Analyze the resulting 2D spectrum for cross-peaks. The presence and intensity of cross-peaks between specific protons provide qualitative and semi-quantitative information about their spatial proximity. The intensity of an NOE signal is proportional to the inverse sixth power of the distance between the nuclei (I ∝ 1/r⁶).[10]
Data Interpretation and Limitations
A ROESY spectrum showing a strong correlation between the hydroxymethyl protons and the aromatic proton at the 5-position would strongly suggest a conformation where the alcohol moiety is oriented away from the nitro group. The absence of this correlation and the potential observation of a weak correlation to the aromatic proton at the 2-position would favor a conformation where the alcohol is closer to the nitro group, possibly stabilized by an intramolecular hydrogen bond.
Limitations: NMR provides data on the time-averaged conformation in solution. If multiple conformations are in rapid equilibrium on the NMR timescale, the observed NOEs will be a weighted average, which can complicate interpretation.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[12] This technique is the gold standard for confirming the existence of a specific conformer.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction.
Data Interpretation and Limitations
The primary output of an X-ray diffraction experiment is a detailed 3D model of the molecule as it exists in the crystal lattice. This allows for the direct measurement of the key dihedral angle and the distance between the hydroxyl proton and the nitro group's oxygen atoms, providing definitive evidence for or against intramolecular hydrogen bonding in the solid state.
Limitations: The conformation observed in the crystal may be influenced by crystal packing forces and may not be the most stable conformation in solution. Therefore, it is crucial to compare the solid-state structure with solution-phase data from NMR and computational models.
Density Functional Theory (DFT): In-Silico Conformational Searching and Energy Calculations
Computational chemistry, particularly DFT, offers a powerful complementary approach to experimental methods.[13][14] DFT allows for the exploration of the potential energy surface of a molecule to identify stable conformers and calculate their relative energies.[15]
Computational Workflow: DFT-Based Conformational Analysis
Caption: Workflow for DFT-Based Conformational Analysis.
Recommended Protocol: Conformational Analysis using DFT
-
Initial Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a broad conformational search to identify a set of low-energy starting geometries.[13] It is important to explore a wide energy range (at least 10 kcal/mol) to ensure all relevant low-energy conformers are considered for the subsequent DFT step.[16]
-
DFT Geometry Optimization: Optimize the geometries of the conformers obtained from the initial search using a reliable DFT functional and basis set, such as B3LYP/6-31G(d).[16] The inclusion of a solvent model (e.g., IEF-PCM) is highly recommended to better simulate the solution-phase environment.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to verify that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For greater accuracy, calculate the single-point energies of the optimized conformers using a more robust functional and a larger basis set, for example, ωB97X-D/6-311+G(d,p).
-
Boltzmann Analysis: Use the calculated Gibbs free energies to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.
Data Interpretation and Limitations
DFT calculations can provide a detailed picture of the conformational energy landscape, including the identification of the global minimum energy conformer and the energy barriers between different conformers. The predicted geometric parameters and relative energies can be directly compared with experimental data from X-ray crystallography and NMR.
Limitations: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[16] It is essential to benchmark the chosen computational level against experimental data for similar systems whenever possible.
Comparative Analysis and Data Summary
The true power in conformational analysis comes from the synergistic use of these three techniques. The following table summarizes the strengths and weaknesses of each method in the context of analyzing this compound derivatives.
| Technique | Primary Information | Strengths | Weaknesses |
| NMR Spectroscopy | Solution-phase conformation (time-averaged) | Provides data in a biologically relevant medium; can detect dynamic processes. | Provides an averaged structure for rapidly interconverting conformers; distance information is semi-quantitative. |
| X-ray Crystallography | Solid-state conformation | Provides a precise and unambiguous 3D structure. | The observed conformation can be influenced by crystal packing; not representative of the solution state. |
| DFT Calculations | Relative energies and geometries of conformers | Allows for the exploration of the entire potential energy surface; provides insights into transition states. | Accuracy is dependent on the level of theory; can be computationally expensive. |
Conclusion: An Integrated Approach for a Complete Picture
A comprehensive understanding of the conformational preferences of this compound derivatives requires an integrated approach. DFT calculations can provide a theoretical framework of the conformational landscape, which can then be validated and refined by experimental data. X-ray crystallography can provide a definitive structure of one possible conformer, serving as an excellent benchmark for computational models. Finally, NMR spectroscopy, particularly NOESY or ROESY, offers the crucial insight into the behavior of these molecules in solution, which is often the most relevant environment for their intended applications in drug development and materials science. By combining these powerful techniques, researchers can confidently elucidate the structure-property relationships that govern the behavior of these and other flexible molecules.
References
- 1. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. auremn.org.br [auremn.org.br]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. scispace.com [scispace.com]
- 9. acdlabs.com [acdlabs.com]
- 10. NOESY and EXSY [chem.ch.huji.ac.il]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 15. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Nitropiperonyl Alcohol
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-nitropiperonyl alcohol, a nitroaromatic compound that requires meticulous handling due to its potential hazards. By adhering to these protocols, you not only ensure the safety of your laboratory and the environment but also uphold the rigorous standards of scientific responsibility.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures for this compound, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards from its chemical class—nitroaromatic compounds. These compounds are often associated with toxicity and may be irritants.[1][2]
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A certified respirator should be used if handling powders or volatile compounds outside of a fume hood.[1] | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[1] |
Waste Characterization and Segregation: The First Step to Compliant Disposal
Proper disposal begins with accurate waste characterization. As a nitroaromatic compound, this compound waste must be treated as hazardous unless determined otherwise by a formal hazard assessment. The U.S. Environmental Protection Agency (EPA) has established specific codes for hazardous wastes, and while this compound is not explicitly listed, it may exhibit characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003).[3][4]
Key Steps for Waste Segregation:
-
Dedicated Waste Container: All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Incompatibility: Never mix this compound waste with other chemical waste streams unless their compatibility has been verified. Nitroaromatic compounds can be incompatible with strong oxidizing agents.[1]
On-Site Neutralization and Treatment: A Proactive Approach
For small quantities of this compound waste, on-site chemical treatment may be a viable option to render it less hazardous before final disposal. However, these procedures should only be performed by trained personnel in a controlled laboratory setting and in strict accordance with your institution's safety protocols.
Advanced Oxidation Process (AOP) using Fenton's Reagent:
One of the most effective methods for the degradation of nitroaromatic compounds is through advanced oxidation processes.[5][6] Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, generates highly reactive hydroxyl radicals that can break down the aromatic ring and nitro groups.
Experimental Protocol for Degradation:
-
Preparation: In a fume hood, prepare a solution of the this compound waste in water.
-
Catalyst Addition: Add a catalytic amount of ferrous sulfate (FeSO₄).
-
Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic and should be monitored carefully.
-
Neutralization: After the reaction is complete, neutralize the solution with a suitable base, such as sodium bicarbonate, to a pH between 6 and 8.
-
Disposal of Treated Waste: The treated aqueous waste, now containing less hazardous degradation products, may be suitable for disposal down the drain with copious amounts of water, pending approval from your institution's EHS department.[7]
Final Disposal: The Role of Professional Hazardous Waste Management
For larger quantities of this compound waste, or if on-site treatment is not feasible, professional disposal by a licensed hazardous waste contractor is mandatory.
Step-by-Step Disposal Workflow:
Caption: Decision workflow for the disposal of this compound.
Incineration:
The most common and effective method for the final disposal of nitroaromatic compounds is high-temperature incineration.[8] This process ensures the complete destruction of the compound, converting it into less harmful gases such as carbon dioxide, water, and nitrogen oxides. The incinerator must be equipped with appropriate scrubbers to remove any toxic gases produced during combustion.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By following these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of their safety or the health of the planet. Always remember that these procedures are a guide, and consultation with your institution's EHS department and certified hazardous waste disposal professionals is non-negotiable.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nems.nih.gov [nems.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 6-Nitropiperonyl Alcohol: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. When handling specialized reagents like 6-Nitropiperonyl alcohol (CAS 15341-08-9), a nuanced understanding of its properties is paramount. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, operational planning, and disposal methods. Our goal is to empower you with the knowledge to build a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Chemical Profile and Hazard Assessment
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |
The causality behind these classifications lies in the reactivity of the nitro group and the overall molecular structure. Nitroaromatic compounds can be toxic, and their handling requires stringent controls to prevent exposure.[5]
The Core of Protection: A Multi-Layered PPE and Engineering Control Strategy
A robust safety plan for handling this compound is not merely about wearing gloves and goggles; it's about creating a controlled environment that minimizes exposure at every step. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering controls are designed to remove the hazard at the source, before it can reach you. For a powdered chemical like this compound, the primary risk is the inhalation of airborne particles and contamination of surfaces.
-
Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[6][7] This is non-negotiable. The negative pressure and airflow of the hood will contain and exhaust any dust generated.
-
Vented Balance Enclosure: For precise weighing, a vented balance enclosure (also known as a powder hood) is ideal.[7] If this is not available, weigh the compound in the chemical fume hood.[6][7]
-
Anti-Static Gun: To prevent the fine powder from adhering to surfaces due to static electricity, the use of an anti-static gun can be beneficial.[6]
These are the procedures and policies that you and your institution put in place to ensure safe handling.
-
Designated Work Area: Designate a specific area within the lab for handling this compound. This area should be clearly labeled.[6]
-
Standard Operating Procedures (SOPs): Develop a detailed SOP for all procedures involving this compound. The SOP should cover everything from receipt of the material to its final disposal.
-
Training: Ensure that all personnel handling the compound are thoroughly trained on the specific hazards and the procedures outlined in the SOP.
PPE is your last line of defense and should be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] Given the risk of splashes when preparing solutions, a face shield worn over safety goggles is strongly recommended.[5]
-
Gloves: The choice of glove material is critical. For nitroaromatic compounds, butyl rubber gloves are often recommended due to their high resistance to these substances.[8] Nitrile gloves may offer some protection against splashes, but they are not recommended for prolonged contact with nitro compounds.[8][9] Always double-glove, and change gloves immediately if you suspect contamination.[6] Before use, visually inspect gloves for any signs of degradation or punctures.
-
Protective Clothing: A flame-resistant lab coat is essential.[5] For procedures with a higher risk of contamination, consider a disposable chemical-resistant apron or suit.
-
Respiratory Protection: When used within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary.[7]
Table 2: Recommended PPE for Handling this compound
| Body Part | Primary Protection | Secondary/Enhanced Protection |
| Eyes | Chemical safety goggles | Face shield worn over goggles |
| Hands | Butyl rubber gloves (double-gloved) | Nitrile gloves for short-term tasks with low exposure risk |
| Body | Flame-resistant lab coat | Chemical-resistant apron or disposable suit |
| Respiratory | Not required with proper engineering controls | NIOSH-approved respirator for emergency situations |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures that safety is integrated into every stage of the chemical's lifecycle in your lab.
Caption: A logical workflow for handling this compound.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The container should be kept tightly sealed.
-
-
Weighing the Solid:
-
Solution Preparation:
-
In the fume hood, slowly add the weighed powder to the solvent.
-
Use a magnetic stirrer to aid dissolution.
-
Ensure the container is capped or covered to prevent the release of vapors.
-
-
Post-Experiment Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a thorough cleaning with soap and water is recommended.
-
Wipe down the work area in the fume hood with a suitable decontaminating solution.
-
Disposal Plan: A Critical Final Step
Improper disposal of this compound and its associated waste can pose a significant environmental and safety risk.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[10]
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Disposal Procedure: The disposal of nitroaromatic compounds must be handled by a licensed hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[10] Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on the proper disposal procedures.
Caption: A decision-making diagram for the disposal of waste.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Buy this compound | 15341-08-9 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 15341-08-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
